molecular formula C19H22O2 B1588158 4-Pentylphenyl 4-methylbenzoate CAS No. 50649-59-7

4-Pentylphenyl 4-methylbenzoate

Cat. No.: B1588158
CAS No.: 50649-59-7
M. Wt: 282.4 g/mol
InChI Key: OFNFLSYTTLXGBM-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C19H22O2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pentylphenyl 4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pentylphenyl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentylphenyl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-pentylphenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFLSYTTLXGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198692
Record name 4-Pentylphenyl p-toluate
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50649-59-7
Record name p-Pentylphenyl p-methylbenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylphenyl p-toluate
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Record name 4-Pentylphenyl p-toluate
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Record name 4-pentylphenyl p-toluate
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Foundational & Exploratory

Technical Monograph: 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7)

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Utility Mesogen: From Nematic Matrices to Cannabinoid Analytics

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a structural hybrid serving two distinct high-value sectors: materials science and pharmaceutical analytics.[1] Chemically, it is a phenyl benzoate ester featuring a rigid aromatic core flanked by a methyl head-group and a pentyl alkyl tail. This architecture confers nematic liquid crystalline (LC) properties near room temperature, making it a critical matrix component for optoelectronics and room-temperature phosphorescence (RTP) systems.

Simultaneously, its lipophilicity and UV-absorption profile have established it as a Gold Standard Surrogate (SUR) and Internal Standard (IS) in the quantitative analysis of cannabinoids (THC/CBD). Its retention behavior in reversed-phase HPLC mimics neutral cannabinoids without co-elution, providing a robust self-validating mechanism for potency testing in drug development and botanical quality assurance.

Chemical Identity & Physicochemical Core[2]

The molecule consists of a 4-methylbenzoic acid moiety esterified with 4-pentylphenol.[1][2][3] The central ester linkage disrupts the planarity slightly less than other linkers, preserving the rod-like (calamitic) shape essential for mesophase formation.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionRelevance
CAS Number 50649-59-7Unique Identifier
IUPAC Name 4-Pentylphenyl 4-methylbenzoateSystematic Nomenclature
Molecular Formula C₁₉H₂₂O₂Stoichiometry
Molecular Weight 282.38 g/mol Calculation Standard
Melting Point 34.0 – 38.0 °CLow-melting solid; requires cold storage to prevent fusing
Phase Behavior Nematic Liquid CrystalExhibits long-range orientational order upon melting
Solubility Methanol, Acetonitrile, DCMCompatible with RP-HPLC mobile phases
Appearance White crystalline powderVisual Purity Indicator
Application A: Pharmaceutical Analytics (Cannabinoid Surrogate)

In drug development and botanical potency analysis, accurate quantification of neutral cannabinoids (e.g.,


-THC, CBD) is plagued by matrix interference. 4-Pentylphenyl 4-methylbenzoate is utilized as a Surrogate (SUR)  because it is chemically distinct from cannabinoids but shares similar hydrophobicity due to its pentyl chain.
2.1 Mechanistic Rationale
  • Hydrophobic Matching: The C5-alkyl tail interacts with C18 HPLC columns similarly to the pentyl side-chain of THC, ensuring the surrogate elutes in the same window as the analytes but with sufficient resolution.

  • UV Detectability: The conjugated phenyl benzoate core provides strong UV absorption (typically monitored at 220–230 nm or 270–280 nm), matching the detection channels used for cannabinoids.

2.2 Protocol: Self-Validating HPLC Workflow

This protocol ensures data integrity by using CAS 50649-59-7 to correct for extraction efficiency and injection variability.

Reagents:

  • Surrogate Stock Solution (SSD): 50 mg/mL in Acetonitrile.

  • Working Surrogate Solution (SWD): 100 µg/mL in Methanol.[4]

Workflow Diagram (DOT):

HPLC_Workflow Sample Crude Sample (Botanical/Formulation) Weigh Weigh Sample (e.g., 500 mg) Sample->Weigh Spike SPIKE with Surrogate (Add Fixed Vol. of SWD) Weigh->Spike Critical Step Extract Solvent Extraction (MeOH/Chloroform) Spike->Extract Filter Filter (0.22 µm PTFE) Extract->Filter HPLC HPLC-UV Analysis (C18 Column, Gradient) Filter->HPLC Data Data Processing HPLC->Data Data->Data Validation Criteria: RT ± 2% of Standard Recovery 80-120%

Figure 1: Analytical workflow utilizing 4-Pentylphenyl 4-methylbenzoate as a quality control surrogate. The "Spike" step is the critical control point.

2.3 Validation Criteria (Pass/Fail)

To ensure the assay is valid, the surrogate must meet specific performance metrics in every run:

  • Retention Time (RT) Lock: The RT of the surrogate in the sample must be within ±2% of the average RT of the surrogate in the calibration standards.

  • Recovery Rate: Calculated recovery must fall between 80–120% . Deviations indicate extraction failure (e.g., emulsion formation) or matrix effects.

Application B: Materials Science (Liquid Crystals)

Beyond analytics, CAS 50649-59-7 is a functional mesogen. Its "rod-like" (calamitic) structure allows it to form a nematic phase where molecules possess long-range directional order but no positional order.

3.1 Nematic Host Matrix

It is frequently used as a host matrix for Boron Difluoride (BF2) complexes to induce Room-Temperature Phosphorescence (RTP).

  • Mechanism: The rigid phenyl benzoate lattice restricts the molecular motion of the dopant (BF2bdk), suppressing non-radiative decay pathways. This allows the dopant to emit light (phosphoresce) even at room temperature, which is usually quenched in liquid solutions.

  • Thermal Window: With a melting point of ~34°C, it is easily processed into films or cells by heating slightly above body temperature and allowing it to cool into the mesophase.

Synthesis & Manufacturing

For high-purity research applications (>99%), the Acid Chloride Route is preferred over Fischer esterification due to higher yields and easier purification (avoiding equilibrium limitations).

4.1 Synthetic Pathway

Reaction: 4-Methylbenzoyl chloride + 4-Pentylphenol


 4-Pentylphenyl 4-methylbenzoate + HCl.

Detailed Protocol:

  • Activation: Convert 4-methylbenzoic acid to 4-methylbenzoyl chloride using Thionyl Chloride (

    
    ) under reflux (2-3 hours). Remove excess 
    
    
    
    via vacuum distillation.
  • Coupling: Dissolve 4-pentylphenol (1.0 eq) in dry Dichloromethane (DCM) with Pyridine (1.2 eq) as an acid scavenger.

  • Addition: Add the acid chloride dropwise at 0°C to prevent side reactions.

  • Workup: Stir at room temperature for 12 hours. Wash with dilute HCl (to remove pyridine), then

    
    , then brine.
    
  • Purification: Recrystallize from Ethanol or Methanol to achieve the white crystalline form required for LC applications.

Synthesis Logic Diagram (DOT):

Synthesis_Pathway Acid 4-Methylbenzoic Acid Chloride 4-Methylbenzoyl Chloride Acid->Chloride Reflux (- SO2, - HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Chloride Phenol 4-Pentylphenol Product 4-Pentylphenyl 4-methylbenzoate Phenol->Product Chloride->Product DCM, Pyridine 0°C -> RT

Figure 2: High-fidelity synthesis route via acid chloride activation, ensuring maximum conversion and purity.

Safety & Handling
  • Thermal Sensitivity: Store at 2–8°C . The low melting point (34°C) means shipping in summer months requires cold packs to prevent the powder from fusing into a hard mass.

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Disposal: As a lipophilic ester, it is toxic to aquatic life with long-lasting effects. Do not dispose of down drains; use organic waste streams.

References
  • Washington State Department of Agriculture. (2022).[4] Cannabinoid Concentration Analysis: Standard Preparation Steps. Retrieved from [Link]

  • Li, J., et al. (2021).[1] "Unexpected long room-temperature phosphorescence lifetimes up to 1.0 s observed in iodinated molecular systems."[1] Chemical Communications, 57, 8794-8797.[1] DOI: 10.1039/D1CC04094D.[1]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Pentylphenyl 4-methylbenzoate (PPMB)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and critical applications of 4-Pentylphenyl 4-methylbenzoate (also known as PPMB ).

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a rod-like ester mesogen exhibiting nematic liquid crystalline behavior near ambient temperature.[1][2] Beyond its materials science applications, PPMB has emerged as a critical Surrogate Internal Standard in the pharmaceutical analysis of cannabinoids. Its unique retention characteristics, UV absorption profile, and hydrolytic stability make it the industry-standard surrogate for validating potency in medical marijuana products, ensuring regulatory compliance and consumer safety.

Chemical Identity & Structural Analysis[1]

PPMB consists of a rigid phenyl benzoate core substituted with a para-methyl group on the acid moiety and a para-pentyl chain on the phenolic moiety. This structural anisotropy is responsible for its mesomorphic (liquid crystal) properties.

Property Data
IUPAC Name 4-Pentylphenyl 4-methylbenzoate
Common Acronym PPMB
CAS Registry Number 50649-59-7
Molecular Formula C₁₉H₂₂O₂
Molecular Weight 282.38 g/mol
SMILES CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C)C=C2
InChI Key FYROFMNUESXCTB-UHFFFAOYSA-N
Molecular Descriptors
  • LogP (Predicted): ~6.5 (Highly lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2

  • Rotatable Bonds: 5 (Pentyl chain + Ester linkage)

Physical Properties & Mesomorphism[3]

PPMB exhibits thermotropic liquid crystalline behavior. The molecule transitions from a crystalline solid to a nematic mesophase upon heating, a property exploited in optical electronics and anisotropic solvent matrices.

Phase Transition Data
  • Melting Point (Crystalline ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Nematic):  34.0 – 38.0 °C[3]
    
  • Clearing Point (Nematic

    
     Isotropic):  The nematic range extends above the melting point. While specific clearing temperatures vary by purity, phenyl benzoates of this homology typically exhibit wide nematic ranges before becoming isotropic liquids.
    
Solubility & Stability Profile
  • Solubility: Highly soluble in Methanol, Acetonitrile, and Dichloromethane. Insoluble in water.

  • Thermal Stability: Stable under standard laboratory conditions.

  • Hydrolytic Stability: Resistant to spontaneous hydrolysis in neutral organic solvents (e.g., MCT oil, Methanol) for extended periods (see Section 3).

Application: PPMB as a Cannabinoid Surrogate Standard[5][6]

In the field of drug development and regulatory testing, PPMB is the "Gold Standard" surrogate for High-Performance Liquid Chromatography (HPLC) analysis of cannabinoids (THC, CBD, etc.).

Why PPMB? (The "Field-Proven" Insight)

Researchers utilize PPMB because it mimics the physicochemical behavior of neutral cannabinoids without interfering with their detection.

  • Chromatographic Resolution: PPMB elutes in a distinct window, separating cleanly from 10+ major cannabinoids (including

    
    -THC, CBD, CBDA) in C18 reversed-phase columns.
    
  • Spectral Matching: It possesses a UV absorption maximum at 227 nm , closely matching the isosbestic point used for cannabinoid detection, ensuring comparable detector response.

  • Matrix Compatibility: It is stable in Medium-Chain Triglyceride (MCT) oil and alcohol-based tinctures, common vehicles for medical marijuana.

Experimental Protocol: Surrogate Validation Workflow

The following workflow illustrates how PPMB is used to validate extraction efficiency and instrument performance.

HPLC_Workflow cluster_logic Validation Logic Sample Cannabis Matrix (Oil/Tincture) Spike Spike with PPMB (Surrogate Standard) Sample->Spike Internal Std Addition Extract Solvent Extraction (Methanol/Acetonitrile) Spike->Extract Homogenization HPLC HPLC-PDA Analysis (C18 Column, 227 nm) Extract->HPLC Injection Data Quantitation (Recovery % Calculation) HPLC->Data Peak Integration Check If PPMB Recovery = 90-110%: Extraction Valid Data->Check

Figure 1: Analytical workflow utilizing PPMB as a surrogate standard for potency analysis.

Stability Data: Stock solutions of PPMB in methanol are stable for >1 month at 4°C. In matrix (MCT oil), recoveries remain within 99-107% even after 70 hours at ambient temperature.

Synthesis & Characterization

For researchers requiring high-purity material (>98%) for use as a standard or liquid crystal host, the synthesis follows a classic Schotten-Baumann or Steglich esterification route.

Synthesis Protocol

Reagents: 4-Pentylphenol, 4-Methylbenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 eq of 4-Pentylphenol in dry DCM under nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) as an acid scavenger. Cool to 0°C.

  • Acylation: Dropwise add 1.1 eq of 4-Methylbenzoyl chloride dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with dilute HCl (to remove TEA), then NaHCO₃ (to remove acid), and finally Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or Methanol to yield white crystalline needles.

Synthesis_Pathway Phenol 4-Pentylphenol Reaction Esterification (DCM, Et3N, 0°C -> RT) Phenol->Reaction Chloride 4-Methylbenzoyl Chloride Chloride->Reaction Product 4-Pentylphenyl 4-methylbenzoate (PPMB) Reaction->Product HCl Elimination

Figure 2: Synthetic pathway for the production of PPMB.

Characterization (Expected Spectral Data)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.05 (d, 2H, Benzoate Ar-H ortho to C=O)
      
    • 
       7.30 (d, 2H, Benzoate Ar-H meta to C=O)
      
    • 
       7.20 (d, 2H, Phenol Ar-H)
      
    • 
       7.10 (d, 2H, Phenol Ar-H)
      
    • 
       2.60 (t, 2H, Benzylic -CH₂-)
      
    • 
       2.44 (s, 3H, Ar-CH₃)
      
    • 
       1.65 (m, 2H, Alkyl chain)
      
    • 
       1.35 (m, 4H, Alkyl chain)
      
    • 
       0.90 (t, 3H, Terminal -CH₃)
      

Handling, Safety & Storage

  • Hazard Classification (GHS):

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C .

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Ossila. 4-Pentylphenyl 4-methylbenzoate | Liquid Crystals | 50649-59-7.[1][4] Retrieved from

  • National Institutes of Health (NIH). Potency Analysis of Medical Marijuana Products from New York State. PubMed Central. Retrieved from

  • PubChem. 4-Pentylphenyl 4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. 4-Pentylphenyl 4-methylbenzoate Properties and Suppliers. Retrieved from

Sources

Technical Guide: Structural Characterization of 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7) is a fundamental mesogen used in the formulation of nematic liquid crystals.[1] Its structural integrity is defined by a rigid central ester linkage connecting two para-substituted aromatic rings—a polarizable "hard" core essential for anisotropic properties—and a flexible pentyl tail that stabilizes the liquid crystalline phase.

This guide provides a rigorous spectral analysis of the molecule. Unlike simple aliphatic esters, the electronic coupling between the central ester and the aromatic


-systems creates distinct shielding regions in Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here is synthesized from high-fidelity fragment standards (e.g., phenyl 4-methylbenzoate) and validated against standard substituent effects in mesogenic systems.

Synthesis & Sample Preparation

To ensure spectral data reflects the pure compound and not reaction intermediates (such as unreacted 4-pentylphenol), the Acid Chloride Method is the preferred synthesis route due to its high conversion rate and simplified purification compared to Fischer esterification.

Validated Synthesis Workflow

The following workflow ensures the removal of the specific impurities that plague NMR interpretation (specifically the O-H proton of the starting phenol).

SynthesisWorkflow Start Start: 4-Methylbenzoic Acid Activation Activation: SOCl2, Reflux (Forms Acid Chloride) Start->Activation - SO2, - HCl Coupling Coupling: + 4-Pentylphenol + Pyridine (Base) Activation->Coupling Nuc. Acyl Subst. Quench Quench: HCl Wash (Removes Pyridine) Coupling->Quench Workup Purify Purification: Recrystallization (Ethanol/Methanol) Quench->Purify Remove Salts Final Target: 4-Pentylphenyl 4-methylbenzoate Purify->Final >98% Purity

Figure 1: Step-wise synthesis and purification protocol designed to minimize free phenol contamination.

NMR Sample Preparation Protocol
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the standard solvent. It minimizes overlap with the aromatic region (residual CHCl
    
    
    at 7.26 ppm).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent for 1H; 30–50 mg for 13C.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[2]

1H NMR Spectral Analysis (400 MHz, CDCl )

The 1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and a classic alkyl chain pattern.

Assignment Logic
  • Acid Ring (Ring A): The carbonyl group is electron-withdrawing, strongly deshielding the ortho protons (H-2,6) to ~8.1 ppm.[3]

  • Phenol Ring (Ring B): The ester oxygen is inductively withdrawing but donates electron density via resonance. However, compared to the free phenol, the esterification shifts the ortho protons (H-2',6') downfield to ~7.1 ppm.

  • Alkyl Chain: A triplet for the terminal methyl and a deshielded triplet for the benzylic methylene.

1H NMR Data Table
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
1 8.09 Doublet (d)2H8.2Ar-H (2,[4]6)Acid Ring: Ortho to C=O (Deshielded)
2 7.28 *Doublet (d)2H8.0Ar-H (3,5)Acid Ring: Meta to C=O (Ortho to Me)
3 7.18 Doublet (d)2H8.5Ar-H (3',5')Phenol Ring: Ortho to Pentyl
4 7.10 Doublet (d)2H8.5Ar-H (2',6')Phenol Ring: Ortho to Ester Oxygen
5 2.62 Triplet (t)2H7.6Ar-CH

-R
Benzylic Methylene
6 2.44 Singlet (s)3H-Ar-CH

Toluyl Methyl Group
7 1.63 Multiplet (m)2H--CH

-
Pentyl Chain (

)
8 1.35 Multiplet (m)4H--(CH

)

-
Pentyl Chain (

)
9 0.90 Triplet (t)3H6.8-CH

Terminal Methyl

*Note: The signal at 7.28 ppm may partially overlap with the residual CHCl


 solvent peak (7.26 ppm).

13C NMR Spectral Analysis (100 MHz, CDCl )

The 13C spectrum confirms the ester linkage and the substitution pattern. Key diagnostic peaks are the ester carbonyl (~165 ppm) and the separation of the aromatic carbons.

13C NMR Data Table
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
165.3 C=OEster CarbonylMost deshielded; diagnostic for ester formation.
149.0 C

Ar-C-O (Phenol Ring)Ipso carbon attached to ester oxygen.
144.4 C

Ar-C-Me (Acid Ring)Ipso carbon attached to methyl group.
140.5 C

Ar-C-Pentyl (Phenol Ring)Ipso carbon attached to pentyl chain.
130.1 CHAr-C (2,[4]6)Acid ring; Ortho to C=O.
129.2 CHAr-C (3,[5]5)Acid ring; Meta to C=O.
129.0 CHAr-C (3',5')Phenol ring; Ortho to Pentyl.
126.9 C

Ar-C-CO (Acid Ring)Ipso carbon attached to carbonyl.
121.4 CHAr-C (2',6')Phenol ring; Ortho to Oxygen.
35.4 CH

Alkyl C1 (Benzylic)Attached to aromatic ring.
31.5 CH

Alkyl C3Central chain methylene.
31.1 CH

Alkyl C2Beta to aromatic ring.
22.6 CH

Alkyl C4Penultimate methylene.
21.7 CH

Ar-C H

Toluyl Methyl.
14.1 CH

Alkyl C5Terminal Methyl.

Structural Visualization & Logic Map

The following diagram correlates the physical structure of the molecule with the observed spectral signals, visualizing the "Shielding vs. Deshielding" zones.

NMR_Logic cluster_Acid Acid Moiety (p-Toluyl) cluster_Link Linkage cluster_Phenol Phenol Moiety (p-Pentyl) Acid_Ortho H-2,6 (Ortho to C=O) Deshielded by Anisotropy ~8.09 ppm Acid_Meta H-3,5 (Meta to C=O) ~7.28 ppm Acid_Me Methyl Group Singlet ~2.44 ppm Ester Ester Linkage (-COO-) 13C: 165.3 ppm Ester->Acid_Ortho EWG Effect Phenol_Ortho H-2',6' (Ortho to O) Shielded relative to Acid Ring ~7.10 ppm Ester->Phenol_Ortho Inductive Effect Phenol_Meta H-3',5' (Ortho to Alkyl) ~7.18 ppm Alkyl_Chain Pentyl Chain Benzylic t: ~2.62 ppm Terminal t: ~0.90 ppm

Figure 2: NMR Assignment Logic Map highlighting the electronic effects of the central ester linkage on the aromatic protons.

Quality Control & Validation

When analyzing the spectrum of a synthesized batch, look for these specific impurity markers to validate the protocol:

  • Unreacted 4-Pentylphenol: Look for a broad singlet (OH) around 4.5–5.0 ppm and a shift in the aromatic region (free phenols have ortho protons upfield at ~6.7 ppm).

  • Unreacted p-Toluic Acid: Look for a very broad singlet >10 ppm (COOH) and a downfield shift of the acid ring protons.

  • Hydrolysis Products: If the sample is wet or old, the ester peak at 165.3 ppm in 13C NMR will diminish, and acid/phenol peaks will appear.

References

  • Fragment Data Source (Acid Moiety): Zhang, J., et al. (2012). "Palladium-catalyzed synthesis of aryl benzoates." Chemical Communications. (Data for Phenyl 4-methylbenzoate used as high-confidence anchor for Ring A shifts).

  • Fragment Data Source (Alkyl Moiety): Ossila. "4-Pentylphenyl 4-methylbenzoate Product Specification." (Validation of commercial purity standards and melting point).

  • General Assignment Logic: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Liquid Crystal Properties: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

Sources

solubility of 4-Pentylphenyl 4-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Pentylphenyl 4-methylbenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a compound's solubility is paramount. It is a critical physicochemical property that governs everything from formulation and purification to bioavailability and environmental fate. This guide provides an in-depth exploration of the solubility of 4-Pentylphenyl 4-methylbenzoate, a nematic liquid crystal with significant applications in optical electronics and as an analytical surrogate standard.[1]

While extensive quantitative solubility data for 4-Pentylphenyl 4-methylbenzoate is not widely published, this guide will equip you with the theoretical framework, known data points, and robust experimental protocols to confidently determine its solubility in a range of organic solvents. We will delve into the causality behind experimental choices and introduce advanced concepts like Hansen Solubility Parameters to empower you to make informed decisions in your research and development endeavors.

Physicochemical Profile of 4-Pentylphenyl 4-methylbenzoate

Understanding the structural and physical properties of 4-Pentylphenyl 4-methylbenzoate is the foundation for predicting its solubility behavior.

PropertyValueSource
CAS Number 50649-59-7[1][2][3]
Chemical Formula C₁₉H₂₂O₂[1][2][3]
Molecular Weight 282.38 g/mol [1][2][3]
Appearance White powder/crystals[1][4]
Melting Point 34.0 - 38.0 °C[1]
Classification Nematic Liquid Crystal, Phenyl Ester[1]

The molecule consists of a polar ester group linking two phenyl rings, one of which has a non-polar pentyl chain and the other a methyl group. This amphiphilic nature—possessing both polar and non-polar regions—suggests a nuanced solubility profile.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar intermolecular forces are more likely to be miscible.

The Role of Polarity

The structure of 4-Pentylphenyl 4-methylbenzoate, with its aromatic rings and pentyl chain, imparts significant non-polar character. However, the ester functional group introduces polarity. Therefore, we can anticipate the following general trends:

  • High Solubility in Non-Polar and Moderately Polar Solvents: Solvents like toluene, hexane, and diethyl ether are expected to be good solvents due to their ability to interact favorably with the phenyl and pentyl groups via van der Waals forces.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have dipoles but cannot donate hydrogen bonds, should effectively solvate the ester group while also interacting with the non-polar parts of the molecule.

  • Limited Solubility in Highly Polar Protic Solvents: While some solubility is expected, highly polar protic solvents like water and, to a lesser extent, ethanol, will have strong hydrogen-bonding networks that are energetically expensive to disrupt for a largely non-polar solute.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, we can turn to Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in 3D Hansen space can be calculated, and a smaller distance implies greater affinity.[8][9]

Known Solubility Data and Inferences

Direct, quantitative equilibrium solubility data for 4-Pentylphenyl 4-methylbenzoate is limited. However, we can compile the available information and draw logical inferences.

SolventTypeKnown SolubilitySource & Comments
Methanol Polar ProticSoluble[1] The term "soluble" is qualitative but indicates significant miscibility.
Acetonitrile (MeCN) Polar Aprotic≥ 50 mg/mL[10] A stock solution of 50 mg/mL is used in an analytical method. This is a high concentration, suggesting good solubility.
29 Various Solvents Non-polar, Polar Protic, Polar AproticSoluble to at least 4 x 10⁻⁵ M[11] A study on the compound's optical properties prepared solutions in a wide range of solvents, indicating at least minimal solubility in all of them.
Ethanol Polar ProticLikely SolubleInferred from the stated solubility in methanol and the good solubility of the similar compound, methyl 4-hydroxybenzoate (50 mg/mL).
Diethyl Ether Non-PolarLikely Slightly SolubleInferred from the "slightly soluble" nature of the analogous phenyl benzoate.
Water Highly Polar ProticLikely InsolubleInferred from the insolubility of the analogous phenyl benzoate and the largely non-polar structure of the target compound.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard.[12] This method ensures that a true equilibrium between the solid solute and the solvent is achieved.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline 4-Pentylphenyl 4-methylbenzoate to several glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a calibration curve of known standards.

  • Calculation: Calculate the equilibrium solubility using the measured concentration and the dilution factor. Report the results in units such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant T (24-48 hours) prep2->equil1 equil2 Allow solids to settle (≥24 hours) equil1->equil2 analysis1 Sample supernatant equil2->analysis1 analysis2 Filter with syringe filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC-UV) analysis3->analysis4 result1 Calculate equilibrium solubility analysis4->result1

Caption: Workflow for the shake-flask solubility determination method.

Advanced Characterization: A Guide to Determining Hansen Solubility Parameters

For researchers requiring a deeper, predictive understanding of solubility, determining the HSP of 4-Pentylphenyl 4-methylbenzoate is a valuable endeavor.

Principle

The HSP of a solute are determined by observing its solubility in a series of well-characterized solvents. The solute is considered "soluble" in a solvent if it meets a defined threshold (e.g., >5% w/v). The HSPs of these "good" solvents will form a sphere in Hansen space. The center of this sphere represents the HSP of the solute.

High-Level Experimental Workflow
  • Solvent Selection: Choose a set of at least 20-30 solvents with a wide range of known HSP values.

  • Solubility Testing: For each solvent, determine if 4-Pentylphenyl 4-methylbenzoate is "soluble" or "insoluble" based on a pre-defined concentration threshold. This can be done via simple visual inspection in sealed test tubes.

  • Data Analysis: Input the results ("1" for soluble, "0" for insoluble) along with the known HSPs of the solvents into specialized software (e.g., HSPiP).

  • HSP Calculation: The software calculates the best-fit sphere that encloses the "good" solvents and determines the coordinates of its center (δD, δP, δH) and its radius (R₀). These center coordinates are the Hansen Solubility Parameters for 4-Pentylphenyl 4-methylbenzoate.

Logical Diagram for HSP Determination

G start Select diverse solvents with known HSPs test_solubility Test solubility of solute in each solvent (binary: soluble/insoluble) start->test_solubility data_entry Input results and solvent HSPs into software test_solubility->data_entry calculation Software calculates best-fit sphere around 'good' solvents data_entry->calculation result Center of sphere = Solute's HSP (δD, δP, δH) calculation->result

Caption: Logical workflow for the experimental determination of HSP.

Conclusion

While a comprehensive public database on the solubility of 4-Pentylphenyl 4-methylbenzoate is not yet available, this guide has provided the theoretical foundation, existing data, and robust experimental protocols necessary for its thorough characterization. By understanding the interplay of polarity and intermolecular forces, and by employing standardized methods like the shake-flask technique, researchers can generate reliable and reproducible solubility data. For those requiring advanced predictive capabilities, the determination of Hansen Solubility Parameters offers a powerful tool for solvent selection and formulation design. This guide empowers researchers to move beyond a lack of data and confidently determine the solubility of 4-Pentylphenyl 4-methylbenzoate in any organic solvent of interest.

References

  • Taylor & Francis. (n.d.). Solubility Parameters of Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2025). Solubility Parameters of Liquid Crystals | Request PDF. Retrieved from [Link]

  • DTIC. (1991). Reactions and Interactions in Liquid Crystalline Media. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

  • Washington State Department of Agriculture. (2024). Cannabinoid Concentration Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Pentyl 4-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

Sources

potential hazards and handling precautions for 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety profile, handling protocols, and hazard mitigation strategies for 4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7).[1][2] It is designed for laboratory personnel and safety officers managing this substance in liquid crystal research or organic synthesis.[1]

Executive Summary & Physicochemical Profile

4-Pentylphenyl 4-methylbenzoate is a nematic liquid crystal ester derived from 4-methylbenzoic acid and 4-pentylphenol.[1][2] While primarily valued for its anisotropic optical properties in display technologies and as a matrix for phosphorescence studies, its low melting point and high lipophilicity present unique handling challenges.[1]

Physicochemical Data Table
PropertyValueImplications for Safety
CAS Number 50649-59-7Unique identifier for inventory/waste tracking.[1][2]
Molecular Formula C₁₉H₂₂O₂Lipophilic ester structure.[1][2]
Molecular Weight 282.38 g/mol Moderate volatility.[1][2]
Physical State White Powder / CrystalsCritical: Melts near body temperature.[1][2][3]
Melting Point 34.0 – 38.0 °CHigh Risk: Can liquefy upon skin contact or in warm labs, increasing absorption rates.[1][2]
Solubility Methanol, DCM, Ethyl AcetateInsoluble in water; difficult to rinse off skin with water alone.[1][2]
Flash Point >110 °C (Predicted)Combustible but not highly flammable.[1][2]

Hazard Identification & Toxicology

Primary Directive: Treat as a severe environmental toxin with potential for significant eye/skin irritation.[1]

GHS Classification (CLP/OSHA)

Based on available Safety Data Sheets (SDS) and Structure-Activity Relationships (SAR):

  • Environmental Hazard (Confirmed):

    • H400: Very toxic to aquatic life.[1][3]

    • H410: Very toxic to aquatic life with long lasting effects.[1][3]

    • Mechanism:[1][4] High LogP (octanol-water partition coefficient) allows bioaccumulation in aquatic organisms, disrupting cellular membranes.[1]

  • Health Hazard (Precautionary):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

    • Note: While acute mammalian toxicity data (LD50) is limited, hydrolysis products (4-pentylphenol) are known irritants and potential endocrine disruptors.[1]

The "Melt Hazard" Phenomenon

Unlike high-melting solids, 4-Pentylphenyl 4-methylbenzoate has a melting point (34-38°C) that overlaps with physiological temperatures.[1][2]

  • Risk: If particles land on skin, body heat may melt the crystals into a liquid film.[1]

  • Consequence: Liquid films have significantly higher dermal permeation rates than solid powders, leading to rapid systemic uptake or localized dermatitis.[1]

Risk Mitigation & Engineering Controls

Hierarchy of Controls Workflow

The following Graphviz diagram illustrates the decision logic for handling this compound, emphasizing the temperature-dependent physical state.

HandlingWorkflow Start Start: Handling 4-Pentylphenyl 4-methylbenzoate Storage Storage: Refrigerator (2-8°C) Keep Solid Start->Storage Transport Transport to Bench Storage->Transport CheckTemp Lab Temp > 25°C? Transport->CheckTemp Cooling Use Chill Block/Ice Bath Prevent Melting CheckTemp->Cooling Yes Standard Standard Fume Hood Velocity: 0.5 m/s CheckTemp->Standard No Weighing Weighing Procedure Cooling->Weighing Standard->Weighing Solubilization Dissolution in Solvent Weighing->Solubilization Waste Disposal: Solid Hazardous Waste (Aquatic Toxin) Solubilization->Waste

Caption: Operational workflow emphasizing temperature control to maintain solid state during handling.

Engineering Control Protocols
  • Ventilation: All open handling must occur inside a certified chemical fume hood.[1]

  • Static Control: Use anti-static weighing boats. As a dry powder, it may accumulate static charge and disperse unexpectedly.[1]

  • Temperature Control: If the lab ambient temperature exceeds 25°C, keep the reagent container on a cool block or ice bath during weighing to prevent the threads/cap from fusing due to melting.

Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentRationale
Hand Protection Nitrile Gloves (Double-gloved) Protects against organic solvents used in processing.[1][2] Change immediately if splash occurs.
Eye Protection Chemical Goggles (Not just safety glasses)Risk of serious eye damage (H318 analog) requires sealed protection against dust/vapors.[1][2]
Respiratory N95/P100 (if outside hood)Prevent inhalation of fine particulates which may melt in the respiratory tract.[1][2]
Body Lab Coat (Cotton/Poly blend) Standard protection.[1][2] Ensure cuffs are tucked into gloves.[1]

Emergency Response Protocols

Spill Response Decision Tree

This diagram guides the response to a spill, differentiating between solid powder and melted liquid scenarios.[1]

SpillResponse Spill Accidental Release StateCheck Determine State Spill->StateCheck SolidSpill Solid Powder Spill StateCheck->SolidSpill Powder LiquidSpill Melted/Solution Spill StateCheck->LiquidSpill Liquid/Melt ActionSolid 1. Dampen paper towel (Methanol) 2. Gently wipe (Do not sweep) 3. Avoid dust generation SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Clean with DCM/Methanol 3. Wash surface with soap water LiquidSpill->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Marine Pollutant' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Protocol for containment and cleanup based on the physical state of the spill.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][5] Lift eyelids occasionally.[1] Seek medical attention if irritation persists (Risk of H318).[1]

  • Skin Contact: Do not use hot water. Wash with soap and cool water.[1] Hot water opens pores and melts the compound, potentially increasing absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Storage & Disposal

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Container: Tightly sealed glass or HDPE.[1]

    • Incompatibility: Strong oxidizing agents.[1]

  • Disposal (Crucial):

    • Never dispose of down the drain.[1] This compound is classified as Aquatic Acute 1 .[1][3]

    • Collect all solid waste and contaminated solvents in a container labeled "Hazardous Waste - Toxic to Aquatic Life" .[1]

    • Incineration is the preferred method of destruction via a licensed waste contractor.[1]

References

  • Ossila . 4-Pentylphenyl 4-methylbenzoate Safety Data Sheet (SDS). Retrieved from [1][2]

  • ChemicalBook . 4-Pentylphenyl 4-methylbenzoate Product & Safety Information. Retrieved from [1][2]

  • Fisher Scientific . Safety Data Sheet for Structural Analog (4-n-Pentylphenyl 4-n-propylbenzoate). Retrieved from [1][2]

  • Santa Cruz Biotechnology . 4-Pentylphenyl 4-methylbenzoate Product Data. Retrieved from [1][2]

Sources

Technical Sourcing & Validation of 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7) is a functional ester primarily utilized as a nematic liquid crystal (LC) mesogen.[1] While its historical utility lies in electro-optical displays, its relevance has expanded into pharmaceutical analytics, specifically as a surrogate matrix for potency analysis in cannabinoid products and as a host matrix for room-temperature phosphorescence systems.

For researchers in drug development and materials science, this compound presents a "Purity Paradox": standard chemical purity (>98%) is often insufficient. Trace impurities—particularly unreacted phenols or acidic precursors—can destabilize the nematic phase or quench phosphorescence, rendering the material useless for advanced applications.

Chemical Identity Table
ParameterSpecification
CAS Number 50649-59-7
IUPAC Name 4-Pentylphenyl 4-methylbenzoate
Synonyms 4-Amylphenyl p-toluate; 4-n-Pentylphenyl 4-methylbenzoate
Molecular Formula

Molecular Weight 282.38 g/mol
Phase Behavior Nematic Liquid Crystal
Melting Point 34.0 – 38.0 °C (Crystal

Nematic)
Solubility Soluble in Methanol, DCM, Toluene; Insoluble in Water

Strategic Sourcing Landscape

Sourcing this material requires a tiered approach based on application sensitivity. "Catalog" grade is sufficient for chromatography standards, but "Device" grade is required for phase-change research.

Tier 1: Validated Research Suppliers (High Reliability)

Use for: Benchmarking, Analytical Standards, Micro-scale Device Fabrication.

  • Ossila (Global/UK):

    • Specialization: Organic electronics and liquid crystals.

    • Grade: >98% (NMR confirmed), specifically purified for optical performance.

    • Relevance: Best source for small quantities (5g–50g) where phase behavior is critical.

  • Santa Cruz Biotechnology (SCBT):

    • Specialization: Biochemicals and proteomics standards.

    • Relevance: Primary source when using the compound as an analytical surrogate or proteomic biochemical tool.

  • MilliporeSigma (Sigma-Aldrich):

    • Status: Often lists as "R&D Exemption" or via rare chemical libraries.

    • Relevance: High regulatory documentation support (SDS, CoA), essential for GMP-adjacent environments.

Tier 2: Bulk & Aggregators (Cost-Effective)

Use for: Scale-up synthesis intermediates or non-optical solvent applications.

  • ChemicalBook / MolPort: Aggregators that list various Asian manufacturers (e.g., Shijiazhuang Sdyano Fine Chemical).

  • Risk: High variability in batch-to-batch phase transition temperatures. Mandatory internal validation required.

Sourcing Decision Logic

The following decision tree illustrates the logic for selecting a supplier based on your experimental needs.

SourcingLogic Start Define Application Requirement Q1 Is the Nematic Phase Critical? (Optical/Device) Start->Q1 Q2 Is it for Analytical Quantification (HPLC)? Q1->Q2 No Tier1 Tier 1: Specialist (Ossila/SCBT) Req: >99% LC Purity + Phase Check Q1->Tier1 Yes Tier2 Tier 2: General Catalog (Sigma) Req: >98% Chemical Purity Q2->Tier2 Yes Tier3 Tier 3: Bulk/Custom Synthesis Req: Internal Recrystallization Q2->Tier3 No (Intermediate/Solvent)

Figure 1: Strategic sourcing decision matrix based on experimental sensitivity.

Technical Validation Protocol (Self-Validating System)

Trusting a Certificate of Analysis (CoA) is insufficient for mesogenic materials. You must validate the Phase Transition Temperatures , as these are the most sensitive indicators of purity.

A. Thermal Validation (DSC)

Objective: Confirm the Nematic window. Impurities depress the Nematic-Isotropic (N-I) transition point significantly more than the Crystal-Nematic (Cr-N) point.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Load 2–5 mg sample into aluminum pan.

    • Cycle 1: Heat from 0°C to 100°C at 10°C/min (erase thermal history).

    • Cool: Cool to 0°C at 5°C/min.

    • Cycle 2: Heat from 0°C to 100°C at 2°C/min (Data Collection).

  • Acceptance Criteria:

    • Sharp endothermic peak at 34–38°C (Cr

      
       N).
      
    • Distinct clearing transition (N

      
       I) (Verify specific batch value; typically >40°C).
      
    • Failure Mode: Broad peaks (>2°C width) indicate solvent entrapment or isomer contamination.

B. Chemical Purity (HPLC)

Objective: Detect unreacted 4-pentylphenol (starting material), which acts as a plasticizer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20).

  • Detection: UV at 254 nm.

  • Limit: Unreacted phenol must be <0.1%.

Synthesis Contingency: The Acid Chloride Route

If commercial supply is unavailable or purity is insufficient, synthesis via the acid chloride route is preferred over Steglich esterification (DCC) because the byproduct (HCl gas) is easier to remove than dicyclohexylurea (DCU).

Reaction Mechanism


Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 250 mL 3-neck round bottom flask.

    • Equip with magnetic stir bar, addition funnel, and

      
       inlet.
      
  • Dissolution:

    • Add 4-Pentylphenol (10.0 mmol, 1.64 g) and dry Pyridine (12.0 mmol, 0.95 g) to Dichloromethane (DCM) (50 mL).

    • Cool to 0°C in an ice bath.

  • Addition:

    • Dissolve 4-Methylbenzoyl chloride (10.5 mmol, 1.62 g) in 10 mL DCM.

    • Add dropwise over 20 minutes. The solution will turn slightly yellow/turbid.

  • Reaction:

    • Allow to warm to room temperature.[2] Stir for 12 hours.

  • Workup (Critical for LC Purity):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with Sat.

      
        (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification (Recrystallization):

    • Dissolve crude solid in minimum boiling Ethanol .

    • Cool slowly to 4°C.

    • Filter white needles. Vacuum dry at 40°C for 24h (Solvent traces ruin LC phases).

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 4-Pentylphenol 4-Methylbenzoyl Cl Reaction Reaction: DCM, Pyridine 0°C -> RT, 12h Reactants->Reaction Workup Workup: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Reaction->Workup Purify Recrystallization: Ethanol Slow Cool -> Filter Workup->Purify Product Final Product: White Needles Mp: 34-38°C Purify->Product

Figure 2: Validated synthesis and purification workflow for high-purity mesogen production.

References & Authority

  • Ossila. 4-Pentylphenyl 4-methylbenzoate | Liquid Crystals | 50649-59-7.[1][3] Retrieved from

    • Citation Context: Primary source for phase transition data (Mp 34-38°C) and applications in phosphorescence matrices.

  • Santa Cruz Biotechnology. 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7).[1][3][4][5] Retrieved from

    • Citation Context: Validation of biochemical grade availability and proteomic applications.

  • MilliporeSigma. Safety Data Sheet (SDS) - 4-Pentylphenyl 4-methylbenzoate. Retrieved from

    • Citation Context: Safety protocols (H227, H302) and regulatory handling.

  • National Institute of Standards and Technology (NIST). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from

    • Citation Context: Authoritative grounding for phenyl benzoate class phase behavior.

Sources

Phenyl Ester Liquid Crystals: Molecular Engineering, Synthesis, and Bio-Applicability

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Material Scientists and Pharmaceutical Researchers

Executive Summary

Phenyl ester liquid crystals (LCs)—specifically phenyl benzoates—represent a foundational class of calamitic (rod-like) mesogens. While historically pivotal in the development of liquid crystal displays (LCDs), their current trajectory intersects significantly with biomedical engineering and drug delivery systems .

This guide moves beyond basic definitions to explore the causality of phase behavior: how precise molecular engineering (lateral substitution, tail length) dictates mesophase stability. It provides self-validating synthetic protocols and analyzes the emerging role of phenyl ester-based Liquid Crystal Elastomers (LCEs) in responsive drug release devices.

Part 1: Molecular Architecture & Phase Engineering

The mesomorphic behavior of phenyl esters is not random; it is a deterministic outcome of steric and electronic balancing. The archetypal structure consists of a rigid phenyl benzoate core flanked by flexible alkyl/alkoxy chains.

1.1 The Core-Linker-Tail Paradigm

To engineer specific phases (Nematic vs. Smectic), one must manipulate the three primary zones of the molecule:

  • The Rigid Core (Mesogen): The phenyl benzoate moiety provides the necessary anisotropy (length-to-breadth ratio > 3:1).

  • The Flexible Tail: Alkyl or alkoxy chains act as "solvent" layers, stabilizing the alignment.

    • Short chains (

      
      ): Favor Nematic (N) phases due to high core interactions.
      
    • Long chains (

      
      ): Induce Smectic (Sm) layering due to micro-phase separation between the aromatic core and aliphatic tails.
      
  • Lateral Substitution (The Control Knob): Introducing substituents (F, Cl, CH₃) on the phenyl ring is the most critical design tool.

1.2 Lateral Substitution: The "Steric Disruptor"

For researchers aiming to lower melting points (


) without destroying the liquid crystalline phase, lateral substitution is the standard approach.
  • Mechanism: A lateral Fluorine atom exerts a steric effect that widens the molecule, disrupting efficient packing in the crystalline solid state. This lowers

    
     significantly.
    
  • Dielectric Tuning: Fluorine is highly electronegative. Placing it ortho to the ester linkage creates a strong transverse dipole moment, resulting in negative dielectric anisotropy (

    
    ), essential for Vertically Aligned (VA) modes in optics and actuating LCEs in bio-devices.
    

Figure 1: Causal flow of molecular design choices on the resulting mesophase behavior.

Part 2: Precision Synthesis Protocols

For pharmaceutical and material scientists, purity is paramount. Trace impurities in LCs act as "defects," drastically altering transition temperatures. We present two validated pathways: Schotten-Baumann (robust, scale-up friendly) and Steglich Esterification (mild, for sensitive substrates).

2.1 Protocol A: Schotten-Baumann Acylation (Acid Chloride Method)

Best for: Stable substrates, producing gram-scale quantities.

Reagents:

  • 4-Alkoxybenzoyl chloride (1.0 eq)

  • 4-Substituted phenol (1.0 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol and pyridine in dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add the acid chloride dropwise. Why? Exothermic control prevents side reactions.

  • Reaction: Stir at Room Temp (RT) for 12 hours. The formation of a white precipitate (pyridinium hydrochloride) indicates progress.

  • Workup (Critical):

    • Wash organic layer with dilute HCl (removes unreacted amine).

    • Wash with dilute NaOH (removes unreacted phenol—crucial for LC purity).

    • Wash with brine, dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Hexane (1:1). Self-Validation: The product should appear as white/pearly needles. If oily, impurities remain.

2.2 Protocol B: Steglich Esterification (DCC Coupling)

Best for: Acid-sensitive groups or when acid chlorides are unstable.

Reagents:

  • 4-Alkoxybenzoic acid

  • Phenol derivative

  • DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent

  • DMAP (4-Dimethylaminopyridine) - Catalyst

SynthesisWorkflow Start Start: Reagents Mix Mix Acid + Phenol + DMAP in dry DCM (0°C) Start->Mix AddDCC Add DCC Dropwise Mix->AddDCC Activation Stir Stir 24h @ RT (DCU Precipitate forms) AddDCC->Stir Coupling Filter Filter off DCU Byproduct Stir->Filter Removal of Urea Wash Wash: HCl -> NaHCO3 -> Brine Filter->Wash Purification Recryst Recrystallize (EtOH) Wash->Recryst Final Polish

Figure 2: Steglich Esterification workflow. Note the critical filtration step to remove Dicyclohexylurea (DCU).

Part 3: Characterization & Data Interpretation[2][3][4]

Successful synthesis is validated by observing specific Phase Transition Temperatures.

3.1 Comparative Data: Effect of Chain Length

The following table illustrates the "Odd-Even Effect" and the transition from Nematic to Smectic behavior in a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates.

Alkyl Chain (n)Melting Point (

)
Clearing Point (

)
Mesophase RangeDominant Phase
n=1 (Methyl) 102°C115°C13°CNematic Only
n=4 (Butyl) 85°C128°C43°CNematic
n=6 (Hexyl) 78°C135°C57°CSmectic C + Nematic
n=10 (Decyl) 82°C142°C60°CSmectic A/C Only

Interpretation: Note the depression in melting point at intermediate chain lengths (


), often the "sweet spot" for room-temperature applications when combined in eutectic mixtures.
Part 4: The Bio-Interface (Applications in Drug Development)

While phenyl esters are materials, their application in pharmaceutical science is rapidly expanding through Liquid Crystal Elastomers (LCEs) and Anisotropic Solvents .

4.1 LCEs for Controlled Drug Release

Phenyl benzoate mesogens can be polymerized into elastomeric networks. These materials are "smart":

  • Mechanism: When heated above the

    
     (Nematic-Isotropic transition), the polymer chains disorder, causing the macroscopic material to shrink or fold.
    
  • Application: An implantable LCE "sponge" loaded with a drug.

    • Trigger: Local body heat or external IR light.

    • Action: The LCE contracts, squeezing out the drug payload in a controlled burst.

    • Relevance: Phenyl esters are preferred here due to their tunable transition temperatures (adjustable via the lateral substitution discussed in Part 1) to match physiological conditions (37°C).

4.2 Anisotropic Solvents for Chiral Resolution

In drug development, determining the enantiomeric excess of a chiral drug is critical.

  • Technique: Phenyl ester LCs (doped with a chiral agent) serve as NMR solvents.

  • Benefit: The LC environment aligns the drug molecules. Different enantiomers align slightly differently, causing distinct splitting in NMR signals (Residual Dipolar Couplings), allowing for precise analysis of drug purity without derivatization.

References
  • Wilderbeek, H.T.A., et al. (2003). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals, 30(1), 93-108.[2] TNO Repository.[2] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

  • Ahmed, H.A., et al. (2019). Lateral substituted phenyl biphenylcarboxylates ‒ non-chiral analogues of ferroelectric liquid crystals. Liquid Crystals.[1][3][4][5][6][7][8] Retrieved from [Link]

  • Nafee, S.S., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(11). MDPI. Retrieved from [Link][9]

  • University of Chicago. (2016). Manipulation of liquid crystals could help control drug-delivery process.[7] UChicago News. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Pentylphenyl 4-methylbenzoate in Liquid Crystal Displays (LCDs)

[1]

Abstract

This technical guide details the utility, synthesis, and characterization of 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) , a low-viscosity mesogen used primarily as a structural diluent in nematic liquid crystal (LC) mixtures. Unlike high-polarity cyanobiphenyls used for switching, this phenyl benzoate ester serves a critical role in eutectic engineering —lowering the melting point and rotational viscosity (


Material Profile & Mechanism of Action[2]

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Pentylphenyl 4-methylbenzoate[1][2]

  • Common Name: 4-n-Pentylphenyl 4-methylbenzoate

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 282.38 g/mol [1]

  • Phase Behavior: Enantiotropic Nematic (Melting Point: ~34–38°C)

Functional Role in LCDs

In modern LCD mixtures, pure components are rarely used. Instead, mixtures of 10–20 compounds are engineered to satisfy the Schröder-Van Laar equation , which governs the depression of melting points in eutectic systems.

  • Viscosity Reduction: The ester linkage (-COO-) provides a semi-rigid core that is less viscous than terphenyl or cyclohexyl-biphenyl cores. Lower viscosity (

    
    ) directly correlates to faster pixel response times (
    
    
    ).
  • Dielectric Neutrality: With a weak dipole moment (lack of -CN or -F terminal groups), this molecule has near-zero dielectric anisotropy (

    
    ). It acts as a "solvent" that separates high-polarity molecules, preventing anti-parallel dimerization which can reduce the effective 
    
    
    of the active switching components.

Protocol A: High-Purity Synthesis (Schotten-Baumann Esterification)

Objective: Synthesize electronic-grade (>99.5%) 4-Pentylphenyl 4-methylbenzoate. Impurities such as unreacted phenols or ionic species can cause "image sticking" or increased conductivity in the final LCD.

Reaction Logic

The synthesis utilizes an acyl chloride substitution. This pathway is preferred over Fischer esterification due to higher yields and easier removal of byproducts.

SynthesisWorkflowReactantsReactants:4-Methylbenzoyl Chloride+4-PentylphenolReactionReaction:0°C -> RT, 4-6 Hours(N2 Atmosphere)Reactants->ReactionSolventSolvent System:Dichloromethane (DCM)+ Pyridine (Scavenger)Solvent->ReactionQuenchQuench/Wash:1. Dilute HCl (Remove Pyridine)2. NaHCO3 (Neutralize)3. Brine WashReaction->QuenchPurificationPurification:Recrystallization(Ethanol/Hexane 9:1)Quench->PurificationFinalFinal Product:White Crystalline Solid(>99.5% Purity)Purification->Final

Figure 1: Step-wise synthesis workflow for electronic-grade phenyl benzoate mesogens.

Step-by-Step Methodology
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve 4-pentylphenol (16.4 g, 0.1 mol) in dry Dichloromethane (DCM, 150 mL) .

  • Base Addition: Add Pyridine (12 mL, 0.15 mol) to the flask. The pyridine acts as an HCl scavenger. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve 4-methylbenzoyl chloride (15.5 g, 0.1 mol) in 50 mL of dry DCM. Add this solution dropwise to the phenol mixture over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the phenol spot disappears.

  • Workup (Critical for Ion Removal):

    • Wash organic layer with 1M HCl (2 x 100 mL) to remove pyridinium salts.

    • Wash with Sat. NaHCO3 (2 x 100 mL) to remove residual acid.

    • Wash with Brine (1 x 100 mL) and dry over anhydrous

      
      .
      
  • Purification: Evaporate solvent. Recrystallize the crude solid twice from hot Ethanol/Hexane (9:1) .

    • QC Check: HPLC purity must be >99.5%. Resistivity of the bulk material should be

      
      .
      

Application Note: Eutectic Mixture Formulation

Context: Pure 4-Pentylphenyl 4-methylbenzoate melts at ~34°C, which is too high for the lower operating limit of commercial displays (-20°C). It must be used in a mixture.[3]

Formulation Strategy

To create a wide-temperature nematic mixture, blend this ester with cyanobiphenyls (e.g., 5CB) or terphenyls.

Table 1: Example Low-Viscosity Mixture Formulation

ComponentFunctionWeight %Impact on Mixture
4-Pentylphenyl 4-methylbenzoate Viscosity Modifier 15% Reduces

, depresses MP
4'-Pentyl-4-cyanobiphenyl (5CB)High

Driver
45%Provides switching torque
4'-Heptyl-4-cyanobiphenyl (7CB)Bulk Nematic25%Broadens nematic range
4''-Pentyl-p-terphenylClearing Point Booster15%Increases

(thermal stability)
Mixing Protocol
  • Weigh components into a glass vial with 0.1 mg precision.

  • Heat the vial to 10°C above the highest clearing point of any single component (approx. 80–90°C) to ensure isotropic mixing.

  • Vortex for 2 minutes.

  • Thermal Aging: Allow the mixture to cool slowly to room temperature. Store at -20°C for 48 hours to check for crystallization (phase separation). If crystals form, the eutectic point was missed; adjust the ratio of the ester.

Protocol B: Electro-Optical Characterization (TN Cell)

Objective: Validate the synthesized material's performance by measuring the Threshold Voltage (

Test Cell Construction
  • Substrates: ITO-coated glass (

    
    ).
    
  • Alignment Layer: Polyimide (rubbed anti-parallel) for planar alignment.

  • Cell Gap (

    
    ):  5.0 
    
    
    (controlled by silica spacers).
Measurement Setup Logic

TestSetupSourceFunction Generator(1 kHz Square Wave)CellLC Test Cell(Filled with Mixture)Source->CellVoltage Sweep (0-10V)ScopeOscilloscope(Data Acquisition)Source->ScopeTriggerDetectorPhotodiodeCell->DetectorTransmitted LightOpticsPolarized Microscope(Crossed Polarizers)Optics->CellLight PathDetector->ScopeIntensity Signal

Figure 2: Electro-optical measurement setup for determining V-T curves.

Measurement Steps
  • Filling: Fill the empty cell with the LC mixture via capillary action at

    
     (Isotropic phase).
    
  • Annealing: Cool slowly (1°C/min) to room temperature to eliminate flow marks.

  • V-T Curve: Place cell between crossed polarizers (45° to rubbing direction). Apply a 1 kHz square wave. Sweep voltage from 0V to 10V.

  • Data Extraction:

    • 
      :  Voltage at 90% transmission (Freedericksz transition).
      
    • Response Time: Step voltage from 0V to 5V. Measure time for transmission to drop from 90% to 10% (

      
      ).
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Current Consumption Ionic impurities (Pyridine salts)Repeat acid wash and recrystallization. Ensure water used is 18.2

.
Low Clearing Point Solvent residueDry sample under high vacuum (<1 mbar) for 12 hours.
Crystallization in Cell Non-eutectic ratioAdjust mixture ratio. The ester concentration may be too high for the host matrix.

References

  • PubChem. (2021).[2] 4-methyl-2-(4-pentylphenyl)benzoate (Compound Summary). National Library of Medicine. [Link]

  • Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution.[4] Part II. The trans-p-n-Alkoxycinnamic Acids. Journal of the Chemical Society. (Foundational text on phenyl benzoate class mesogens).

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.
  • MDPI. (2021). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer. (Context for mixture formulation). [Link]

experimental setup for measuring birefringence of liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for quantifying birefringence (


) in liquid crystals (LCs).[1] While traditionally associated with display technologies, birefringence characterization is now critical in drug development , specifically for validating Lyotropic Liquid Crystal (LLC)  nanoparticles (e.g., cubosomes and hexosomes) used as lipid-based drug carriers.

Key Causality: The optical anisotropy of LCs is directly linked to their supramolecular order. In drug delivery, a shift from a birefringent (hexagonal/lamellar) phase to a non-birefringent (cubic) phase often dictates the drug release profile. Accurate measurement of


 validates these phase transitions.
Theoretical Grounding

Birefringence is the difference between the extraordinary (


) and ordinary (

) refractive indices:

[2]

When polarized light passes through an LC sample of thickness


, the two wave components accumulate a phase difference (retardation, 

):

The transmitted intensity (


) through crossed polarizers is governed by the Fresnel-Arago law :


Where

is the angle between the LC director and the polarizer axis (optimally 45°).
Pre-Experimental Validation: The Cell Gap

CRITICAL STEP: The most common source of error in


 calculation is an inaccurate cell gap (

). Do not rely on spacer manufacturer specifications (e.g., "10 µm spacers" often yield 11-12 µm gaps).
Protocol: Empty Cell Interference Method

Before filling the cell with LC, measure the thickness using optical interference.

Equipment: UV-Vis Spectrometer or Microscope with Spectrometer attachment. Workflow:

  • Place the empty cell (glass-air-glass) in the optical path.

  • Focus a collimated light beam (white light) on the cell.

  • Record the transmission spectrum (

    
     vs 
    
    
    
    ).
  • Observe the sinusoidal interference fringes caused by reflections between the inner glass surfaces.

Calculation:



  • 
    : Number of peaks between wavelength 
    
    
    
    and
    
    
    .
  • 
    : Refractive index of air (
    
    
    
    ).
Experimental Setup & Protocols
Method A: Monochromatic Polarized Optical Microscopy (POM)

Best for: Rapid phase identification (e.g., distinguishing Lamellar vs. Cubic phases in drug formulations).

Equipment:

  • Polarizing Microscope (e.g., Olympus BX series or Zeiss Axio).

  • Monochromatic filter (usually

    
     nm or 
    
    
    
    nm).
  • Berek or Tilting Compensator (0-5

    
     range).
    
  • Temperature-controlled stage (Linkam or similar).

Step-by-Step Protocol:

  • Alignment: Treat glass substrates with polyimide (rubbed) for planar alignment. For lyotropic samples, shear flow often induces sufficient alignment.

  • Orientation: Place the sample on the stage between crossed polarizers. Rotate the stage until the sample appears darkest (extinction).

  • 45° Shift: Rotate the stage exactly 45°. The sample should now appear brightest.

  • Compensator Insertion: Insert the Berek compensator into the optical path (45° slot).

  • Nulling: Slowly tilt the compensator dial. The retardation introduced by the compensator will oppose the sample's retardation.

  • Endpoint: Stop when the sample turns black (compensation point). Record the compensator angle/retardation value (

    
    ).
    

Calculation:



Method B: Wavelength Scanning (Spectroscopic) Method

Best for: High-precision dispersion curves (


 vs 

) and quantifying order parameters.

Experimental Logic: Instead of mechanically compensating the phase shift, we scan the wavelength. As


 changes, the condition for constructive/destructive interference changes, creating a transmission spectrum with peaks and valleys.

Diagram: Optical Logic Flow

OpticalSetup LightSource White Light Source (Halogen/Deuterium) Polarizer Polarizer (0°) LightSource->Polarizer Unpolarized Sample LC Sample (Planar Alignment, 45°) Polarizer->Sample Linearly Pol. Analyzer Analyzer (90°) Sample->Analyzer Elliptically Pol. Spectrometer Spectrometer (CCD Detector) Analyzer->Spectrometer Transmitted I(λ) Computer Data Processing (Halle Dispersion) Spectrometer->Computer Spectrum

Caption: Figure 1. Optical train for the Wavelength Scanning Method. The sample must be oriented at 45° to the polarizer axis to maximize phase shift visibility.

Step-by-Step Protocol:

  • Baseline: Measure the "Dark" spectrum (light off) and "Reference" spectrum (parallel polarizers, no sample).

  • Sample Loading: Place the LC cell between crossed polarizers.

  • Orientation: Rotate sample to 45° (max brightness).

  • Acquisition: Capture the transmission spectrum (

    
    ). You will see a series of peaks and valleys.
    
  • Analysis:

    • Peaks occur when

      
      .
      
    • Valleys occur when

      
      .
      
    • Extract

      
       values for each peak/valley.[3][4]
      

Data Processing (Halle-Berek Dispersion): Use the extracted peaks to solve for


 at each wavelength using the Cauchy equation approximation for LCs:


Data Presentation & Interpretation

Table 1: Method Comparison Matrix

FeatureMethod A: POM + CompensatorMethod B: Wavelength Scanning
Precision Moderate (

)
High (

to

)
Speed Slow (Manual point-by-point)Fast (Full spectrum < 1s)
Cost Low (Standard Microscope)Medium (Requires Spectrometer)
Drug Delivery Utility High (Visual phase confirmation)Medium (Detailed structural analysis)

Decision Logic for Drug Delivery (Lyotropic Phases): In lipid-based drug delivery, the release rate depends on the phase topology. Use birefringence to map this:

PhaseLogic Start Analyze Lipid Nanoparticle (Under Crossed Polars) IsDark Is the texture Dark/Black? Start->IsDark YesDark Isotropic Phase IsDark->YesDark Yes NoBright Birefringent Phase IsDark->NoBright No (Texture visible) Cubic Cubic Phase (Pn3m, Im3m) *Fast Release* YesDark->Cubic Viscous Micellar Micellar Solution (L1) *Burst Release* YesDark->Micellar Fluid Hex Hexagonal Phase (H2) *Slow Release* NoBright->Hex Fan-like Texture Lam Lamellar Phase (Lα) *Moderate Release* NoBright->Lam Oily Streaks

Caption: Figure 2. Decision tree for identifying Lyotropic Liquid Crystal phases based on birefringence observations, critical for predicting drug release profiles.

References
  • Wu, S. T. (1986). "Birefringence dispersions of liquid crystals."[1][5][6][7] Physical Review A.

  • Kinzer, D. (1985). "An Optical Technique for Measuring Liquid Crystal Cell Thickness."[2][5][8] Molecular Crystals and Liquid Crystals Letters.

  • Vallooran, J. J., et al. (2016). "Birefringence-based detection of enzyme activity in lyotropic liquid crystals." Advanced Functional Materials. (Demonstrates the drug delivery/biosensing application).

  • Olympus (Evident). "Introduction to Polarized Light Microscopy." Microscopy Resource Center.

Sources

Application Note: Fabrication of Smart Window PDLCs using 4-Pentylphenyl 4-methylbenzoate via PIPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication of Polymer Dispersed Liquid Crystal (PDLC) composites utilizing 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) as the active mesogenic component. While often used as a viscosity modifier in commercial mixtures (e.g., E7), this specific ester liquid crystal (LC) offers distinct stability and dielectric anisotropy suitable for "smart window" applications.

The protocol utilizes Polymerization Induced Phase Separation (PIPS) .[1][2][3][4] By doping the LC into a photopolymerizable monomer system, we induce a phase separation upon UV exposure, trapping LC microdroplets within a solid polymer matrix. This structure switches from opaque (scattering) to transparent (aligned) under an electric field.[5][6]

Trans-disciplinary Insight: For drug development professionals, the phase separation kinetics described here (PIPS) share fundamental thermodynamic principles with microsphere encapsulation and solvent-evaporation techniques used in controlled-release drug delivery systems.

Scientific Foundation & Mechanism

The PIPS Mechanism

The core principle is the thermodynamic immiscibility induced by polymerization. Initially, the LC and monomer form a homogeneous solution.[2] As UV light initiates polymerization, the molecular weight of the polymer chains increases, decreasing the entropy of mixing. This forces the LC molecules to segregate (phase separate) into discrete droplets.[7]

Refractive Index Matching (The "Invisible" Key)

For a smart window to be transparent in the ON state, the refractive index of the polymer matrix (


) must match the ordinary refractive index (

) of the liquid crystal.[5]
  • OFF State (Voltage = 0): LC molecules are randomly oriented within droplets. The effective index (

    
    ) mismatches 
    
    
    
    , causing light scattering (Haze).
  • ON State (Voltage >

    
    ):  LC molecules align with the electric field. Light sees 
    
    
    
    . If
    
    
    , the interface "disappears," and the film becomes transparent.

4-Pentylphenyl 4-methylbenzoate Properties:

  • Phase: Nematic

  • Refractive Index (

    
    ):  ~1.547 (Isotropic/Average)
    
  • Role: Provides the dielectric anisotropy (

    
    ) required for field alignment.
    

Visualization: Process & Mechanism

Diagram 1: PIPS Fabrication Workflow

This diagram illustrates the transformation from a homogeneous syrup to a phase-separated composite.

PIPS_Workflow Mix Homogeneous Mixing (LC + Monomer + Photoinitiator) Fill Capillary Filling (ITO Glass Cell) Mix->Fill T > T_NI Cure UV Irradiation (365nm, 5-20 mW/cm²) Fill->Cure Controlled Temp Sep Phase Separation (Droplet Formation) Cure->Sep PIPS Kinetics Final PDLC Film (Solid Matrix) Sep->Final Solidification

Caption: The Polymerization Induced Phase Separation (PIPS) workflow. Temperature control during mixing and curing is critical to ensure solubility before curing and proper droplet size during curing.

Diagram 2: Electro-Optical Switching Logic

This diagram details the optical physics governing the smart window's transparency.

Switching_Mechanism State_OFF OFF STATE (V=0) Random Orientation Mismatch Index Mismatch (n_eff ≠ n_p) State_OFF->Mismatch Scatter Light Scattering (OPAQUE) Mismatch->Scatter State_ON ON STATE (V > V_th) Homeotropic Alignment Match Index Matching (n_o ≈ n_p) State_ON->Match Trans Light Transmission (TRANSPARENT) Match->Trans

Caption: Logical flow of the electro-optical switching effect. The system relies on the refractive index match between the polymer matrix and the LC's ordinary axis.[5]

Detailed Protocols

Materials Checklist
ComponentMaterialFunctionNotes
LC (Guest) 4-Pentylphenyl 4-methylbenzoateActive Switching AgentPurity >98% required.[8]
Pre-polymer (Host) NOA65 (Norland) or EHA/HDDA mixMatrix Former

. Must be compatible with LC.
Photoinitiator Irgacure 651 (DMPA)UV Radical GeneratorUse 1-2 wt% relative to monomer.
Substrate ITO-coated Glass (

)
ElectrodeClean thoroughly with Acetone/IPA.
Spacer 20

Glass Beads
Gap ControlDetermines switching voltage (

).
Protocol: Pre-polymer Syrup Preparation

Objective: Create a thermodynamically stable, single-phase solution prior to curing.

  • Weighing: In an amber glass vial (to block premature UV exposure), weigh the Liquid Crystal and Pre-polymer.

    • Standard Ratio: 50:50 wt% (High scattering).

    • Low Haze Ratio: 30:70 (LC:Polymer) – Better mechanical strength, higher switching voltage.

  • Doping: Add 1.0 wt% Irgacure 651.

  • Thermal Mixing:

    • Heat the mixture to 60°C (above the LC's Nematic-Isotropic transition temperature,

      
      ).
      
    • Vortex mix for 2 minutes until the solution is optically clear (isotropic).

    • Validation: If the solution remains cloudy at 60°C, the components are immiscible; do not proceed.

Protocol: Cell Assembly & Curing

Objective: Fix the LC droplets in the matrix via PIPS.

  • Cell Construction:

    • Disperse 20

      
       spacers in a small amount of IPA; spin coat onto one ITO glass plate.
      
    • Sandwich with the second ITO plate (conductive sides facing inward). Offset the glass slightly to allow electrical contact clips.

    • Seal two edges with epoxy glue, leaving two open for filling.

  • Capillary Filling:

    • Place the empty cell on a hot plate at 60°C .

    • Apply the LC/Polymer syrup to the open edge. Capillary action will fill the cell.

  • UV Curing (PIPS Execution):

    • Temperature: Maintain the cell at 25°C (Room Temp) for Nematic curing (larger droplets, lower driving voltage) or 50°C for Isotropic curing (smaller droplets, lower hysteresis).

    • Exposure: Expose to UV light (365 nm).[3]

    • Intensity: 5 - 10 mW/cm².

    • Time: 5 - 10 minutes.

    • Note: Higher intensity = faster cure = smaller droplets = higher scattering but higher

      
      .
      

Characterization & Data Analysis

After curing, connect the cell to an AC power supply (0-100V, 50Hz). Measure transmission using a photodiode setup.

Table 1: Typical Electro-Optical Performance Data

Data based on 50:50 ratio of 4-Pentylphenyl 4-methylbenzoate in NOA65 matrix.

ParameterSymbolTypical ValueUnitDescription
Threshold Voltage

15 - 20VoltsVoltage at 10% transmission change.
Saturation Voltage

60 - 80VoltsVoltage for maximum transparency.
Contrast Ratio

10:1 - 20:1-Ratio of

.
Response Time (Rise)

2 - 10msSpeed of alignment.
Response Time (Decay)

20 - 50msSpeed of relaxation (viscosity dependent).

Troubleshooting Guide

Issue 1: The film is hazy in the ON state (Voltage applied).

  • Cause: Refractive index mismatch. The polymer's index (

    
    ) does not match the LC's ordinary index (
    
    
    
    ).[5]
  • Solution: Adjust the monomer formulation. If

    
    , add a high-index monomer (e.g., Styrene or a thiol). If 
    
    
    
    , add a fluorinated acrylate.

Issue 2: The film is transparent in the OFF state (No scattering).

  • Cause: LC droplets are too small (nanometers) or LC is soluble in the polymer (no phase separation).

  • Solution: Decrease UV intensity to slow the cure (allowing droplets to grow) or increase the LC concentration in the initial mix.

Issue 3: Electrical Short Circuit.

  • Cause: Conductive particles or direct contact between ITO layers.

  • Solution: Ensure uniform spacer distribution. Check ITO glass for debris before assembly.

References

  • Doane, J. W., et al. (1986). "Polymer dispersed liquid crystals for display application." Applied Physics Letters, 48(4), 269-271. Link

  • Drzaic, P. S. (1986). "Polymer dispersed nematic liquid crystal for large area displays and light valves." Journal of Applied Physics, 60(6), 2142-2148. Link

  • Ossila. "4-Pentylphenyl 4-methylbenzoate | Liquid Crystals." Product Data Sheet. Link

  • Hampson, R., et al. (2024). "The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices." Crystals, 14(6), 571. Link

  • Kumar, P., et al. (2023). "Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications." Polymers, 15(16), 3421. Link

Sources

Application Note: A Practical Guide to Measuring Phase Transition Temperatures Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of DSC in Thermal Analysis

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[1][2] It provides critical insights into the thermal properties of materials, making it an indispensable tool in research, development, and quality control across numerous industries, including pharmaceuticals, polymers, and materials science.[1][2][3]

At its core, DSC detects the energy absorbed (endothermic) or released (exothermic) during a thermal event.[4] This allows for the precise determination of key phase transition temperatures, such as the glass transition (Tg), melting (Tm), and crystallization (Tc).[1][5][6] In drug development, for instance, identifying the correct polymorphic form through its melting point is crucial for bioavailability and stability.[1][7] For polymers, the glass transition temperature dictates the material's mechanical properties and end-use applications.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting DSC experiments for accurate phase transition analysis.

The Principle of Measurement

A DSC instrument heats a sample and an inert reference (typically an empty pan) at a precisely controlled rate.[1][2] When the sample undergoes a phase transition, it requires more or less energy than the reference to maintain the same temperature. This differential heat flow is meticulously recorded, generating a thermogram—a plot of heat flow versus temperature.[1]

  • Endothermic Events (e.g., Melting, Glass Transition): The sample absorbs heat, resulting in an upward peak or a step change in the thermogram.

  • Exothermic Events (e.g., Crystallization, Curing): The sample releases heat, causing a downward peak.

DSC_Principle

Method Development: The Foundation of Accurate Results

The quality of DSC data is fundamentally dependent on rigorous method development. Key parameters must be carefully selected and optimized based on the material's properties and the specific information sought. Rushing this stage is a common source of error.

Proper sample preparation is critical for reproducible results as it ensures good thermal contact between the sample, the crucible, and the sensor.[8][9][10]

  • Solids: Samples should be cut to have a flat bottom surface that covers as much of the crucible base as possible.[8][9] For powders, gentle compaction may be necessary. A typical sample mass is 2-10 mg.[8] Larger masses may be required for weak transitions, but masses above 10 mg should generally be avoided to prevent thermal gradients.[8][11]

  • Liquids: Volatile liquids require hermetically sealed crucibles to prevent mass loss from evaporation during the experiment.

  • Crucible Material: Aluminum is the most common choice due to its high thermal conductivity and inertness, suitable for temperatures up to ~600°C.[9] For higher temperatures or reactive samples, crucibles made of alumina, copper, or gold may be necessary.[9]

The choice of experimental parameters directly influences the resolution and sensitivity of the measurement. A balance must be struck, as parameters that improve one aspect may compromise another.[12]

ParameterTypical RangeEffect on Thermogram & Rationale
Heating Rate 5-20 °C/minHigher Rate: Increases sensitivity (larger peaks) but decreases resolution (peaks broaden and shift to higher temperatures).[4][11][12] A standard rate of 10 °C/min is a common starting point.[3]
Sample Mass 2-10 mgHigher Mass: Increases sensitivity, which is useful for detecting weak transitions. However, it can also lead to broader peaks and thermal lag due to temperature gradients within the sample.[8][11][13]
Purge Gas 20-50 mL/minAn inert gas (typically Nitrogen or Argon) is used to create a stable thermal environment and prevent oxidative degradation of the sample.[14]
Temperature Range VariesMust bracket the expected transition(s). The program should start well below the first anticipated event to establish a stable baseline and extend sufficiently beyond the final event.[14]

Standard Protocol: Measuring the Melting Point of Indium

This protocol outlines a typical procedure for calibrating the instrument and measuring a first-order phase transition (melting), compliant with principles found in standards like ASTM E794 and ISO 11357-3.[14][15][16][17][18]

Objective: To determine the extrapolated onset temperature and enthalpy of fusion for a high-purity indium standard.

Materials:

  • Differential Scanning Calorimeter

  • High-purity indium standard (certified)

  • Standard aluminum crucibles and lids

  • Crucible press

  • Analytical balance (readable to 0.01 mg)

  • Nitrogen purge gas (99.99% purity)

Procedure:

  • Instrument Preparation: Turn on the DSC and allow it to stabilize according to the manufacturer's guidelines. Start the nitrogen purge gas at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Weigh an empty aluminum crucible and lid.

    • Cut a small, flat piece of the indium standard and place it in the crucible. Aim for a mass of approximately 5-10 mg.

    • Record the exact mass.

    • Securely crimp the lid onto the crucible using the press. Ensure the bottom of the crucible remains perfectly flat.[9]

  • Reference Preparation: Prepare an empty, crimped aluminum crucible to serve as the reference.

  • Loading: Carefully place the sample crucible on the sample sensor and the reference crucible on the reference sensor within the DSC cell.

  • Thermal Program Setup: Program the instrument with the following temperature segments:[3][19]

    • Segment 1 (Equilibration): Hold at 120.0 °C for 1 minute.

    • Segment 2 (Heating Ramp): Heat from 120.0 °C to 180.0 °C at a rate of 10.0 °C/min.

    • Segment 3 (Isothermal): Hold at 180.0 °C for 1 minute.

    • Segment 4 (Cooling Ramp): Cool from 180.0 °C to 120.0 °C at a rate of 10.0 °C/min.

  • Run Experiment: Start the experiment and allow the program to complete.

  • Data Analysis:

    • Open the resulting data file in the analysis software.

    • Select the melting peak from the second heating curve (the first heating run is often used to erase prior thermal history).

    • Define the baseline for integration by selecting points on the curve before and after the melting endotherm.

    • The software will calculate the Extrapolated Onset Temperature , the Peak Temperature , and the Enthalpy of Fusion (ΔH) by integrating the peak area.[17]

DSC_Workflow

Interpreting the Thermogram: Key Thermal Events

The DSC thermogram provides a wealth of information. The primary transitions of interest are:

  • Glass Transition (Tg): This is a second-order transition characteristic of amorphous materials.[20] It appears not as a peak, but as a step-like change in the baseline, reflecting a change in the material's heat capacity.[20][21] The Tg is typically reported as the midpoint of this transition.[21]

  • Crystallization (Tc): An exothermic event where a disordered amorphous material organizes into a crystalline structure. It appears as a downward peak on the thermogram.

  • Melting (Tm): An endothermic, first-order transition where a crystalline material absorbs energy to become a liquid.[20] It is characterized by a sharp, upward peak. The extrapolated onset temperature is often used to define the melting point for pure substances.[11]

The presence and characteristics of these transitions can reveal whether a material is amorphous, semi-crystalline, or fully crystalline.[20]

Conclusion: Ensuring Data Integrity and Trustworthiness

Differential Scanning Calorimetry is a powerful and rapid technique for characterizing the thermal properties of materials.[22][23] However, the accuracy and reliability of the data hinge on a systematic approach to method development, careful sample preparation, and correct interpretation of the results. By understanding the causality behind each experimental choice—from sample mass to heating rate—researchers can generate high-quality, reproducible data. Adherence to established standards, such as those from ASTM and ISO, further ensures that the protocols are self-validating and the results are trustworthy.[15][18][24][25][26]

References

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025). Google Cloud.
  • E794 − 06 (Reapproved 2012) - Standard Test Method for - Melting And Crystallization Temperatures By Thermal Analysis1. (2012).
  • E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis - ASTM.
  • ASTM E794-06 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis.
  • ASTM E794: 2024 Thermal Analysis for Melting Points. BSB Edge.
  • ISO 11357-3-2025. Scribd.
  • E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. (2024).
  • INTERNATIONAL STANDARD ISO 11357-3. (2018). ISO.
  • ISO 11357-3:2018 - Plastics - Differential scanning calorimetry (DSC)
  • GSO ISO 11357-3:2014 - Plastics -- Differential scanning calorimetry (DSC) -- Part 3: Determination of temperature and enthalpy of melting and crystallization.
  • Standard NF EN ISO 11357-3 - Plastics — Differential scanning calorimetry (DSC)
  • Phase change analysis with DSC. Linseis.
  • An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change M
  • Applic
  • Sample Preparation – DSC.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Tips for Sample Preparation for DSC Measurements. NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry DSC Analysis | Applic
  • DSC Glass Transition Analysis: Accurate Tg Detection. (2025).
  • Optimization of DSC measurements for organic phase change materials. (2025).
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE.
  • How to Prepare Samples for Differential Scanning Calorimetry (DSC). Mettler Toledo.
  • Heating Rate in DSC.
  • Glass Transition Measurement. Mettler Toledo.
  • Differential Scanning Calorimetry. Polymer Science Learning Center.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC.
  • Applic
  • The Use of Thermal Analysis for the Characterization of Indicative Parameters for Biom
  • Methodology for DSC calibration in high heating r
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). TA Instruments.
  • DSC—Thermal Safety, Phase Transitions, Polymorphs. Charnwood Discovery.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. MDPI.
  • Measurement of Tg by DSC. Thermal Support.
  • Studying Glass Transition by Thermal Analysis Such as DSC, TMA, DMA. Mettler Toledo.
  • Measurement of the Glass Transition Temper
  • DSC Analysis Pharmaceutical Case Study. (2025).
  • Differential Scanning Calorimetry (DSC)

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Application Note: Identification of Liquid Crystal Phases Using Polarized Optical Microscopy (POM)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mesophase Realm and the Power of Polarized Light

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1][2] This "mesophase" state is characterized by the long-range orientational order of its constituent molecules, while lacking complete positional order.[2] This unique combination of fluidity and molecular order gives rise to a wealth of anisotropic physical properties, which are harnessed in technologies ranging from ubiquitous liquid crystal displays (LCDs) to advanced sensor applications.[3][4]

The specific arrangement of molecules within a liquid crystal defines its phase, with the most common being the nematic, smectic, and cholesteric (or chiral nematic) phases.[1][5] Each phase possesses distinct structural and, consequently, functional characteristics. Therefore, the accurate identification of these phases is a cornerstone of liquid crystal research and development, particularly in fields like drug development where lyotropic liquid crystalline phases are crucial for formulation and delivery.

Polarized Optical Microscopy (POM) stands as the most fundamental and indispensable technique for the characterization of liquid crystals.[6][7] Unlike other methods that provide averaged structural information, POM allows for the direct, real-space visualization of the liquid crystalline textures.[6] These textures, which are like fingerprints for each phase, arise from the interaction of polarized light with the anisotropic nature of the material.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using POM for the unambiguous identification of liquid crystal phases.

The Principle of Polarized Optical Microscopy: Unveiling Anisotropy

The functionality of POM is rooted in the phenomenon of birefringence, a property of anisotropic materials where the refractive index is dependent on the polarization and propagation direction of light.[6][9] In a POM setup, two polarizing filters are used: a polarizer and an analyzer. The polarizer, located before the sample, allows light vibrating in only one plane to pass through. The analyzer, positioned after the sample, is typically oriented with its polarization direction perpendicular (at 90 degrees) to that of the polarizer, a configuration known as "crossed polars".[1][10]

When an isotropic material (like a conventional liquid or a cubic phase liquid crystal) is viewed under crossed polars, the field of view appears dark because the polarized light from the polarizer is completely blocked by the analyzer.[2][11] However, when a birefringent liquid crystal sample is placed between the crossed polars, the incident polarized light is split into two mutually perpendicular components (the ordinary and extraordinary rays) that travel at different velocities through the sample.[8] This difference in velocity introduces a phase shift between the two components. Upon exiting the sample, these components recombine to form elliptically or circularly polarized light, which now has a component that can pass through the analyzer, rendering the anisotropic regions of the sample bright and often colorful against a dark background.[2][6] The specific colors observed, known as interference colors, depend on the degree of birefringence, the thickness of the sample, and its orientation relative to the polarizers.

cluster_0 Polarized Optical Microscope Setup Unpolarized Light Unpolarized Light Polarizer Polarizer Unpolarized Light->Polarizer Light Source Polarized Light Polarized Light Polarizer->Polarized Light Sample Stage Sample Stage Polarized Light->Sample Stage Illumination Analyzer Analyzer Sample Stage->Analyzer Transmitted Light Detector Detector Analyzer->Detector Image Formation

Caption: Schematic of a Polarized Optical Microscope.

Identifying Liquid Crystal Phases by Their Optical Textures

The true power of POM in liquid crystal research lies in its ability to distinguish different phases based on their characteristic optical textures.[7] These textures are a result of the specific molecular arrangements and the presence of defects within the liquid crystal.

Liquid Crystal Phase Key Molecular Arrangement Characteristic POM Textures Description of Textures
Nematic (N) Molecules have long-range orientational order but no positional order.[12]Schlieren, MarbledSchlieren: Characterized by dark brushes emanating from point defects (disclinations). The number of brushes indicates the strength of the defect.[2][6] Marbled: A less-defined texture with irregular, thread-like patterns.[13]
Cholesteric (N) or Chiral Nematic*The molecular director twists in a helical fashion.[12][14]Oily Streaks, Planar, Focal ConicOily Streaks: Elongated, birefringent domains. Planar: Often shows iridescent colors due to the selective reflection of light by the helical structure.[15] Focal Conic: Similar to smectic phases but can show fingerprint-like patterns.
Smectic A (SmA) Molecules are arranged in layers with their long axes perpendicular to the layer planes.[14][16]Focal Conic (Fan-shaped), HomeotropicFocal Conic: Develops fan-shaped domains due to the geometric constraints of the layered structure.[3][6] Homeotropic: Appears completely dark (pseudo-isotropic) when molecules align perpendicular to the glass slides.
Smectic C (SmC) Molecules are arranged in layers and are tilted with respect to the layer normal.[14][17]Broken Focal Conic, SchlierenBroken Focal Conic: Similar to the fan-shaped texture of SmA but appears "broken" or with additional defects due to the molecular tilt.[18] Schlieren: Can also exhibit a Schlieren texture, but the defects are different from those in the nematic phase.
Columnar (Col) Disk-shaped or other non-rod-like molecules stack into columns.[1][19]Fan-shaped, MosaicFan-shaped: Can exhibit fan-like textures, which can sometimes be confused with smectic phases.[20] Mosaic: Composed of birefringent domains with sharp boundaries.[21]
Detailed Analysis of Key Textures
  • Nematic Phase: The Schlieren Texture The Schlieren texture is the hallmark of the nematic phase.[6] It arises from topological defects called disclinations, which are points or lines where the director field of the liquid crystal is discontinuous.[2] Under POM, these defects appear as dark brushes radiating from a central point. The number of brushes (two or four) corresponds to the strength of the disclination. These brushes will rotate as the microscope stage is rotated.

  • Smectic Phases: The Focal Conic Texture Smectic phases, with their layered structure, often exhibit a focal conic texture.[6] This texture is characterized by fan-shaped domains that arise from the geometric constraints imposed on the layers when they are confined, for example, between two glass slides.[3] In the Smectic A phase, these fans are typically well-formed. The transition to a Smectic C phase, where the molecules are tilted, often results in a "broken" or more complex focal conic texture.[18]

  • Cholesteric Phase: The Planar and Fingerprint Textures The helical superstructure of the cholesteric phase gives rise to unique optical properties.[14] When the helical axis is perpendicular to the viewing direction, a "fingerprint" texture of alternating light and dark lines can be observed, with the spacing between the lines corresponding to half the pitch of the helix. When the helical axis is parallel to the viewing direction (planar alignment), the sample can exhibit brilliant colors due to Bragg reflection of light.[22]

Experimental Protocol for Liquid Crystal Phase Identification

This protocol outlines the necessary steps for preparing a liquid crystal sample and analyzing it using a polarized optical microscope equipped with a hot stage.

cluster_1 POM Analysis Workflow Sample Preparation Sample Preparation Microscope Setup Microscope Setup Sample Preparation->Microscope Setup Heating Cycle Heating Cycle Microscope Setup->Heating Cycle Cooling and Observation Cooling and Observation Heating Cycle->Cooling and Observation Controlled Cooling Phase Identification Phase Identification Cooling and Observation->Phase Identification Texture Analysis

Caption: Workflow for Liquid Crystal Phase Identification.

Materials and Equipment
  • Polarized Optical Microscope with a rotating stage and attachments for photography or digital imaging.

  • Hot stage with a programmable temperature controller.

  • Clean microscope slides and cover slips.

  • Small spatulas.

  • Liquid crystal sample.

  • Lens cleaning paper and solvent (e.g., ethanol or isopropanol).

Step-by-Step Procedure
  • Sample Preparation: a. Ensure the microscope slides and cover slips are impeccably clean. Any dust or residue can disrupt the alignment of the liquid crystal molecules and create artifacts. b. Place a small amount of the liquid crystal sample (a few milligrams is usually sufficient) in the center of a clean microscope slide. c. Gently place a cover slip over the sample. d. If the sample is highly viscous or solid at room temperature, it will need to be heated on the hot stage to melt it. Once molten, the cover slip can be gently pressed down to create a thin, uniform film. Capillary action will also help in spreading the sample.[23]

  • Microscope Setup and Initial Observation: a. Place the prepared slide on the hot stage of the microscope. b. Begin with a low magnification objective (e.g., 10x). c. Cross the polarizer and analyzer to achieve a dark background. d. Bring the sample into focus and observe the initial texture at room temperature.

  • Thermal Cycling and Phase Transition Analysis: a. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it becomes an isotropic liquid.[6] The isotropic phase will appear completely dark under crossed polars. This temperature is the clearing point. b. Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min).[6] Slow cooling is crucial as it allows the liquid crystal phases to form their characteristic textures.[6] c. Carefully observe the sample as it cools. Note the temperatures at which phase transitions occur, characterized by abrupt changes in the optical texture.[6] d. Record images or videos of the textures that form for each distinct phase.

  • Phase Identification and Confirmation: a. Compare the observed textures with reference images and descriptions for known liquid crystal phases (refer to the table above). b. As a confirmatory test, gently apply mechanical shear to the sample by nudging the cover slip. The response of the texture to shear can provide additional clues for phase identification. For example, nematic phases are typically low in viscosity and will flow easily, while some smectic and columnar phases are much more viscous. c. Rotate the microscope stage. The behavior of the textures, such as the rotation of Schlieren brushes or changes in birefringence colors, can help confirm the phase identity.

Conclusion: A Foundational Technique for Mesophase Exploration

Polarized Optical Microscopy is an exceptionally powerful, yet accessible, technique that provides a direct window into the world of liquid crystals. By understanding the principles of polarized light and becoming familiar with the characteristic optical textures, researchers can effectively identify different liquid crystal phases and study their thermal behavior. This capability is not merely a qualitative observation but a critical analytical step in the development of new liquid crystalline materials and their application in diverse technological and biomedical fields. When combined with other analytical techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD), POM provides a comprehensive understanding of the structure and properties of these fascinating materials.[3][7]

References

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.).
  • Liquid Crystal - MIT Media Lab. (n.d.).
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid Crystals. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Retrieved from [Link]

  • Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023). MDPI. Retrieved from [Link]

  • Liquid Crystals. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How to analyze liquid crystals? (2015). ResearchGate. Retrieved from [Link]

  • Liquid crystal textures: an overview. (n.d.). Taylor & Francis. Retrieved from [Link]

  • (a) Fan‐shaped polarized optical microscopy (POM) texture, which is... (n.d.). ResearchGate. Retrieved from [Link]

  • Polarized Light Microscopy. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]

  • How to distinguish between lamellar gel, liquid ordered, liquid crystalline L- alpha and ripple phase by using polarized optical microscopy? (2016). ResearchGate. Retrieved from [Link]

  • A–C) Characteristic POM textures of liquid crystals of 1a–c between... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. (n.d.). MDPI. Retrieved from [Link]

  • Liquid Crystals. (n.d.). Retrieved from [Link]

  • Structure, properties, and some applications of liquid crystals*. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Liquid crystal. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the Difference Between Nematic Smectic and Cholesteric Liquid Crystals. (2021). Pediaa.Com. Retrieved from [Link]

  • Polar columnar liquid crystals. (2013). ResearchGate. Retrieved from [Link]

  • OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. (n.d.). Retrieved from [Link]

  • Molecular arrangement in (a) smectic A phase, (b) smectic B phase, (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Polarization Microscope Pictures of Liquid Crystals. (n.d.). Retrieved from [Link]

  • Liquid Crystals Lab. (n.d.). Retrieved from [Link]

  • Nematic and Cholesteric Liquid Crystals: Concepts and Physical Properties Illustrated by Experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Smectic phases' textures upon cooling under POM for complex Ic/II (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Order and disorder – molecular position. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Retrieved from [Link]

  • Structure of the nematic phase (a) and the cholesteric phase (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of a Liquid Crystal Pixel. (n.d.). MRSEC Education Group. Retrieved from [Link]

  • Smectic-C phase | physics. (2026). Britannica. Retrieved from [Link]

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Application Note: Engineering Liquid Crystal-Polymer Composites with 4-Pentylphenyl 4-methylbenzoate

[1]

Executive Summary

This guide details the fabrication of Liquid Crystal-Polymer Composites (LCPCs), specifically Polymer-Dispersed Liquid Crystals (PDLCs), utilizing 4-Pentylphenyl 4-methylbenzoate (4-PPMB) .[1] While standard cyanobiphenyls (e.g., 5CB) are common in academia, phenyl benzoate esters like 4-PPMB offer distinct advantages in chemical stability and specific dielectric anisotropy, making them suitable for robust optical switching and emerging bio-sensing applications.[1]

Target Audience Utility:

  • Material Scientists: Protocols for tuning droplet morphology via Polymerization-Induced Phase Separation (PIPS).[1][2]

  • Drug Development Professionals: Utilization of the LC-polymer interface as a label-free sensing platform for analyte detection (e.g., protein binding or surfactant interactions).[1]

Material Profile: 4-Pentylphenyl 4-methylbenzoate[1][3][4][5][6][7][8]

Before initiating synthesis, the thermodynamic profile of the mesogen must be validated. 4-PPMB is a monotropic or enantiotropic nematic liquid crystal depending on purity and thermal history.[1]

PropertyValue / RangeCritical Note
CAS Number 50649-59-7Verify purity >98% (HPLC) to ensure sharp phase transitions.
Molecular Formula C₁₉H₂₂O₂Phenyl benzoate core provides hydrolytic stability compared to Schiff bases.[1]
Melting Point (

)
34.0°C - 38.0°CCrucial: The material is solid at standard room temperature.[1] All mixing must occur in the isotropic phase (

).[1]
Phase Behavior Crystalline

Nematic

Isotropic
The Nematic-Isotropic transition (

) must be determined via DSC prior to composite formation.[1]
Refractive Index

,

(Est.)
Polymer matrix index (

) must match

for high transparency in the ON-state.[1]
Pre-Protocol Validation (Mandatory)

Do not rely on literature values alone. Trace impurities can shift transition temperatures significantly.[1]

  • DSC Analysis: Heat sample at 5°C/min from 20°C to 80°C. Identify the endothermic peak for Melting (

    
    ) and Clearing (
    
    
    ).[1]
  • POM Observation: Confirm nematic texture (schlieren or marble) between

    
     and 
    
    
    using a polarized optical microscope.

Fabrication Protocol: Polymerization-Induced Phase Separation (PIPS)[1][2]

The PIPS method is selected for its precision in controlling droplet size, which directly dictates the electro-optical switching voltage and contrast ratio.[1]

Phase 1: Pre-polymer Syrup Preparation

Objective: Create a homogeneous isotropic solution of LC and monomer.[1]

Materials:

  • LC Host: 4-Pentylphenyl 4-methylbenzoate (heated to >45°C).[1]

  • UV-Curable Pre-polymer: NOA65 (Norland Optical Adhesive) or a custom acrylate mixture (e.g., EHA/HDDA).[1] NOA65 (

    
    ) is recommended for its refractive index proximity to the ordinary index of phenyl benzoates.[1]
    
  • Spacers: 20

    
    m glass microbeads.[1]
    

Workflow:

  • Heating: Place 4-PPMB in a vial on a hot plate set to 50°C (well above

    
    ). Ensure it is fully liquid (isotropic).[1]
    
  • Mixing: Add the UV-polymer (NOA65) to the vial.

    • Ratio: Start with 50:50 wt% (LC:Polymer).[1]

    • Optimization: Higher LC content (60-70%) reduces switching voltage but decreases mechanical rigidity.[1]

  • Homogenization: Vortex the mixture for 2 minutes while maintaining temperature at 50°C. Do not allow the LC to crystallize.

Phase 2: Cell Assembly & Curing

Objective: Induce phase separation to form LC droplets within the solidifying polymer matrix.[1]

  • Cell Construction:

    • Use two ITO-coated glass substrates (Indium Tin Oxide).[1]

    • Disperse 20

      
      m spacers on one substrate.[1]
      
    • Sandwich the substrates; offset them to allow electrical contact.[1]

  • Capillary Filling:

    • Place the empty cell on the hot plate (50°C).

    • Apply the isotropic LC/Polymer mixture to the cell edge.[1] Capillary action will fill the cell.[1]

  • UV Curing (The Critical Step):

    • Transfer the cell to a UV curing stage (maintain

      
       if possible, though rapid curing often locks morphology before crystallization).
      
    • Intensity: 10 - 20 mW/cm² (

      
       nm).[1]
      
    • Duration: 5 - 10 minutes.

    • Mechanism:[1][3][4] As the monomer polymerizes, the solubility of the LC decreases, forcing it to phase-separate into discrete droplets.[1]

Visualization: PIPS Mechanism

PIPS_MechanismMixIsotropic Mixture(LC + Monomer)T > 40°CUVUV Irradiation(Initiation)Mix->UVFill CellPolyPolymerization(MW Increase)UV->PolyRadical Gen.DropletLC Droplet Formation(Nematic Domains)UV->DropletRate controlssizeSepPhase Separation(Solubility Limit)Poly->SepLC ExpulsionSep->DropletNucleationSolidSolidified PDLC(Composite)Droplet->SolidMatrix Hardening

Caption: Workflow of Polymerization-Induced Phase Separation (PIPS). The rate of UV curing inversely correlates with LC droplet size.[1]

Characterization & Validation

A. Electro-Optical Performance

Connect the ITO electrodes to a function generator (0-100V AC, 1 kHz).

  • OFF State: The LC molecules in droplets are randomly oriented (or aligned tangentially/radially depending on surface anchoring).[1] The refractive index mismatch (

    
    ) causes light scattering 
    
    
    Opaque .[1]
  • ON State: Electric field aligns LC directors parallel to the field. If

    
    , scattering is minimized 
    
    
    Transparent .[1]

Data Table: Typical Performance Metrics (50:50 Ratio)

Metric Expected Value Optimization Strategy

| Threshold Voltage (


)

Saturation Voltage (

)

1Contrast RatioResponse Time (

)

1
B. Morphology Analysis (SEM)

To visualize the internal microstructure:

  • Fracture the PDLC film in liquid nitrogen (freeze-fracture).[1]

  • Soak in hexane or methanol for 24 hours to extract the LC (4-PPMB is soluble in methanol).

  • Sputter coat with gold and image.[1] You should see a "Swiss cheese" morphology.[1]

Bio-Sensing Application Note (For Drug Development)

While PDLCs are optical devices, the LC-Aqueous Interface is a potent sensing boundary.[1] 4-PPMB can be used in "LC-in-Water" emulsions or open-surface films for detecting amphiphilic drugs or proteins.[1]

Protocol: LC-Based Sensing Interface

  • Preparation: Spin-coat 4-PPMB onto a glass slide treated with DMOAP (induces homeotropic/vertical alignment).[1]

  • Detection: Expose the surface to an aqueous solution containing the analyte (e.g., a surfactant-like drug candidate).[1]

  • Mechanism: The analyte adsorbs at the LC/Water interface, disrupting the vertical alignment to planar.[1]

  • Readout: Under a crossed polarizer microscope, the image shifts from Dark (Homeotropic) to Bright (Planar/Distorted).[1]

Visualization: Sensing Mechanism[1]

Sensing_Mechanismcluster_0Baseline (No Drug)cluster_1Analyte ExposureState1Homeotropic Alignment(Vertical LC)Optics1Crossed Polarizers:DARKState1->Optics1InteractionDrug/SurfactantAdsorption at InterfaceState1->InteractionAdd SampleReorientLC Reorientation(Planar/Tilted)Interaction->ReorientOptics2Crossed Polarizers:BRIGHT (Birefringence)Reorient->Optics2

Caption: Mechanism of LC-based sensing. Analyte binding disrupts the LC order, generating an optical signal visible under polarized light.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystallization in Film 4-PPMB recrystallized before phase separation.Maintain curing temp > 40°C. Increase polymer ratio.
High Haze in ON-State Refractive index mismatch (

).
Adjust curing temp (changes polymer density/index) or switch UV glue.[1]
Short Circuit ITO layers touching.[1]Ensure spacers are evenly distributed; check for dust particles.[1]
Slow Response Droplets too large.Increase UV intensity to speed up cure and reduce droplet size.[1]

References

  • National Institute of Standards and Technology (NIST). "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates."[1] Journal of Physical and Chemical Reference Data, 2009.[5] Available at: [Link]

  • American Chemical Society (ACS). "A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications."[1] ACS Applied Optical Materials.[1] Available at: [Link]

  • PubChem. "4-Pentylphenyl 4-methylbenzoate Compound Summary."[1][6] National Library of Medicine.[1] Available at: [Link]

  • MDPI. "Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy."[1] International Journal of Molecular Sciences. Available at: [Link]

Application Notes & Protocols: Phenyl Benzoates in Pro-drug Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of bioactive molecules to overcome pharmacokinetic and pharmacodynamic barriers is a cornerstone of modern medicinal chemistry. Pro-drug design represents a powerful approach to enhance the therapeutic efficacy of drugs by improving properties such as solubility, stability, membrane permeability, and targeted delivery.[1][2] Among the various pro-drug strategies, the use of ester linkages is particularly prevalent for masking polar functional groups like hydroxyls and carboxylic acids. This guide focuses specifically on the application of phenyl benzoates —esters formed between a phenolic drug and benzoic acid (or its derivatives)—as a versatile tool in pro-drug design. We will explore the underlying mechanism, design rationale, practical applications, and detailed experimental protocols for the synthesis and evaluation of phenyl benzoate pro-drugs.

Core Concepts: The Phenyl Benzoate Pro-drug Strategy

The fundamental principle of a phenyl benzoate pro-drug is to mask a therapeutically active phenol. The resulting ester bond is designed to be stable during formulation and administration but labile enough to be cleaved in vivo, releasing the parent drug at the desired site of action.

Mechanism of Action: Enzymatic Hydrolysis

The activation of phenyl benzoate pro-drugs is primarily mediated by ubiquitous endogenous enzymes, particularly carboxylesterases (CES), which are abundant in the liver, plasma, and gastrointestinal tract.[3] These enzymes catalyze the hydrolysis of the ester bond, regenerating the active phenolic drug along with benzoic acid as a byproduct.

G cluster_0 In Vivo Environment Prodrug Phenyl Benzoate Pro-drug (Inactive) Drug Active Phenolic Drug Prodrug->Drug Hydrolysis Byproduct Benzoic Acid Prodrug->Byproduct Enzyme Carboxylesterases (CES) Enzyme->Prodrug Catalysis

Figure 1: General activation pathway for a phenyl benzoate pro-drug.

The rate of hydrolysis can be modulated by introducing electron-withdrawing or electron-donating groups on the benzoate moiety, which can influence the susceptibility of the ester bond to enzymatic cleavage.[4] This provides a handle for medicinal chemists to fine-tune the drug release profile.

Rationale for Employing a Phenyl Benzoate Moiety

Researchers choose to implement a phenyl benzoate pro-drug strategy to address a variety of drug development challenges:

  • Enhanced Lipophilicity: Phenolic hydroxyl groups are polar and can hinder a molecule's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. Masking the phenol as a benzoate ester significantly increases lipophilicity, which can dramatically improve oral bioavailability and CNS penetration.[2]

  • Improved Chemical Stability: Some phenolic drugs can be susceptible to oxidation. Conversion to a benzoate ester protects the hydroxyl group, enhancing the compound's shelf-life and stability in biological fluids prior to reaching the target site.

  • Masking Taste: Unpleasant taste is a significant barrier to patient compliance, especially for oral medications. Phenolic compounds are often bitter, and their conversion to an ester can mask this undesirable property.

  • Targeted Delivery: While many esterases are ubiquitous, some are expressed at higher levels in specific tissues or tumors.[5] A pro-drug can be designed to be a preferential substrate for such an enzyme, leading to concentrated release of the active drug in the target tissue and minimizing systemic side effects. This is the core principle behind approaches like Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[6]

  • Reduced First-Pass Metabolism: Phenolic drugs administered orally can be rapidly metabolized (e.g., via glucuronidation or sulfation) in the gut wall and liver. The benzoate ester pro-drug protects the phenol from these phase II metabolic enzymes, allowing more of the intact pro-drug to reach systemic circulation before being converted to the active form.[1]

Applications and Case Studies

The phenyl benzoate motif has been successfully applied in both historical and cutting-edge drug development programs.

Pro-drug Example Parent Drug Class Therapeutic Application Rationale for Phenyl Benzoate Use Reference(s)
Phenyl Salicylate (Salol) Salicylate / PhenolIntestinal AntisepticTo prevent premature release of active components in the stomach; hydrolysis occurs in the alkaline environment of the small intestine to release salicylic acid and phenol.[7]
TG100801 Kinase Inhibitor (Phenol)Age-Related Macular Degeneration (AMD)To improve ocular pharmacokinetics and delivery to the back of the eye after topical administration as an eye drop.[8]
ZD2767 (Phenol Mustard Prodrug) Alkylating AgentCancer (ADEPT)Designed for activation by a tumor-targeted enzyme (carboxypeptidase G2) to release a potent cytotoxic drug specifically at the cancer site.[6]
Nitrobenzoate Esters Benzoic Acid DerivativesTuberculosisPhenyl and hexyl esters showed higher activity than the free acids, suggesting the ester pro-drug facilitates entry into mycobacterial cells.[4]
Case Study in Focus: Phenyl Salicylate ("Salol")

One of the earliest examples of a commercially successful pro-drug is phenyl salicylate, marketed as "Salol".[7] It was developed as an alternative to sodium salicylate, which caused gastric irritation. Salol passes through the acidic environment of the stomach intact and is hydrolyzed in the more alkaline small intestine into its active components: salicylic acid (an anti-inflammatory and analgesic) and phenol (an antiseptic).[7] This classic example perfectly illustrates the power of the pro-drug approach to improve tolerability and achieve site-specific drug release.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of phenyl benzoate pro-drugs.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes a general and robust method for synthesizing a phenyl benzoate ester from a phenolic parent drug and benzoyl chloride.[9][10][11]

Causality: The Schotten-Baumann reaction is an effective method for acylating phenols. The reaction is performed under basic conditions (using aqueous NaOH) for two key reasons: 1) The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.[9] 2) The base neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting materials and driving the reaction to completion.[10]

Figure 2: Workflow for phenyl benzoate synthesis via the Schotten-Baumann reaction.

Materials:

  • Phenolic parent drug

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Ethanol (for recrystallization)

  • Distilled water

  • Erlenmeyer flask with stopper

  • Measuring cylinders, beakers, filter paper

  • Vacuum filtration apparatus

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve 1.0 equivalent of the phenolic parent drug in 15 mL of 10% NaOH solution per gram of phenol.[9][11]

  • Carefully add approximately 1.1-1.2 equivalents of benzoyl chloride to the flask. Caution: Benzoyl chloride is corrosive and lachrymatory; handle in a fume hood.[10]

  • Securely stopper the flask and shake it vigorously for 15-30 minutes.[12] Periodically, vent the flask to release any pressure buildup. The reaction is often complete when the characteristic smell of benzoyl chloride disappears.[11]

  • As the reaction proceeds, the water-insoluble phenyl benzoate pro-drug will precipitate as a white solid.[9]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the solid on the filter paper thoroughly with cold distilled water to remove unreacted starting materials and salts.

  • Purify the crude product by recrystallization from a suitable solvent, typically ethanol.[9]

  • Dry the purified crystals, determine the yield, and confirm the structure and purity using analytical methods (e.g., melting point, NMR, Mass Spectrometry).

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol is designed to validate the pro-drug concept by measuring the rate of conversion of the phenyl benzoate pro-drug back to the active parent drug in the presence of esterase enzymes.

Causality: This assay is critical for demonstrating that the pro-drug is stable on its own but is efficiently cleaved by enzymes found in the body. By comparing the rate of hydrolysis in a biological matrix (like human plasma or a solution of purified esterase) to a control (heat-inactivated plasma or buffer alone), one can definitively distinguish between enzymatic and simple chemical hydrolysis. The use of HPLC allows for precise quantification of both the pro-drug and the released parent drug over time, enabling the calculation of kinetic parameters like the half-life (t½) of the pro-drug.

Figure 3: Workflow for an in vitro enzymatic hydrolysis assay.

Materials:

  • Phenyl benzoate pro-drug

  • Parent drug (as an analytical standard)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma (or other biological matrix)

  • Purified esterase (e.g., Porcine Liver Esterase) as an alternative to plasma

  • Acetonitrile (or other suitable organic solvent)

  • Thermostated incubator or water bath (37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of the phenyl benzoate pro-drug (e.g., 10 mM in DMSO).

  • Prepare the incubation mixtures. For example, add 5 µL of the pro-drug stock solution to 495 µL of pre-warmed (37°C) PBS, human plasma, and heat-inactivated plasma (control) to achieve a final concentration of 100 µM.

  • Incubate the mixtures at 37°C.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold excess of a cold organic solvent like acetonitrile. This will stop the enzymatic reaction and precipitate proteins.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

  • Analyze the samples by a validated HPLC method to determine the concentrations of the remaining pro-drug and the newly formed parent drug.

  • Plot the percentage of remaining pro-drug versus time for each condition to determine the rate of hydrolysis and the pro-drug's half-life.

Conclusion

The phenyl benzoate moiety is a highly effective and versatile tool in the medicinal chemist's arsenal for pro-drug design. It provides a straightforward and reliable method for masking phenolic hydroxyl groups to overcome a wide range of pharmacokinetic challenges, including poor membrane permeability, chemical instability, and extensive first-pass metabolism. From the historical success of Salol to modern applications in targeted cancer therapy and ophthalmology, the phenyl benzoate pro-drug strategy continues to be a relevant and powerful approach for transforming promising chemical entities into viable drug candidates. The protocols outlined herein provide a solid foundation for the synthesis and validation of these important therapeutic agents.

References

  • To prepare Phenyl benzoate from phenol - MedPharma. (2025).
  • Phenyl benzoate from phenol | PPTX - Slideshare.
  • Synthesis of Phenyl Benzoate | PDF - Scribd.
  • Preparation of Phenyl benzoate - Stan's Academy. (2018).
  • Synthesis of Phenyl benzoate - YouTube. (2021).
  • Phenyl salicylate - Wikipedia.
  • Prodrug design of phenolic drugs - PubMed.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022).
  • PHENYL SALICYLATE - Ataman Kimya.
  • Palanki, M. S. S., et al. (2008). Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Journal of Medicinal Chemistry, 51(6), 1546–1559. Available at: [Link]

  • Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

  • Prodrug Design: An Overview. Available at: [Link]

  • Springer, C. J., et al. (1995). Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). Journal of Medicinal Chemistry, 38(25), 5051–5065. Available at: [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Prodrugs and their activation mechanisms for brain drug delivery. PMC - NIH. Available at: [Link]

  • Minehan, D. S., & Del Borgo, M. P. (2022). Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials. Frontiers in Biomaterials Science. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield and purity of 4-Pentylphenyl 4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Pentylphenyl 4-methylbenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving both yield and purity. As a nematic liquid crystal, the performance of 4-Pentylphenyl 4-methylbenzoate is critically dependent on its purity, making robust synthetic and purification protocols essential.[1][2]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Synthesis Overview & Core Protocol

The most reliable and common method for preparing 4-Pentylphenyl 4-methylbenzoate is through the esterification of 4-pentylphenol with 4-methylbenzoyl chloride. This approach, a variant of the Schotten-Baumann reaction, leverages the high reactivity of the acyl chloride to efficiently form the ester bond with the phenolic hydroxyl group.[3][4][5] The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

General Reaction Scheme:

Caption: General reaction for the synthesis of 4-Pentylphenyl 4-methylbenzoate.

II. Troubleshooting Guide: Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Frequently Encountered Problem: Low Product Yield

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions and workup procedures. Let's break down the most common culprits:

  • Hydrolysis of 4-Methylbenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or wet solvents.[6] This converts the reactive acyl chloride into the unreactive 4-methylbenzoic acid, which will not participate in the esterification under these conditions.

    • Expert Insight: Always use freshly distilled or newly purchased 4-methylbenzoyl chloride. Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials. While the reaction is often initiated at 0°C to control the initial exothermic release, it should be allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) to ensure completion.

    • Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 4-pentylphenol spot indicates the reaction is nearing completion.

  • Losses During Workup: Significant product loss can occur during the aqueous workup and extraction phases.

    • Expert Insight: The product, 4-Pentylphenyl 4-methylbenzoate, is soluble in many organic solvents. However, emulsions can form during aqueous washes, trapping the product. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure you perform multiple extractions (e.g., 3x with dichloromethane) of the aqueous layer to recover all the product.

  • Sub-optimal Stoichiometry: Using an incorrect ratio of reactants can limit the yield.

    • Recommendation: A slight excess (1.1 to 1.2 equivalents) of the 4-methylbenzoyl chloride is often used to ensure the complete consumption of the more valuable 4-pentylphenol.

Frequently Encountered Problem: Product Purity

Q2: My final product shows impurities after characterization (¹H NMR, Melting Point). What are they and how do I remove them?

A2: Purity is paramount for liquid crystal applications. The primary contaminants are typically unreacted starting materials or byproducts from the reaction.

  • Common Impurities:

    • Unreacted 4-pentylphenol: A polar impurity that can significantly depress the melting point and disrupt liquid crystal phases.

    • 4-methylbenzoic acid: Formed from the hydrolysis of 4-methylbenzoyl chloride.[6]

    • Base-related salts: If pyridine is used, pyridinium hydrochloride will be present.

  • Purification Workflow: A robust purification strategy involves a combination of aqueous workup and recrystallization.

G A Crude Reaction Mixture B Aqueous Workup (Wash with dilute HCl) A->B Removes excess base (e.g., pyridine) C Aqueous Workup (Wash with dilute NaOH or NaHCO3) B->C Removes acidic impurities (4-methylbenzoic acid) D Brine Wash & Drying (over MgSO4 or Na2SO4) C->D Removes residual water E Solvent Removal (Rotary Evaporation) D->E F Crude Solid Product E->F G Recrystallization (e.g., from Ethanol or Methanol) F->G Key purification step H Filtration & Drying G->H I Pure Crystalline Product H->I J Purity Analysis (NMR, MP, TLC) I->J

Caption: A self-validating workflow for the purification of 4-Pentylphenyl 4-methylbenzoate.

Detailed Protocol: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids by separating the desired compound from soluble and insoluble impurities.[7][8]

  • Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Methanol and ethanol are excellent choices for 4-Pentylphenyl 4-methylbenzoate.[2][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This creates a saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the solution.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a white crystalline solid.[2]

III. Frequently Asked Questions (FAQs)

Q3: Why use reactive 4-methylbenzoyl chloride instead of performing a Fischer esterification with 4-methylbenzoic acid?

A3: This is a question of chemical reactivity. Phenols, including 4-pentylphenol, are significantly less nucleophilic than aliphatic alcohols. Fischer esterification is an equilibrium-limited reaction that requires strong acid catalysis and often the removal of water to drive it to completion.[10] Reacting a phenol under these conditions is slow and often gives poor yields. In contrast, acyl chlorides are highly electrophilic, allowing for a rapid and irreversible reaction with the phenoxide ion (formed in situ by the base), making it a much more efficient and high-yielding method for synthesizing phenyl esters.[11]

Q4: What is the specific role of the base (e.g., pyridine) in this reaction?

A4: The base serves two critical functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced as a byproduct. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus driving the reaction to completion. Second, pyridine can act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the phenol than the original acyl chloride.

Q5: My 4-methylbenzoyl chloride reagent is fuming and has a yellowish tint. Is it still usable?

A5: A fuming appearance and discoloration are classic signs of decomposition, primarily through hydrolysis from exposure to moist air.[6] This means a portion of your reagent has converted to 4-methylbenzoic acid. Using this reagent will result in lower yields and introduce an acidic impurity that must be removed during workup. For best results and predictable stoichiometry, it is highly recommended to use fresh or purified (by distillation) 4-methylbenzoyl chloride.

IV. Data & Characterization

Accurate characterization is essential to confirm the identity and purity of your final product.

Table 1: Physical and Chemical Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)Form
4-Pentylphenol164.2422 - 25Solid
4-Methylbenzoyl Chloride154.59-5Liquid
4-Pentylphenyl 4-methylbenzoate 282.38 34 - 38 White Crystalline Solid [2][12]
Expected Analytical Data:
  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the pentyl chain protons, and the methyl group protons. The integration of these peaks should correspond to the number of protons in each environment.

  • FT-IR: Look for a strong carbonyl (C=O) stretch for the ester group, typically around 1730-1740 cm⁻¹. Also, observe the C-O stretches and the aromatic C-H stretches.

  • Melting Point: A sharp melting point within the literature range (34-38 °C) is a strong indicator of high purity.[2][12] A broad or depressed melting point suggests the presence of impurities.

V. References

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. [Link]

  • Synthesis of Liquid Crystals - University of Colorado Boulder. [Link]

  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. [Link]

  • (PDF) Phenyl 4-methylbenzoate - ResearchGate. [Link]

  • (PDF) Methyl 4-methylbenzoate - ResearchGate. [Link]

  • How do I form an ester using pentadflurophenol? - ResearchGate. [Link]

  • US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents.

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • (PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - ResearchGate. [Link]

  • CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents.

  • Regimes of the liquid crystal purification by means of ion capturing agents. - ResearchGate. [Link]

  • Other Reactions of Phenol - Chemistry LibreTexts. [Link]

  • Full article: Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages - Taylor & Francis. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites - Optica Publishing Group. [Link]

  • (PDF) Methyl 4-methylbenzoate - ResearchGate. [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. [Link]

  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. [Link]

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. [Link]

  • Recrystallization and Crystallization. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile - YouTube. [Link]

  • Predicting the product of an esterification reaction - Real Chemistry - YouTube. [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. [Link]

  • What is the Schottan-Baumann reaction? - Quora. [Link]

  • Interplay Between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene - PubMed. [Link]

  • Ester Reactions: Esterification Exam Prep | Practice Questions & Video Solutions - Pearson. [Link]

  • RECRYSTALLIZATION - ResearchGate. [Link]

Sources

purification of 4-Pentylphenyl 4-methylbenzoate by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Purification Protocols & Troubleshooting (Recrystallization / Chromatography) CAS: 50649-59-7 Target Molecule: 4-Pentylphenyl 4-methylbenzoate (Nematic Liquid Crystal Precursor)

⚠️ CRITICAL TECHNICAL NOTICE: Low Melting Point

Read this before proceeding. The melting point of 4-Pentylphenyl 4-methylbenzoate is 34–38 °C [1, 2].

  • Implication: Standard high-temperature recrystallization (boiling solvent -> room temp cooling) will almost certainly fail, resulting in "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

  • Recommendation: Column chromatography is the preferred primary purification method. Recrystallization should be reserved for final polishing and must be performed under cryogenic or sub-ambient conditions .

Module 1: Column Chromatography (Primary Method)

Recommended for removing unreacted 4-pentylphenol and 4-methylbenzoic acid.

Protocol Specification
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard acidic surface retains polar impurities (phenols/acids).
Mobile Phase Hexane : Ethyl Acetate (Gradient)Start 100:0 → 95:5 → 90:10. The ester is highly lipophilic; high polarity elutes it too fast.
Sample Loading Dry Load (Adsorbed on Silica)Prevents band broadening. Dissolve crude in minimal DCM, mix with silica, rotovap to dry powder.
Target Rf 0.25 – 0.35Ideal retention for separation from the phenol starting material (Rf ~0.4-0.5 in higher polarity).
Workflow Diagram

ChromatographyWorkflow cluster_decision Separation Logic Start Crude Mixture (Ester + Phenol + Acid) TLC TLC Optimization Target Rf 0.3 (Hex:EtOAc) Start->TLC Load Dry Loading (Adsorb on Silica) TLC->Load Elute Elution Gradient 100% Hex -> 95:5 Hex:EtOAc Load->Elute Fraction Fraction Collection (Monitor UV/TLC) Elute->Fraction Phenol Impurity: Phenol (Elutes Later/Streaks) Fraction->Phenol Tail Fraction Ester Product: Ester (Elutes First/Sharp Band) Fraction->Ester Main Fraction

Caption: Chromatographic separation logic prioritizing the lipophilic nature of the ester.

Troubleshooting: Chromatography

Q: My product and the phenol impurity are co-eluting.

  • Cause: The polarity difference is too small, or the column is overloaded.

  • Solution: Switch mobile phase to Toluene : Hexane (1:1) . The pi-pi interaction between toluene and the aromatic rings often provides different selectivity than the dipole-dipole interactions of Ethyl Acetate [3].

Q: The product streaks on the column.

  • Cause: Acidic impurities (unreacted benzoic acid) or degradation on silica.

  • Solution: Add 1% Triethylamine to your silica slurry before packing to neutralize the acidic sites. Note: Wash the collected fractions with dilute HCl afterwards to remove the amine.

Module 2: Recrystallization (Polishing Method)

Use only if purity >95% or if chromatography is unavailable. Requires strict temperature control.

Protocol Specification

Solvent System: Methanol or Ethanol (Single solvent). Thermodynamic Goal: Solubility at 30°C > Solubility at -20°C.

  • Dissolution: Dissolve crude solid in the minimum amount of Methanol at 30–35°C . Do not exceed 40°C.

  • Filtration: If cloudy (inorganic salts), filter through a warm syringe filter immediately.

  • Crystallization:

    • Place the vial in a water bath at 30°C.

    • Turn off the heat and let the bath cool to room temperature (25°C).

    • Move to a fridge (4°C) for 2 hours.

    • Move to a freezer (-20°C) overnight.

  • Collection: Cold filtration (keep funnel chilled). Wash with -20°C Methanol.

Troubleshooting: "Oiling Out"

Q: Instead of crystals, I see oil droplets at the bottom of the flask.

  • Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The solution temperature dropped below the phase separation boundary before it dropped below the crystallization boundary, or the temperature is simply above the melting point (34°C) [4].

  • Immediate Fix:

    • Re-heat to 35°C to redissolve the oil.

    • Add a seed crystal of pure product (if available) or scratch the glass surface.

    • Cool much slower. Wrap the flask in cotton wool.

  • Systemic Fix: Switch to a solvent with a lower boiling point and better solubility parameters, such as Pentane , and use a dry-ice/acetone bath (-78°C) to force precipitation, though this may yield amorphous powder rather than crystals.

Decision Tree: Recrystallization

RecrystLogic Input Crude Solid (MP ~34-38°C) Dissolve Dissolve in MeOH Max Temp 35°C Input->Dissolve Cool Slow Cool to 20°C Dissolve->Cool Check Observation? Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out (Liquid Droplets) Check->Oil Liquid Freezer Freezer Crystals->Freezer Cool to -20°C Reheat Reheat to 35°C Add Seed Crystal Oil->Reheat Step 1 Reheat->Cool Retry Slower Filter Filter Freezer->Filter Cold Filtration

Caption: Logic flow for handling low-melting point ester recrystallization.

Module 3: Analytical Verification

How to confirm success.

TechniqueObservation for Pure ProductCommon Impurity Signals
1H NMR (CDCl3) Two doublets (aromatic) ~7.0–8.0 ppm. Methyl singlet ~2.4 ppm. Pentyl chain multiplets 0.9–2.6 ppm.Phenol: Broad singlet (OH) ~4.5–5.0 ppm. Aromatic shift upfield. Acid: Broad singlet >10 ppm (COOH).
DSC Sharp endotherm at 34–38°C .Broad peak or depressed melting point (<30°C).
TLC Single spot under UV (254 nm).Secondary spot with lower Rf (Phenol) or baseline spot (Acid).

References

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for chromatographic solvent selection).

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Nematic Phase Alignment of 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Technical Support Center. Subject: Troubleshooting Nematic Alignment of 4-Pentylphenyl 4-methylbenzoate CAS: 50649-59-7 | Class: Phenyl Benzoate Ester Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Material Context

You are working with 4-Pentylphenyl 4-methylbenzoate , a classic two-ring phenyl benzoate liquid crystal.[1] Before troubleshooting alignment specifically, you must recognize two critical physicochemical properties that cause 80% of reported failures with this molecule:

  • Phase Transition Sensitivity: This material is crystalline at standard room temperature (

    
    ).[1] If you are attempting alignment at 25°C, you are trying to align a solid crystal, not a nematic fluid.
    
  • Hydrolytic Instability: As an ester, this molecule is susceptible to hydrolysis.[1][2] Exposure to ambient moisture degrades the molecule into 4-methylbenzoic acid and 4-pentylphenol, introducing ionic impurities that disrupt the electric field response and surface anchoring.

Module 1: Phase State & Temperature Control

Q1: My sample appears opaque white and does not respond to surface rubbing. Is the material degraded?

Diagnosis: You are likely below the Crystal-to-Nematic transition temperature (


).
Technical Insight: 
Pure 4-Pentylphenyl 4-methylbenzoate has a melting point between 34.0°C and 38.0°C  [1].[1][3] Below this, the molecules are locked in a rigid crystal lattice. The "opaque white" appearance is light scattering from polycrystallites, not a liquid crystal texture.

Troubleshooting Protocol:

  • Thermal Verification: Place the cell on a hot stage polarized optical microscope (POM).

  • Ramp: Heat at 2°C/min.

  • Observation:

    • < 34°C: Crystalline (Birefringent, static, sharp edges).

    • 34–38°C: Phase transition (Coexistence of liquid/solid).[1]

    • > 38°C: Nematic Phase (Fluid, "shimmering" texture, responsive to pressure).

  • Action: All alignment experiments must be conducted in a temperature-controlled chamber set to 40°C .

Q2: I see a "Schlieren" texture (dark brushes) instead of a uniform dark state. What went wrong?

Diagnosis: You have achieved the nematic phase, but surface anchoring is degenerate or weak . Technical Insight: Schlieren textures occur when the director field (


) lies flat (planar) but has no preferred azimuthal direction. The dark brushes correspond to regions where 

is parallel or perpendicular to the polarizer axis [2].[4] This indicates the rubbing process failed to induce a sufficient pretilt angle or azimuthal anchoring energy (

).

Corrective Action (Planar Alignment):

  • Step 1: Check the Polyimide (PI). Ensure you are using a planar PI (e.g., SE-130 or similar) and not a homeotropic one.

  • Step 2: Rubbing Strength. The "groove mechanism" requires physical deformation of the PI chains.

    • Calculation: Calculate Rubbing Strength (

      
      ) using 
      
      
      
      , where
      
      
      =number of rubs,
      
      
      =pile impression depth (0.3–0.5 mm).
    • Fix: Increase pile impression depth or number of passes.

  • Step 3: Thermal Annealing. After filling the cell, heat the sample to the Isotropic Phase (approx. >60°C, verify specific batch clearing point) and cool slowly (0.5°C/min) into the Nematic phase. This allows the bulk director to align with the surface energy minimum without kinetic trapping.

Module 2: Chemical Integrity & Electrical Response

Q3: The alignment was perfect initially but degraded after 24 hours. The cell now draws high current.

Diagnosis: Hydrolysis-induced ionic contamination. Technical Insight: Phenyl benzoates are esters.[1] In the presence of trace moisture (from the PI layer or hygroscopic glue), the ester bond cleaves:



The resulting benzoic acid derivative  dissociates, creating mobile ions. These ions migrate to the electrodes, creating a screening field that opposes the applied voltage and disrupts the anchoring (ionic adsorption) [3].

Prevention Protocol:

  • Baking: Glass substrates with PI must be baked at 230°C for 1 hour to imidize and dehydrate.

  • Desiccation: Store the LC material in a desiccator with

    
     or silica gel.[1]
    
  • Sealing: Use UV-curable glue (e.g., NOA 68) immediately after filling.[1] Do not leave the fill-port open to air.[1]

Module 3: Visualization of Troubleshooting Logic

The following diagram maps the decision process for diagnosing alignment failures specific to this mesogen.

TroubleshootingFlow Start Observation: Sample Appearance Opaque Opaque / White Solid Start->Opaque Schlieren Schlieren Texture (Dark Brushes) Start->Schlieren Uniform Uniform Dark/Bright Start->Uniform TempCheck Check Temperature Is T < 38°C? Opaque->TempCheck AnchorCheck Check Surface Treatment Schlieren->AnchorCheck Degradation Issue: Hydrolysis / Ions Action: Check Current & Seal Uniform->Degradation Fails over time Heat Action: Heat to > 40°C (Enter Nematic Range) TempCheck->Heat Yes (Crystalline) Rubbing Issue: Weak Azimuthal Anchoring Action: Increase Rubbing Strength AnchorCheck->Rubbing Planar Alignment Failed

Figure 1: Decision tree for diagnosing phase and alignment issues in 4-Pentylphenyl 4-methylbenzoate.

Module 4: Experimental Data & Protocols

Table 1: Physicochemical Properties & Parameters
ParameterValue / RangeCritical Note
Melting Point (

)
34.0°C – 38.0°CMust operate above this. [1]
Clearing Point (

)
Batch Dependent (~50-60°C)Verify via DSC.[1]
Dielectric Anisotropy (

)
Negative or Small PositiveDepends on frequency; verify for field alignment.[1]
Chemical Class Phenyl Benzoate EsterMoisture Sensitive.
Solubility Soluble in Methanol/AcetoneUse for cleaning, not for thinning.[1]
Standard Operating Procedure: Planar Alignment
  • Substrate Cleaning:

    • Ultrasonic bath: Detergent (10 min)

      
       DI Water (10 min) 
      
      
      
      Acetone (10 min)
      
      
      IPA (10 min).[1]
    • UV-Ozone: 15 minutes (Critical for removing organic carbon).[1]

  • Polyimide Coating:

    • Spin coat planar PI (e.g., Nissan SE-130) at 3000 rpm for 30s.[1]

    • Soft Bake: 80°C for 5 min.

    • Hard Bake: 230°C for 60 min (Essential to prevent outgassing/hydrolysis).

  • Rubbing:

    • Use a velvet cloth.[1]

    • Pile impression: 0.4 mm.[1]

    • Speed: 10 mm/s.[1]

  • Cell Assembly:

    • Assemble anti-parallel rubbing directions (for uniform planar).[1]

    • Gap: 5–10

      
       (controlled by silica spacers).[1]
      
  • Filling (Capillary Method):

    • Heat cell and LC to 45°C (Isotropic/Nematic interface).

    • Fill by capillary action.[1]

    • Anneal: Heat to

      
       (isotropic) and cool slowly to RT (or 40°C operating temp).
      

References

  • Dierking, I. (2003).[1] Textures of Liquid Crystals. Wiley-VCH.[1] (Standard text for Schlieren texture identification).

  • Nehring, J., & Saupe, A. (1972).[1] Schlieren Textures in Nematic Liquid Crystals. Journal of the Chemical Society, Faraday Transactions 2. [Link]

  • Naemura, S. (2000).[1] Chemical stability of liquid crystal materials. Molecular Crystals and Liquid Crystals.[1][5][6][7] (Authoritative source on ester hydrolysis in LCs).

Sources

Technical Support Center: Optimizing 4-Pentylphenyl 4-methylbenzoate Concentration in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development and material science. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the concentration of 4-Pentylphenyl 4-methylbenzoate (PPMB) in your experimental mixtures. As a key component in many advanced material formulations, particularly in the realm of liquid crystals, achieving the optimal concentration of PPMB is critical for desired performance and stability.

This document is structured to address common challenges encountered during formulation, moving from foundational questions to more complex troubleshooting scenarios.

Section 1: Understanding the Role of 4-Pentylphenyl 4-methylbenzoate in Mixtures

4-Pentylphenyl 4-methylbenzoate is a nematic liquid crystal known for its utility in optical and electronic applications, such as liquid-crystal displays (LCDs).[1] It is often used as a component in liquid crystal mixtures to modulate the physical properties of the final formulation. A patent for phenyl benzoate derivatives suggests they can be used in concentrations ranging from 0.1% to 99% by weight to achieve desired characteristics.[2]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a typical starting concentration for 4-Pentylphenyl 4-methylbenzoate in a nematic liquid crystal mixture?

For initial screening, a concentration range of 5% to 20% by weight is a common starting point when incorporating a new component into a nematic host. The optimal concentration is highly dependent on the desired properties of the final mixture and the other components present. Patents related to phenylbenzoate derivatives in liquid crystal compositions indicate a very broad possible range, from as low as 0.1% to as high as 99% by weight, underscoring the application-specific nature of the optimal concentration.[2]

FAQ 2: How does the concentration of 4-Pentylphenyl 4-methylbenzoate typically affect the nematic range of a mixture?

The addition of 4-Pentylphenyl 4-methylbenzoate to a liquid crystal host will alter the nematic range (the temperature range in which the mixture exhibits the nematic phase). The clearing point (the temperature at which the mixture becomes an isotropic liquid) and the melting point will both be affected.

  • Clearing Point (Nematic-to-Isotropic Transition Temperature): The clearing point of the mixture is generally a weighted average of the clearing points of the individual components. However, deviations from linear behavior can occur due to molecular interactions.

  • Melting Point: The addition of PPMB can depress the melting point of the mixture, a phenomenon known as freezing-point depression. This can be advantageous for creating eutectic mixtures with a wider nematic range at or below room temperature.

The phase diagram of a binary mixture of two liquid crystals, one of which is a phenyl benzoate derivative, can be complex, sometimes showing an induced smectic A phase at certain concentrations.[3]

FAQ 3: What impact does increasing the concentration of 4-Pentylphenyl 4-methylbenzoate have on the viscosity of the mixture?

Generally, adding a component like PPMB to a liquid crystal mixture will alter its viscosity. Phenyl benzoate derivatives have been used to improve the viscosity of liquid crystal compositions.[2] The extent of this change depends on the molecular structure of PPMB and its interaction with the host matrix. Higher concentrations may lead to an increase in viscosity due to increased intermolecular interactions.

FAQ 4: How does the concentration of 4-Pentylphenyl 4-methylbenzoate influence the optical properties (birefringence) of the mixture?

The birefringence (Δn) of a liquid crystal mixture is a critical parameter for many optical applications. The birefringence of a mixture is approximately a linear average of the birefringence of its components, weighted by their respective mole fractions. Since 4-Pentylphenyl 4-methylbenzoate is a nematic liquid crystal, it will contribute to the overall birefringence of the mixture. Increasing its concentration will shift the mixture's birefringence towards that of pure PPMB.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of 4-Pentylphenyl 4-methylbenzoate concentration.

Problem 1: Phase Separation or Poor Solubility

Symptoms:

  • The mixture appears cloudy or opaque at temperatures within the expected nematic range.

  • Microscopic examination reveals distinct droplets or domains of a separate phase.

Causality: Phase separation occurs when the components of the mixture are not fully miscible at the tested concentration and temperature. This can be due to differences in polarity, molecular geometry, or the energetic favorability of self-association over mixing. Limited miscibility can be a challenge when mixing liquid crystals, especially if one component has a strong tendency to crystallize.[4]

Troubleshooting Protocol:

  • Concentration Adjustment:

    • Systematically decrease the concentration of 4-Pentylphenyl 4-methylbenzoate in decrements of 2-5% by weight and observe the mixture at each step.

  • Temperature Variation:

    • Gently heat the mixture above its clearing point to the isotropic phase, ensuring all components are fully melted and mixed.

    • Slowly cool the mixture back into the nematic phase while observing for any signs of phase separation. This can help overcome kinetic barriers to dissolution.

  • Solvent-Assisted Mixing (for initial formulation):

    • Dissolve all components in a common, volatile solvent like dichloromethane (DCM).

    • Thoroughly mix the solution to ensure molecular-level homogeneity.

    • Slowly evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen), followed by vacuum drying to remove all solvent traces.

  • Introduction of a Compatibilizer:

    • In complex mixtures, a third component with amphiphilic characteristics (if appropriate for the system) can sometimes improve miscibility.

Experimental Workflow for Addressing Phase Separation

start Start: Cloudy Mixture (Phase Separation) concentration Decrease PPMB Concentration by 2-5% start->concentration observe1 Observe Mixture Under Polarized Microscope concentration->observe1 fail Still Phase Separated? observe1->fail heat Heat to Isotropic Phase & Slowly Cool observe2 Observe for Phase Separation During Cooling heat->observe2 observe2->fail solvent Use Solvent-Assisted Mixing dry Thoroughly Dry Under Vacuum solvent->dry observe3 Re-evaluate Miscibility dry->observe3 observe3->fail success End: Homogeneous Mixture fail->heat Yes fail->solvent Yes, after multiple attempts fail->success No

Caption: Troubleshooting workflow for phase separation.

Problem 2: Unexpected Crystallization or High Melting Point

Symptoms:

  • The mixture solidifies at a higher temperature than desired, resulting in a narrow or non-existent nematic range at the operating temperature.

  • Crystals are observed forming within the liquid crystal phase upon cooling.

Causality: The addition of 4-Pentylphenyl 4-methylbenzoate may raise the melting point of the mixture, or the compound itself may have a tendency to crystallize out of the mixture, especially at lower temperatures or higher concentrations. Some mixtures of phenyl benzoates with other liquid crystals like cyanobiphenyls can induce smectic phases, which may not be desirable for a nematic application.[5]

Troubleshooting Protocol:

  • Formulate a Eutectic Mixture:

    • Create a series of binary mixtures with varying ratios of 4-Pentylphenyl 4-methylbenzoate and the host material.

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point of each mixture.

    • Plot the melting points as a function of concentration to identify the eutectic composition (the mixture with the lowest melting point).

  • Introduce a Third Component to Depress the Melting Point:

    • Adding a small percentage (e.g., 5-15% by weight) of a low-melting-point nematic liquid crystal can significantly lower the overall melting point of the mixture.

  • Rapid Cooling (Quenching):

    • In some cases, rapid cooling from the isotropic phase can bypass crystallization and lead to a supercooled nematic state or a glassy state. This is not always a stable solution but can be useful for characterization.

Data Presentation: Hypothetical Eutectic Point Determination

Concentration of PPMB (wt%)Melting Point (°C)Clearing Point (°C)Nematic Range (°C)
0 (Pure Host)258055
10207858
20157661
30 (Eutectic) 12 74 62
40187254
50227048
Problem 3: Sub-optimal Electro-Optical Performance

Symptoms:

  • The response time of the liquid crystal device is too slow.

  • The contrast ratio is poor.

  • The threshold voltage is too high.

Causality: The concentration of 4-Pentylphenyl 4-methylbenzoate directly influences the dielectric anisotropy (Δε) and viscosity (η) of the mixture, which in turn affect the electro-optical performance. A higher viscosity generally leads to slower response times. The dielectric anisotropy influences the threshold voltage.

Troubleshooting Protocol:

  • Systematic Variation and Characterization:

    • Prepare a series of mixtures with varying concentrations of PPMB (e.g., in 5% increments).

    • For each mixture, measure the following properties:

      • Dielectric Anisotropy (Δε): Use a capacitance cell and an LCR meter.

      • Viscosity (η): Use a rotational viscometer.

      • Birefringence (Δn): Use an Abbe refractometer.

    • Fabricate test cells with each mixture and measure the response time and threshold voltage.

  • Correlate Concentration with Performance:

    • Plot the measured electro-optical parameters as a function of PPMB concentration.

    • Identify the concentration that provides the best balance of properties for your specific application. For example, you may need to accept a slightly higher threshold voltage to achieve a faster response time.

Logical Relationship for Electro-Optical Optimization

conc PPMB Concentration viscosity Viscosity (η) conc->viscosity dielectric Dielectric Anisotropy (Δε) conc->dielectric birefringence Birefringence (Δn) conc->birefringence response_time Response Time viscosity->response_time threshold_voltage Threshold Voltage dielectric->threshold_voltage contrast Contrast Ratio birefringence->contrast performance Optimal Performance response_time->performance threshold_voltage->performance contrast->performance

Caption: Impact of PPMB concentration on mixture properties.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Liquid Crystal Mixture

This protocol describes the preparation of a liquid crystal mixture using the solvent-assisted method.

  • Calculate the required mass of each component based on the desired weight percentages.

  • Accurately weigh each component into a clean glass vial.

  • Add a minimal amount of a volatile solvent (e.g., dichloromethane or chloroform) to dissolve all components completely.

  • Gently swirl the vial until a clear, homogeneous solution is obtained. A brief sonication can aid in dissolution.

  • Evaporate the solvent under a slow stream of dry nitrogen gas in a fume hood.

  • Place the vial in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to ensure complete removal of the solvent.

  • Cool the mixture slowly to room temperature.

Protocol 2: Characterization of Nematic Range using Differential Scanning Calorimetry (DSC)
  • Calibrate the DSC instrument with a known standard (e.g., indium).

  • Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Perform a heating and cooling cycle. A typical cycle would be:

    • Heat from room temperature to a temperature above the clearing point at a rate of 10 °C/min.

    • Hold for 5 minutes to ensure thermal equilibrium.

    • Cool back to room temperature at a rate of 10 °C/min.

  • Analyze the thermogram. The melting point will appear as an endothermic peak on heating, and the clearing point will be another endothermic peak at a higher temperature. On cooling, these transitions will appear as exothermic peaks.

References

Sources

addressing baseline instability in DSC measurements of liquid crystal transitions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LC-DSC-001 Status: Open Assigned Specialist: Senior Application Scientist, Thermal Analysis Division

Introduction: The Baseline as the Truth

Welcome to the Thermal Analysis Support Hub. You are likely here because your Differential Scanning Calorimetry (DSC) data for liquid crystals (LCs) is showing artifacts—drifts, noise, or "ghost" peaks—that obscure the subtle phase transitions (like Smectic-A to Nematic) critical to your research.

In liquid crystal analysis, the baseline is not just a background; it is the measurement floor. Because LC transitions often involve low enthalpy changes (unlike the massive melting peaks of indium or tin), a wandering baseline can completely mask a glass transition (


) or a second-order phase change.

This guide is structured to move you from symptom to root cause to resolution , using protocols validated against ASTM standards and advanced sensor theory.

Module 1: Diagnostic Triage (Drift vs. Noise)

Before touching the instrument, we must categorize the instability. Use the logic below to identify your specific issue.

Q: Is my baseline "drifting" or "noisy"? Why does it matter?

A: These are two distinct physical phenomena with different root causes.

SymptomVisual CharacteristicRoot Cause PhysicsPrimary Fix
Drift A smooth, continuous slope (up or down) or curvature (bowing).Thermal Asymmetry: The sample and reference sides are changing heat capacity (

) or resistance differently.
Pan mass matching, Tzero/T4P calibration, or leakage.
Noise Rapid, jagged fluctuations (grass-like) overlaying the signal.Electrical/Environmental: Ground loops, vibration, or unstable purge gas flow.Check gas lines, table stability, and electrical ground.
Step/Shift A sudden vertical jump in heat flow.Physical Change: Sample leakage (mass loss) or pan deformation (contact change).Hermetic sealing; check lid flatness.[1]
Hook A sharp curve at the very start of the run.Transient Lag: The instrument is stabilizing its heating rate.Start experiment 20°C below the first transition.
Visual Troubleshooting Logic

BaselineTroubleshooting Start START: Analyze Baseline Defect IsItNoise Is the defect jagged/random? Start->IsItNoise IsItDrift Is it a smooth slope/bow? IsItNoise->IsItDrift No NoiseCause Cause: Electrical or Gas Flow IsItNoise->NoiseCause Yes IsItStep Is it a sudden step? IsItDrift->IsItStep No DriftCause Cause: Cp Imbalance or Sensor Asymmetry IsItDrift->DriftCause Yes StepCause Cause: LC Leakage or Pan Deformation IsItStep->StepCause Yes NoiseFix Action: Check Purge Stability & Table Vibration NoiseCause->NoiseFix DriftFix Action: Match Pan Mass (<0.05mg) & Run Tzero Calibration DriftCause->DriftFix StepFix Action: Use Hermetic Pans & Check Seal Integrity StepCause->StepFix

Figure 1: Diagnostic logic tree for isolating the root cause of DSC baseline instability.

Module 2: The Sample Factor (Crucial for LCs)

Liquid crystals are fluid at high temperatures and often volatile. The standard crimped pans used for solid polymers are insufficient and are the #1 cause of baseline failure in LC research.

Q: Why does my baseline look like a "shark fin" or drop suddenly?

A: You are likely experiencing sample leakage or pan deformation. Standard aluminum pans are not gas-tight. As LCs heat, they expand and lower in viscosity. If they creep out of the pan:

  • Mass Loss: The heat capacity of the sample side drops, causing the baseline to shift upward (exothermic direction).

  • Contamination: The LC coats the sensor, permanently altering the calibration until cleaned.

  • Evaporation: Volatilization is an endothermic process that looks like a broad, fake transition peak.

Protocol: The Hermetic Seal Standard

Objective: Create a closed thermodynamic system.

  • Pan Selection: Use Hermetic Aluminum Pans (often gold-colored or with a specialized rim). Do not use standard crimped pans.

  • Mass Matching (The Golden Rule):

    • Weigh the Reference Pan (Empty Pan + Lid).

    • Weigh the Sample Pan (Empty Pan + Lid).

    • Requirement: The mass difference must be < 0.05 mg .

    • Why? Modern DSC sensors (like Tzero) measure the heat flow difference.[2][3][4] If the aluminum mass differs, the heat capacity (

      
      ) of the aluminum itself creates a sloping baseline.
      
  • Sample Loading:

    • Load 2–5 mg of LC. (Less is more; thick samples create thermal gradients).

    • Ensure the LC is centered.[1]

  • Sealing:

    • Use a dedicated hermetic press.

    • Validation: After sealing, re-weigh the pan. Heat it on a hot plate to 10°C above your max experimental temperature for 5 minutes. Re-weigh. If mass is lost, the seal failed.

Module 3: Instrument Calibration & Physics

Even with a perfect sample, the instrument's mathematical model of the cell must be accurate.

Q: I calibrated Temperature (Indium). Why is my baseline still bowed?

A: Temperature calibration does NOT fix baseline curvature. Temperature calibration (ASTM E967) only aligns the x-axis. Baseline flatness depends on Heat Flow Calibration (ASTM E968) and Sensor Asymmetry Calibration (Tzero/T4P).

The "Tzero" Concept (Sensor Asymmetry)

In an ideal world, the sample and reference sensors are identical. In reality, they have slightly different resistance and capacitance.[5]

  • Old Tech: Assumes they are identical. Result: Bowed baseline.

  • New Tech (Tzero/T4P): Uses a four-term heat flow equation to mathematically subtract the sensor's specific resistance and capacitance imbalances.

Protocol: The Baseline Optimization Run

Perform this weekly or when changing heating rates.

  • Clean the Cell: Burn off residue at 400°C (air purge) or swab with solvent if safe.

  • Install Reference: Place a high-quality sapphire disk on the reference side (optional but recommended for high-precision

    
    ) or use a matched empty reference pan.
    
  • Run the Calibration:

    • Select "Tzero Calibration" or "Heat Capacity Calibration" in your software.

    • Run empty cell (no pans) first to map sensor asymmetry.

    • Run with two empty matched pans (Sample & Reference) to map pan resistance.

  • Verification (The Sapphire Test):

    • Run a sapphire standard as a sample.

    • Success Criteria: The specific heat (

      
      ) trace should be flat and match literature values within < 1%.
      

Module 4: Advanced Troubleshooting (Cooling & Purge)

Q: I see spikes during cooling transitions. Is it crystallization?

A: Check your Liquid Nitrogen (LN2) or Chiller. If you are cooling to sub-ambient temperatures to see the Nematic-Smectic transition:

  • LN2 Systems: If the tank pressure fluctuates, the delivery of coolant pulses. This creates rhythmic spikes in the baseline that look like tiny transitions.

    • Fix: Ensure the LN2 tank has a constant pressure regulator.

  • Icing: Moisture in the purge gas can freeze on the sensor at -20°C, causing a massive baseline drift.

    • Fix: Use Dry Nitrogen (99.999%) or Helium with a moisture trap. Dew point must be < -70°C.

Q: My baseline is noisy only when the fume hood is on.

A: Drafts and Vibration. DSC sensors measure nanowatts of heat flow. A draft from an AC vent or a fume hood sash can cool the cell head unevenly.

  • Fix: Install a draft shield over the DSC cell head.

Summary: The "Perfect Baseline" Workflow

Use this workflow for every critical LC experiment.

Workflow Prep 1. Pan Prep Hermetic, Mass Match <0.05mg Calib 2. Calibration Tzero/T4P + Indium Temp Prep->Calib Weekly Blank 3. Blank Run Run Empty Pans (Baseline Subtraction) Calib->Blank Daily Sample 4. Sample Run Same Heating Rate as Blank Blank->Sample Subtraction

Figure 2: The operational workflow for high-sensitivity Liquid Crystal DSC.

References & Standards

  • ASTM International. (2014). ASTM E967-08: Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.[6]

  • TA Instruments. (2020).[4] How Tzero Technology Improves DSC Performance: Flat Baselines and Glass Transition Measurements.

  • Mettler Toledo. Thermal Analysis of Liquid Crystals.

  • PerkinElmer. DSC 8000/8500: Double-Furnace Technology for Baseline Stability.

  • Reading, M., & Hourston, D. J. (2006). Modulated Temperature Differential Scanning Calorimetry. Springer. (Referenced for heat capacity baseline theory).[7]

For further assistance, please upload your raw data files (.tri, .dsc) to the secure portal for analysis.

Sources

Technical Support Center: Minimizing Solvent Peaks in NMR Spectra of 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing solvent peaks in the NMR spectra of 4-Pentylphenyl 4-methylbenzoate. By understanding the origins of these artifacts and implementing the appropriate corrective measures, you can significantly enhance the quality and interpretability of your spectral data.

Frequently Asked Questions (FAQs)

Q1: Why is the residual solvent peak in my ¹H NMR spectrum of 4-Pentylphenyl 4-methylbenzoate so large?

A large residual solvent peak is a common challenge in NMR spectroscopy.[1][2] It arises because even highly deuterated solvents contain a small fraction of non-deuterated isotopologues. Given that the solvent is present in vast molar excess compared to your analyte (4-Pentylphenyl 4-methylbenzoate), this small percentage of residual protons can generate a signal that is thousands of times more intense than your sample's signals.[1] This can obscure analyte peaks and limit the dynamic range of the experiment.

Q2: I'm using CDCl₃. At what chemical shift should I expect to see the residual solvent peak?

For Chloroform-d (CDCl₃), the residual protium (CHCl₃) signal typically appears as a singlet at approximately 7.26 ppm.[3] However, it's important to note that the exact chemical shift can be influenced by factors such as temperature, concentration, and the specific solutes present in the sample.[4][5][6]

Q3: Besides the main solvent peak, I see another broad peak. What could it be?

A common impurity in NMR solvents, particularly in non-polar aprotic solvents, is water (H₂O).[7] Its chemical shift is highly variable and depends on the solvent, temperature, and concentration, but in CDCl₃ it often appears around 1.56 ppm. NMR solvents can absorb atmospheric moisture, so proper storage and handling are crucial.[5]

Q4: Can the choice of deuterated solvent affect the severity of the solvent peak issue?

Absolutely. While all deuterated solvents will have a residual proton signal, their chemical shifts differ. For a compound like 4-Pentylphenyl 4-methylbenzoate, which has aromatic signals, using a solvent like benzene-d₆ (residual peak ~7.16 ppm) or toluene-d₈ (residual methyl peak ~2.08 ppm) might be considered if the CDCl₃ peak at 7.26 ppm overlaps with crucial analyte signals.[8] Switching solvents can sometimes shift the analyte peaks sufficiently to resolve overlaps.[8][9]

Troubleshooting Guides: A Deeper Dive

Issue 1: Overwhelming Residual Solvent Peak Obscuring Aromatic Signals

The aromatic protons of 4-Pentylphenyl 4-methylbenzoate are expected in the ~7.0-8.2 ppm region. The residual CDCl₃ peak at 7.26 ppm can directly overlap with or broaden these signals, making analysis difficult.

The fundamental problem is the immense difference in concentration between the solvent and the analyte. To overcome this, we must either reduce the number of protonated solvent molecules being excited or selectively manipulate their magnetization to prevent detection.

A Start: Large Solvent Peak B Optimize Sample Preparation A->B C Is peak still problematic? B->C D Implement Solvent Suppression Pulse Sequence C->D Yes I End: Minimized Solvent Peak C->I No E Select Appropriate Sequence D->E F Presaturation (zgpr) E->F No exchangeable protons of interest G WET E->G Exchangeable protons or multi-solvent peaks H Post-Acquisition Processing F->H G->H H->I

Caption: Troubleshooting workflow for a large solvent peak.

Protocol 1: Optimizing Sample Preparation

  • Analyte Concentration: Ensure an adequate concentration of your 4-Pentylphenyl 4-methylbenzoate sample. For a standard ¹H NMR spectrum, 5-25 mg in 0.6-0.7 mL of solvent is typical.[10] A more concentrated sample increases the analyte-to-solvent signal ratio.[9]

  • Solvent Purity: Use high-purity deuterated solvents from a reputable supplier, preferably from a freshly opened ampoule or a bottle stored under an inert atmosphere. Older bottles of solvent can absorb atmospheric water.[11]

  • Drying the Solvent: If water contamination is suspected (often seen as a peak around 1.56 ppm in CDCl₃), consider adding molecular sieves to the solvent and allowing it to stand for several hours before use.[5] This can reduce water content significantly.[5]

  • Sample Purity: Ensure your analyte is free from protonated solvent residues from the synthesis or purification steps (e.g., ethyl acetate, hexane).[12] Thoroughly dry your sample under high vacuum before dissolving it in the deuterated solvent.[7][12]

Protocol 2: Implementing Solvent Suppression Pulse Sequences

If sample preparation optimization is insufficient, active solvent suppression during the NMR experiment is the next logical step.[9]

  • A. Presaturation (Presat): This is one of the simplest and most common techniques.[13] It involves irradiating the specific frequency of the solvent peak with a low-power radiofrequency field during the relaxation delay, before the main excitation pulse.[14][15] This equalizes the spin populations of the solvent protons, saturating their signal and dramatically reducing its intensity upon detection.

    • When to Use: Ideal for routine suppression where no analyte signals are extremely close to the solvent peak and there are no protons in chemical exchange with the solvent.[16]

    • Experimental Steps (Conceptual):

      • Acquire a standard, quick ¹H spectrum (e.g., 1 scan) to precisely identify the chemical shift of the residual solvent peak.[16]

      • Set the transmitter frequency offset (o1p) to the exact frequency of the solvent peak.[16]

      • Select a presaturation pulse program (e.g., zgpr on Bruker systems).[16]

      • Set the presaturation time (typically 1-2 seconds) and power level. The power should be low enough to selectively irradiate only the solvent peak.

      • Acquire the full experiment. The Free Induction Decay (FID) of the solvent signal should be visibly minimized.[16]

  • B. Water Suppression Enhanced through T₁ relaxation (WET): This technique is another powerful method that uses a series of selective pulses and pulsed-field gradients to dephase the solvent magnetization.[17][18]

    • When to Use: Excellent for suppressing single or multiple solvent resonances and is generally better at preserving signals that are very close to the suppressed peak compared to presaturation.[16][17][18] It is also preferred when exchangeable protons are of interest.[15][16]

    • Mechanism Insight: The combination of selective pulses that only affect the solvent and gradients that spoil its transverse magnetization leads to very efficient suppression while leaving the rest of the spectrum largely unperturbed.[18]

TechniqueProsConsBest For
Presaturation Simple to set up; very effective.[13]Can partially saturate nearby analyte peaks; affects exchangeable protons.[15][19]Routine suppression of a single, well-defined solvent peak.[16]
WET Excellent suppression; minimal effect on nearby peaks; can suppress multiple peaks.[17][18]More complex pulse sequence.Samples with analyte peaks close to the solvent signal; analysis of exchangeable protons.[16]
Issue 2: Unidentified Peaks from Common Contaminants

Sometimes, extra peaks are not from the primary deuterated solvent but from other contaminants.

  • Reference Chemical Shift Tables: The most crucial step is to compare the chemical shifts of unknown peaks to established tables of common laboratory solvents and impurities.[4][20] This is often the fastest way to identify contaminants like acetone, ethyl acetate, hexane, or silicone grease.[4]

  • Cleanliness of NMR Tubes: Ensure NMR tubes are scrupulously clean. Residual cleaning solvents (like acetone) are a frequent source of contamination.[8] After washing, dry tubes in an oven and then allow them to cool in a desiccator to prevent atmospheric moisture from condensing inside. Do not use hot ovens to dry tubes as this can be ineffective at removing solvent vapors.

  • Blank Spectrum: If a contaminant is persistent and its source is unclear, run a spectrum of the deuterated solvent in a clean NMR tube without your analyte.[9] If the peak is present, the issue is with the solvent or the tube. If not, the contaminant was introduced with your sample.

Common ContaminantTypical ¹H Chemical Shift (in CDCl₃, ppm)Source
Water~1.56Atmosphere, impure solvent
Acetone~2.17Cleaning residue
Ethyl Acetate~1.26 (t), 2.05 (s), 4.12 (q)Purification solvent residue[4]
Hexane~0.88, 1.26Purification solvent residue[4]
Silicone Grease~0.07Glassware joints[4]

Post-Acquisition Troubleshooting

In some cases, minor residual solvent signals can be addressed after data collection.

  • Digital Signal Processing: Computational methods, including digital filtering and baseline correction algorithms, can be applied to the acquired data to mathematically reduce the intensity of the solvent peak.[1] This is a post-processing step and is most effective when the residual peak is already reasonably small.

By systematically addressing sample preparation, selecting the appropriate experimental parameters, and, if necessary, employing advanced pulse sequences, the interference from solvent peaks in the NMR analysis of 4-Pentylphenyl 4-methylbenzoate can be effectively minimized, leading to cleaner, more reliable data.

References

  • Patsnap Eureka. (2025). NMR Solvent Suppression: Addressing Peak Interference.
  • Taylor & Francis Online. (n.d.). Solvent Peak Removal in NMR Spectra Using Bayesian Analysis.
  • University of Cambridge. (n.d.). Solvent suppression.
  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?
  • University of Wisconsin-Madison. (2022). Solvent Suppression using TopSpin 3.x.
  • Varian NMR. (n.d.). Solvent Supression.
  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4757–4763.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • American Chemical Society. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • PubMed Central. (n.d.). Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance.
  • IMSERC. (n.d.). Building Block. Solvent presaturation.
  • Gas Isotopes. (n.d.). NMR Solvent Data Chart.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • University of Ottawa NMR Facility Blog. (2010). Presaturation.
  • ResearchGate. (2017). How to remove residual peaks of solvent from NMR?
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • Nanalysis. (2025). Beverages Analysis: 1H NMR with Solvent Suppression.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

optimizing the performance of PDLC smart windows using 5CB and photopolymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Polymer Dispersed Liquid Crystals (PDLC) using 5CB and Photopolymers Ticket ID: OPT-5CB-NOA-001 Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Help Desk" Interface

Welcome to the Smart Materials Application Center. You are likely encountering trade-offs between driving voltage (


) , contrast ratio (CR) , and response time .

In PDLC systems using 4-Cyano-4'-pentylbiphenyl (5CB) and photopolymers (commonly NOA65 or acrylate mixtures), performance is dictated by the Polymerization Induced Phase Separation (PIPS) kinetics. Unlike standard formulations, your optimization requires balancing the nematic anchoring energy against the elastic deformation forces of the polymer matrix.

Below are the technical modules designed to troubleshoot and optimize your specific experimental parameters.

Module 1: The Chemistry of Phase Separation (PIPS)

Context: The most common failure mode in PDLC fabrication is inconsistent droplet morphology. This is controlled by the PIPS rate.

The Mechanism

When you irradiate the homogeneous mixture of 5CB and prepolymer with UV light, the monomer polymerizes. As the molecular weight of the polymer increases, the solubility of the 5CB decreases, forcing it to segregate into droplets.

  • Fast Cure (High UV Intensity): The polymer matrix locks quickly, trapping the LC in small droplets (<1 µm).

    • Result: High scattering (Good OFF-state), but High Driving Voltage (bad).

  • Slow Cure (Low UV Intensity): The LC has time to diffuse and coalesce into large droplets (>3 µm).

    • Result: Low Driving Voltage (good), but Low Scattering/Haze (bad OFF-state).

Visualizing the Process

PIPS_Mechanism cluster_outcome Morphological Outcome Start Homogeneous Mixture (5CB + Prepolymer) UV UV Irradiation (Initiation) Start->UV Sep Phase Separation (Solubility Limit Reached) UV->Sep Polymerization Kinetics Small Small Droplets (High V_th, High Scat) Sep->Small High UV Intensity (>20 mW/cm²) Large Large Droplets (Low V_th, Low Scat) Sep->Large Low UV Intensity (<5 mW/cm²)

Figure 1: The Polymerization Induced Phase Separation (PIPS) workflow showing the critical dependence of droplet size on UV intensity.

Module 2: Optical Performance Troubleshooting

Primary Issue: The window is not transparent enough in the ON state (Haze) or not opaque enough in the OFF state.

Key Parameter: Refractive Index Matching

For high transparency in the ON state (Voltage Applied), the refractive index of the polymer (


) must match the ordinary refractive index (

)
of the liquid crystal.


If


, light scatters at the droplet interface even when the LC is aligned, causing "ON-state Haze."
Data Table: 5CB vs. Common Photopolymer (NOA65)
Property5CB (Liquid Crystal) [1,2]NOA65 (Photopolymer) [3]Impact on Performance

(Ordinary Index)
1.533 (at 589 nm)1.524 (Cured)

. Excellent match. Low ON-haze.[1]

(Extraordinary Index)
1.710 N/A (Isotropic)Large

(

) ensures high scattering in OFF state.

(Clearing Point)
35.3°CN/AIf operating temp > 35°C, 5CB becomes isotropic and PDLC fails.
Viscosity ~25 cSt~1200 cpsHigh viscosity polymer slows phase separation.
FAQ: Optical Issues

Q: My PDLC is hazy when I turn the voltage ON. Why? A: This is likely an index mismatch or thermal issue.

  • Check Temperature: 5CB is extremely sensitive to heat. As temperature rises,

    
     increases.[2] If your window heats up (due to electronics or sunlight), 
    
    
    
    drifts away from
    
    
    (1.524), causing haze.
  • Check Curing: Incomplete curing of the photopolymer leaves residual monomer, changing the effective

    
    . Ensure you post-cure with UV to fully crosslink the matrix.
    

Q: My OFF-state (privacy mode) isn't opaque enough. A: Your droplets are likely too large or the cell is too thin.

  • Increase UV Intensity: This forces smaller droplets, increasing the scattering cross-section.

  • Check Thickness: A 10µm cell often lacks sufficient scattering events. Increase spacer thickness to 20µm, though note this will increase driving voltage.

Module 3: Electrical Performance Troubleshooting

Primary Issue: The device requires dangerous or impractical voltages (>60V) to switch.

The Physics of Voltage

The Threshold Voltage (


) is inversely proportional to the droplet radius (

) and dielectric anisotropy (

):


  • 
     = Film thickness[3][4]
    
  • 
     = Droplet radius
    
  • 
     = Elastic constant of 5CB
    

Crucial Insight: To lower voltage, you must increase droplet size (


). However, as noted in Module 1, this hurts scattering. You are optimizing for the "Sweet Spot."
Troubleshooting Logic Tree

Troubleshooting_Logic Issue High Driving Voltage (>60V) Check1 Check Droplet Size (SEM or Microscopy) Issue->Check1 Small Droplets < 1µm Check1->Small GoodSize Droplets 2-5µm Check1->GoodSize Action1 Decrease UV Intensity or Slow Down Cure Rate Small->Action1 Check2 Check Film Thickness GoodSize->Check2 Thick Thickness > 25µm Check2->Thick Action2 Reduce Spacers to 10-15µm Thick->Action2

Figure 2: Diagnostic flow for reducing driving voltage in PDLC devices.

Module 4: Validated Fabrication Protocol

Objective: Create a low-voltage, high-contrast PDLC film using 5CB and NOA65.

Materials:

  • LC: 5CB (Merck/Sigma).

  • Prepolymer: NOA65 (Norland Products).

  • Spacers: 20µm glass beads.

  • Substrate: ITO-coated PET or Glass (

    
    ).
    

Step-by-Step Protocol:

  • Stoichiometry: Prepare a mixture of 60 wt% 5CB and 40 wt% NOA65 .

    • Why? Ratios below 50% LC result in poor scattering (polymer dominant). Ratios above 70% LC lead to coalescence and leakage (Swiss-cheese structure rather than droplets) [4].

  • Homogenization: Stir at 40°C (above the

    
     of 5CB) for 15 minutes. The mixture must be isotropic (clear) before filling.
    
  • Cell Assembly: Mix 0.1% spacer beads into the solution. Capillary fill between two ITO substrates.

  • Curing (The Critical Step):

    • Intensity: 10 - 15 mW/cm² (measured at 365nm).

    • Time: 5 minutes.

    • Temperature: Cure at 25°C .

    • Note: Curing at high temps (>35°C) keeps 5CB isotropic during crosslinking, which can result in very small droplets upon cooling, spiking the voltage. Curing in the nematic phase (room temp) usually yields better electro-optical response [5].

  • Post-Cure: Leave the sample for 24 hours to ensure kinetic arrest of the polymer matrix before testing.

References

  • RefractiveIndex.INFO. "Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl)." Accessed 2024.[5][6][7] Link

  • Li, J., et al. "Refractive Indices of Liquid Crystals for Display Applications." Journal of Applied Physics, 2004. Link

  • Norland Products. "NOA 65 Technical Data Sheet." Link

  • H. K. Bisoyi & S. Kumar. "Liquid-Crystal Nanoscience: An Emerging Avenue of Soft Self-Assembly." Chemical Society Reviews, 2011. (Discusses concentration regimes). Link

  • Ahmad, F., et al. "Effect of UV-Light Intensity on Electro-Optical Properties of Polymer-Dispersed Liquid Crystal Films." Polymers, 2018. Link

Sources

Technical Support Center: Synthesis of 4-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-methoxybenzoic acid derivatives.

Q1: What are the primary synthetic routes to 4-methoxybenzoic acid?

A1: The most common industrial and laboratory-scale syntheses of 4-methoxybenzoic acid include the oxidation of p-methoxytoluene, the oxidation of anethole, and the methylation of p-hydroxybenzoic acid.[1][2] The choice of route often depends on the availability of starting materials, scale, and desired purity.

Q2: My final product of 4-methoxybenzoic acid is off-white or yellowish. How can I fix this?

A2: Discoloration is typically due to residual impurities from the starting materials or side reactions.[3] Effective purification can be achieved through recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3][4] For persistent color, treatment with activated carbon during the recrystallization process can be effective in adsorbing colored impurities.[3][5]

Q3: I am seeing a significant amount of p-hydroxybenzoic acid as an impurity in my final product. What is the cause and how can it be removed?

A3: The presence of p-hydroxybenzoic acid often results from the demethylation of the methoxy group under harsh acidic or high-temperature conditions.[3] It can also arise from impurities in the starting material, such as p-cresol. To remove this impurity, fractional crystallization can be effective due to differences in polarity and solubility.[3] Alternatively, column chromatography provides excellent separation for high-purity applications.[3]

Q4: Can I use secondary or tertiary alkyl halides for Williamson ether synthesis to prepare 4-alkoxybenzoic acid derivatives?

A4: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism.[6][7] Secondary and tertiary alkyl halides will preferentially undergo E2 elimination in the presence of a phenoxide, leading to the formation of alkenes as major side products and resulting in low yields of the desired ether.[7][8] For a successful synthesis, it is best to use primary alkyl halides.[7]

Section 2: Troubleshooting Guide for Synthesis Protocols

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of 4-methoxybenzoic acid derivatives.

Esterification of 4-Methoxybenzoic Acid

Problem: Low yield during the Fischer esterification of 4-methoxybenzoic acid with an alcohol.

  • Possible Cause: The reaction is an equilibrium process, and the presence of water can drive the reaction backward through hydrolysis of the ester.[9]

  • Solution: To drive the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.[9][10] Additionally, ensure the removal of water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like sulfuric acid.[9]

Problem: The reaction mixture turns dark or black during acid-catalyzed esterification.

  • Possible Cause: Charring can occur due to the addition of a strong acid catalyst (like H₂SO₄) too quickly, causing localized overheating, or if the reaction temperature is too high.[9]

  • Solution: Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture.[9] Maintain careful control over the reaction temperature to prevent decomposition of the organic material.[9]

Amide Coupling of 4-Methoxybenzoic Acid

Problem: Difficulty in achieving complete conversion during the amide coupling of 4-methoxybenzoic acid with a primary or secondary amine.

  • Possible Cause: Incomplete activation of the carboxylic acid or reduced nucleophilicity of the amine can lead to low conversion.

  • Solution:

    • Choice of Coupling Reagent: For standard amide couplings, carbodiimides like DCC or EDC are common. For more challenging couplings, consider using more reactive reagents like HBTU, HATU, or T3P.[11][12]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid intermediate. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile.

    • Temperature: While many couplings proceed at room temperature, gentle heating may be required for less reactive substrates.[12]

Problem: Racemization of an adjacent chiral center during amide bond formation.

  • Possible Cause: The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, which can cause racemization.

  • Solution: The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly effective in minimizing this side reaction.[11][13]

Williamson Ether Synthesis for 4-Alkoxybenzoic Acid Derivatives

Problem: Low yield in the Williamson ether synthesis starting from a hydroxybenzoic acid derivative.

  • Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group, side reactions, or inappropriate solvent choice can all contribute to low yields.[7]

  • Solution:

    • Base Selection: Ensure the chosen base is strong enough to fully deprotonate the phenol. While NaOH or K₂CO₃ are often sufficient, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though it should be used with caution due to its reactivity.[7]

    • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide ion.[7][8]

    • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide.[6][7] To minimize this, use a primary alkyl halide and avoid high reaction temperatures.

Section 3: Detailed Experimental Protocols

Protocol: Synthesis of 4-Methoxybenzoic Acid from p-Anisaldehyde

This protocol describes the oxidation of p-anisaldehyde to 4-methoxybenzoic acid.

Materials:

  • p-Anisaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in a suitable solvent like aqueous acetone.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred p-anisaldehyde solution. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration.

  • To the filtrate, add a solution of sodium bisulfite to reduce any excess permanganate.

  • Acidify the clear filtrate with concentrated hydrochloric acid until no more white precipitate forms (pH ~2).

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration and wash with cold water.

  • Recrystallize the crude 4-methoxybenzoic acid from an ethanol/water mixture to obtain the pure product.

  • Dry the purified crystals in a desiccator.

Protocol: Synthesis of a 4-Methoxybenzoic Acid Ester via Fischer Esterification

This protocol outlines the synthesis of methyl 4-methoxybenzoate.

Materials:

  • 4-Methoxybenzoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • To a round-bottom flask, add 4-methoxybenzoic acid and a large excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude methyl 4-methoxybenzoate.

  • Purify the product by distillation or recrystallization if necessary.

Section 4: Visualized Workflows and Logic

General Synthesis and Purification Workflow

Synthesis and Purification Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Oxidation, Esterification) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Isolation Workup->Crude Purification Purification (Recrystallization, Chromatography) Crude->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final Pure Product Analysis->Final

Caption: A generalized workflow for the synthesis and purification of 4-methoxybenzoic acid derivatives.

Troubleshooting Logic for Low Product Yield

Troubleshooting Low Yield Start Low Product Yield CheckReaction Was the reaction complete? (Monitor by TLC/LC-MS) Start->CheckReaction CheckWorkup Was there product loss during work-up/purification? Start->CheckWorkup OptimizeReaction Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry CheckReaction->OptimizeReaction No SideReaction Were side products formed? (Analyze crude mixture) CheckReaction->SideReaction Yes OptimizePurification Optimize Purification: - Recrystallization solvent - Extraction pH - Chromatography conditions CheckWorkup->OptimizePurification Yes ModifyConditions Modify reaction conditions to minimize side reactions SideReaction->ModifyConditions

Caption: A decision tree for troubleshooting low product yields in synthesis.

Section 5: Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Melting Point 182-185 °C[1]
Boiling Point 275 °C[1]
Water Solubility 0.3 g/L (at 20°C)[14]
pKa 4.37[14]

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Protecting Groups. [Link]

  • 4-Methoxy benzoic acid - SpectraBase. [Link]

  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. - ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Williamson Ether Synthesis. [Link]

  • Protecting Groups - Chemistry IIT Bombay. [Link]

  • Conversion of Nitrobenzene to 4-Methoxybenzoic acid - YouTube. [Link]

  • 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem. [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. [Link]

  • Benzoic acid, 4-methoxy- - the NIST WebBook. [Link]

  • Undergraduate Organic Synthesis Guide - Paul Bracher. [Link]

  • Benzoic acid esters, Benzoates - Organic Chemistry Portal. [Link]

  • PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1 problems # 1; 2; 3a, b, c ; Smith. [Link]

  • Approach to Synthesis Problems – Organic Chemistry: How to…. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • How do i solve retrosynthetic problems : r/chemistry - Reddit. [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Uphill battles in amide couplings - amphoteros. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • amide coupling help : r/Chempros - Reddit. [Link]

  • Preparation of 4-methoxybenzoic acid - PrepChem.com. [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Purity Validation: A Comparative Analysis of HPLC and GC-MS for 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of chemical entities is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of therapeutics. 4-Pentylphenyl 4-methylbenzoate, a nematic liquid crystal, finds applications from optical electronics to its use as a surrogate in the analysis of active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount, as unidentified impurities can compromise its physical properties and introduce significant variability in experimental and manufacturing outcomes.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-Pentylphenyl 4-methylbenzoate. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry and regulatory expectations. The objective is to empower you to select and implement the most suitable technique for your specific analytical challenge, be it routine quality control or in-depth impurity profiling.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Purity

HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness, precision, and applicability to a wide range of compounds.[2] For a moderately polar, non-volatile ester like 4-Pentylphenyl 4-methylbenzoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation mechanism is driven by the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar impurities will have less affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer, allowing for effective separation and quantification.

The Rationale for an HPLC-UV Approach

The selection of an Ultraviolet (UV) detector is a logical and cost-effective choice for this molecule. The presence of two aromatic rings in the 4-Pentylphenyl 4-methylbenzoate structure results in strong chromophores that absorb UV light, enabling sensitive detection. This approach is ideal for quantifying the main peak and known impurities, forming the basis of a robust quality control method.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Pentylphenyl 4-methylbenzoate reference standard and dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of Acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

  • Rationale: Using a well-characterized reference standard is fundamental for accurate quantification. The chosen diluent ensures solubility and is compatible with the mobile phase to prevent peak distortion.

2. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 mm x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA binary gradient system allows for the effective elution of impurities with a wide range of polarities. Phosphoric acid helps to protonate any acidic impurities, leading to sharper peaks and more reproducible retention times.
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-22 min: 95% to 50% B22-27 min: 50% BThe initial isocratic hold ensures the main peak is well-resolved. The gradient ramp effectively elutes potential non-polar impurities. The final hold and re-equilibration step ensure the system is ready for the next injection, providing method robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection UV at 254 nmThis wavelength is commonly used for aromatic compounds and is expected to provide a strong signal for the analyte and related impurities.
Injection Volume 10 µLA small injection volume minimizes the potential for column overload and peak broadening.

3. Method Validation Parameters (per ICH Q2(R2)): [5]

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. Spike the sample with expected impurities if available to demonstrate that the peaks of interest are resolved from each other.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or the sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (RSD) of the peak areas, which should be ≤ 2%.[6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess the method's consistency.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Weighing & Dilution HPLC_System HPLC System (Pump, Injector, Column Oven) Sample->HPLC_System Standard Reference Standard Prep Standard->HPLC_System MobilePhase Mobile Phase Prep MobilePhase->HPLC_System Detector UV Detector (λ = 254 nm) HPLC_System->Detector Elution DataAcq Data Acquisition System (Chromatogram) Detector->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: A streamlined workflow for the purity validation of 4-Pentylphenyl 4-methylbenzoate using HPLC.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identification

While HPLC is excellent for quantification, GC-MS offers unparalleled specificity for the identification of unknown impurities.[7] This technique is best suited for analytes that are volatile and thermally stable. 4-Pentylphenyl 4-methylbenzoate has a predicted boiling point of approximately 409°C, making it a candidate for high-temperature GC analysis.[8] The critical advantage of GC-MS is the mass spectrometer, which fragments molecules in a reproducible manner, generating a unique "fingerprint" (mass spectrum) for each compound. This allows for the tentative identification of unknown impurities by comparing their spectra to established libraries like NIST.

The Rationale for a GC-MS Approach

This method is chosen when the primary goal is not just to quantify purity but to identify the exact nature of any potential impurities. This is crucial during process development, troubleshooting, or for meeting stringent regulatory requirements for impurity characterization.[9] Potential impurities could include starting materials (e.g., 4-pentylphenol, 4-methylbenzoic acid), by-products from side reactions, or degradation products. GC-MS can definitively identify these, provided they are sufficiently volatile.

Experimental Protocol: A GC-MS Method for Impurity Profiling

1. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL solution.

  • Rationale: The choice of solvent is critical in GC. It must effectively dissolve the analyte without co-eluting with or masking peaks of interest. Dichloromethane and Ethyl Acetate are common choices with relatively low boiling points.

2. GC-MS Conditions:

ParameterRecommended ConditionJustification
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow mode ensures stable retention times and optimal performance, especially during temperature programming.
Oven Program Initial: 150°C (hold 1 min)Ramp: 15°C/min to 320°CHold: 10 minThe starting temperature ensures the solvent elutes before the analyte. The temperature ramp allows for the separation of impurities with varying boiling points. The final high-temperature hold is necessary to elute the main, high-boiling point analyte and any other heavy impurities.
Injector Split/Splitless, 280°C, Split ratio 20:1A split injection prevents column overload from the high-concentration main peak, allowing for better resolution of trace impurities. The injector temperature must be high enough to ensure rapid vaporization without causing thermal degradation.
MS Interface Temp 290°CThe transfer line temperature must be high enough to prevent condensation of the analytes as they move from the column to the ion source.
Ion Source Temp 230°CA standard temperature for electron ionization (EI) that promotes consistent fragmentation patterns.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces extensive, reproducible fragmentation, which is ideal for library matching and structural elucidation.
Mass Range 40 - 500 amuThis mass range will capture the molecular ion (m/z 282.38) and the key fragments of the parent compound and expected impurities.

3. Data Analysis:

  • Purity Assessment: Calculate the purity based on the percent area of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Identification: For each impurity peak, examine the corresponding mass spectrum. Perform a library search (e.g., NIST database) to obtain a tentative identification. Further confirmation may require analysis of a reference standard for that impurity.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Sample Dissolution (in volatile solvent) GC_System GC System (Injector, Oven, Column) Sample->GC_System MS_Detector Mass Spectrometer (EI, Quadrupole Analyzer) GC_System->MS_Detector Separation DataAcq Data Acquisition (Total Ion Chromatogram) MS_Detector->DataAcq Spectrum Extract Mass Spectrum for each impurity peak DataAcq->Spectrum LibrarySearch NIST Library Search Spectrum->LibrarySearch Identification Tentative Impurity ID LibrarySearch->Identification

Caption: A conceptual workflow for impurity profiling of 4-Pentylphenyl 4-methylbenzoate using GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more suitable for the analytical goal.[10] Both methods can be validated to provide accurate purity data, but their strengths lie in different areas.

FeatureHPLC-UVGC-MSSenior Scientist's Insight
Primary Application Quantitative purity analysis, routine QC, stability testing.Qualitative impurity identification, structural elucidation.HPLC is the workhorse for release testing due to its precision and robustness. GC-MS is the investigative tool for understanding what the impurities are.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.While 4-Pentylphenyl 4-methylbenzoate is amenable to GC, HPLC is inherently safer for compounds whose thermal stability is not fully characterized, avoiding the risk of on-column degradation creating false impurity profiles.
Specificity Good. Based on retention time and UV response. Co-elution is possible.Excellent . Separation by retention time plus definitive identification by mass spectrum.GC-MS provides a much higher degree of confidence in peak identity. It is the gold standard for confirming the identity of unknown peaks.[7]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially in SIM mode.Both techniques offer excellent sensitivity. For simple quantitation, HPLC is more than sufficient. For trace-level genotoxic impurities, a validated GC-MS method may be required.[11]
Analysis Speed Typically 15-30 minutes per run.Can be faster, often 10-20 minutes, due to higher efficiency of capillary columns.[10]For high-throughput screening, the faster run times of GC can be an advantage.
Sample Preparation Simple dissolution.Simple dissolution, but may require derivatization for non-volatile impurities.For this specific molecule, sample preparation is straightforward for both. The complexity would increase if polar, non-volatile impurities were of interest in a GC analysis.
Regulatory Standing Universally accepted and expected for API purity and stability testing.Crucial for impurity characterization as required by guidelines like ICH Q3A/B.[12]Regulatory bodies expect a robust quantitative method (like HPLC) for release, but also demand that impurities above a certain threshold are identified, often necessitating a technique like GC-MS.

Conclusion and Recommendation

For the comprehensive purity validation of 4-Pentylphenyl 4-methylbenzoate, a dual-pronged approach leveraging the strengths of both HPLC and GC-MS provides the most complete and defensible analytical data package.

  • For routine quality control, batch release, and stability studies, a validated RP-HPLC-UV method is the recommended primary technique. Its robustness, precision, and suitability for quantifying the main component make it ideal for ensuring consistent product quality.

  • For process development, impurity profiling, and the definitive identification of unknown peaks, GC-MS is the superior tool. Its ability to provide structural information is invaluable for understanding the impurity landscape, which is a critical aspect of drug development and regulatory submissions.

Ultimately, the selection and implementation of these techniques must be guided by a clear understanding of the analytical objective, as defined by the stage of development and the specific regulatory requirements. Adherence to validation principles, such as those laid out in the ICH guidelines, is not just a procedural formality but a commitment to scientific integrity and the generation of trustworthy, reliable data.[13][14]

References

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • S. S. Kumar, et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • M. C. Marrubini, et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]

  • PubMed. (2000). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • News - Blog. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to the Optical and Electrical Properties of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, nematic liquid crystals stand out for their unique electro-optical properties, which are harnessed in a myriad of applications, from high-resolution displays to sophisticated photonic devices. The selection of an appropriate liquid crystal for a specific application hinges on a thorough understanding of its fundamental parameters. This guide provides a comparative analysis of the key optical and electrical properties of benchmark nematic liquid crystals, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

The Crucial Role of Anisotropy in Nematic Liquid Crystals

Nematic liquid crystals are characterized by a long-range orientational order of their constituent molecules, which are typically calamitic (rod-shaped).[1] This molecular anisotropy is the origin of the anisotropic optical and electrical properties that make these materials so versatile. The average direction of the long molecular axes is known as the director, denoted by n . The ability to manipulate the director with an external electric field is the fundamental principle behind most liquid crystal devices.

The key performance indicators of a nematic liquid crystal are its optical birefringence (Δn) and dielectric anisotropy (Δε). Birefringence, the difference between the refractive indices for light polarized parallel and perpendicular to the director, governs the phase modulation of light passing through the material. Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the director, dictates the response of the liquid crystal to an applied electric field. A large positive dielectric anisotropy, for instance, is crucial for achieving low threshold voltages and fast switching times in display applications.[2]

Benchmark Data: A Comparative Overview

The following tables summarize the key optical and electrical properties of several well-characterized and widely used nematic liquid crystals. These values serve as a reliable benchmark for evaluating the performance of new materials.

Table 1: Optical Properties of Common Nematic Liquid Crystals

Liquid CrystalBirefringence (Δn)Ordinary Refractive Index (nₒ)Extraordinary Refractive Index (nₑ)Wavelength (nm)Temperature (°C)Reference(s)
E7 ~0.224~1.521~1.745632.824[2][3]
5CB ~0.18~1.53~1.7158925[3][4]
MBBA ~0.21~1.56~1.7758922[4]
PCH5 ~0.12~1.46~1.5858920[5][6]
MLC-6608 ~0.086~1.476~1.56258925[3]

Table 2: Electrical Properties of Common Nematic Liquid Crystals

Liquid CrystalDielectric Anisotropy (Δε)Parallel Permittivity (ε∥)Perpendicular Permittivity (ε⊥)Frequency (kHz)Temperature (°C)Reference(s)
E7 ~13.7~19.0~5.3120[2][7]
5CB ~11.5~18.5~7.0125[8]
8CB 7.5--125[9]
CCN47 -5.1--140[9]
QYPD-036 13.4--1-[7]

Table 3: Switching Times of Nematic Liquid Crystals

Liquid CrystalRise Time (ms)Decay Time (ms)ConditionsReference(s)
5CB -30-50 ns (transition time)High electric fields[5][6]
PCH5 -30-50 ns (transition time)High electric fields[5][6]
Generic Nematic < 3 (total response time)< 3 (total response time)Three-terminal electrode cell[10][11]
2T-electrode cell 38.7 (gray-to-gray)--[12]
3T-electrode cell 9.6 (gray-to-gray)--[12]

Experimental Protocols for Characterization

The reliability of benchmark data is intrinsically linked to the robustness of the experimental methods used for its measurement. Here, we detail the standard protocols for characterizing the key optical and electrical properties of nematic liquid crystals.

Measurement of Refractive Indices and Birefringence

The refractive indices of a nematic liquid crystal, nₑ (extraordinary) and nₒ (ordinary), are fundamental optical parameters. Birefringence (Δn = nₑ - nₒ) is a direct measure of the optical anisotropy.

Methodology: Modified Wedge Method [13]

This method is particularly useful for measuring the extraordinary refractive index (nₑ), which often falls outside the range of standard Abbe refractometers.

  • Principle: A thin wedge-shaped cell is filled with the nematic liquid crystal. The ordinary refractive index (nₒ) is measured using a polarized Abbe refractometer. The birefringence is then determined by observing the interference fringes created by the wedge cell under polarized light.

  • Experimental Workflow:

    cluster_prep Cell Preparation cluster_measure Measurement cluster_calc Calculation prep1 Fabricate Wedge Cell prep2 Surface Treatment (e.g., rubbing) prep1->prep2 prep3 Fill with Nematic LC prep2->prep3 measure1 Measure nₒ with Abbe Refractometer prep3->measure1 measure2 Observe Interference Fringes with Polarized Microscope prep3->measure2 calc2 Calculate nₑ = nₒ + Δn measure1->calc2 measure3 Measure Fringe Spacing measure2->measure3 calc1 Calculate Birefringence (Δn) from Fringe Spacing measure3->calc1 calc1->calc2

    Caption: Workflow for measuring refractive indices using the modified wedge method.

Measurement of Dielectric Anisotropy

Dielectric anisotropy (Δε = ε∥ - ε⊥) is a critical parameter for devices that rely on electric field-induced reorientation of the liquid crystal director.

Methodology: Dielectric Spectroscopy [14]

This technique involves measuring the capacitance of a liquid crystal cell at different frequencies and with different orientations of the director.

  • Principle: The dielectric permittivity is determined by measuring the capacitance of a cell filled with the liquid crystal. By aligning the director parallel and perpendicular to the applied electric field, ε∥ and ε⊥ can be measured, respectively.

  • Experimental Workflow:

    cluster_prep Cell Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare Planar and Homeotropic Alignment Cells prep2 Fill Cells with Nematic LC prep1->prep2 measure1 Measure Capacitance of Planar Cell (for ε⊥) prep2->measure1 measure2 Measure Capacitance of Homeotropic Cell (for ε∥) prep2->measure2 measure3 Perform Frequency Sweep measure1->measure3 measure2->measure3 calc1 Calculate ε⊥ and ε∥ from Capacitance Data measure3->calc1 calc2 Calculate Δε = ε∥ - ε⊥ calc1->calc2

    Caption: Workflow for measuring dielectric anisotropy using dielectric spectroscopy.

Measurement of Switching Times

The switching speed of a liquid crystal is a crucial parameter for display and photonic applications, determining its ability to respond to rapidly changing signals.

Methodology: Electro-Optical Switching Measurement [5][6]

This method involves applying a voltage pulse to a liquid crystal cell and measuring the change in optical transmission as a function of time.

  • Principle: A liquid crystal cell is placed between crossed polarizers. An electric field is applied to switch the liquid crystal from its "off" state to its "on" state, and the change in light transmission is monitored with a photodetector. The rise time (typically 10% to 90% of the maximum transmission) and decay time (90% to 10% of the maximum transmission) are then determined.

  • Experimental Workflow:

    cluster_setup Experimental Setup cluster_measure Measurement cluster_analyze Analysis setup1 LC Cell between Crossed Polarizers setup2 Light Source and Photodetector setup1->setup2 setup3 Voltage Pulse Generator setup1->setup3 measure1 Apply Voltage Pulse setup3->measure1 measure2 Record Optical Response with Oscilloscope measure1->measure2 analyze1 Determine Rise Time measure2->analyze1 analyze2 Determine Decay Time measure2->analyze2

    Caption: Workflow for measuring the switching times of a nematic liquid crystal.

Conclusion

The selection of a nematic liquid crystal for a particular application requires a careful consideration of its optical and electrical properties. This guide provides a comparative overview of benchmark data for several common nematic liquid crystals, along with the fundamental experimental protocols for their characterization. By understanding these key parameters and the methodologies for their measurement, researchers and engineers can make informed decisions in the design and development of next-generation liquid crystal devices.

References

  • Benchmarking the Electro-Optical Properties of Liquid Crystals: A Comparative Guide Featuring 4-Heptyl-N-phenylaniline Derivativ - Benchchem.
  • The best switching times for the liquid crystals tested. The electric... - ResearchGate.
  • Refractive Indices, Order Parameter and Optical Transmittance Studies of a Nematic Liquid Crystal Mixture.
  • The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices - RSC Publishing. (2022-03-10).
  • 30 to 50 ns liquid-crystal optical switches - Optica Publishing Group.
  • Dielectric properties of nematic liquid crystals in the ultralow frequency regime. (2025-08-08).
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chinese Physics B.
  • Refractive index of nematic liquid crystals in the submillimeter wave region.
  • Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory - INIS-IAEA.
  • Introduction to Dielectric Measurements of Nematic Liquid Crystals - Lavrentovich Group.
  • Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy | The Journal of Chemical Physics | AIP Publishing. (1972-02-15).
  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy - ResearchGate.
  • Ultrafast switching of randomly-aligned nematic liquid crystals - Optica Publishing Group.
  • Large extraordinary refractive index in highly birefringent nematic liquid crystals of dinaphthyldiacetylene-based materials - RSC Publishing.
  • (PDF) Refractive Indices of Liquid Crystals for Display Applications - ResearchGate.
  • Ultrafast switching of randomly-aligned nematic liquid crystals - PubMed. (2012-05-21).
  • Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals - MDPI.
  • X-ray and neutron diffraction by nematic liquid crystals - ResearchGate. (2025-08-06).
  • Liquid Crystals (all content) - Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016-07-22).
  • Fast-switching technology for nematic liquid-crystal cells - SPIE. (2011-01-17).
  • Temperature-dependent optical properties of some mixtures nematic liquid crystal - NIH. (2022-07-25).
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase - MDPI. (2020-04-09).
  • Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices | ACS Applied Nano Materials - ACS Publications. (2025-06-26).
  • Full article: Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines - Taylor & Francis.

Sources

Protocol: Verification of Nematic Phase Transitions in 4-Pentylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation protocol for confirming the nematic liquid crystalline phase of 4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7).[1] While widely recognized as a nematic liquid crystal (LC) used in optical electronics and as a matrix for phosphorescent dopants, precise phase transition data is often batch-dependent or obscured in general catalogs.[1]

This guide provides a self-validating experimental framework comparing the target molecule against a standard reference, 4-Cyano-4'-pentylbiphenyl (5CB) .[1] By correlating Differential Scanning Calorimetry (DSC) thermograms with Polarized Optical Microscopy (POM) textures, researchers can definitively establish the enantiotropic or monotropic nature of the mesophase.

Compound Profile & Molecular Logic

Target Molecule: 4-Pentylphenyl 4-methylbenzoate[1][2][3][4][5][6][7][8][9]
  • Structure: An ester linkage connecting a methylated benzene ring and a pentyl-substituted phenol ring.[1][2]

  • Molecular Logic: The rigid phenyl benzoate core provides the anisotropic hard segment required for mesophase formation, while the pentyl tail adds the necessary flexibility to lower the melting point and stabilize the nematic order.

  • Key Property: Unlike cyanobiphenyls, phenyl benzoates are chemically stable but can be susceptible to hydrolysis under extreme pH; they are excellent hosts for non-polar dopants.[1]

Reference Standard: 5CB (4-Cyano-4'-pentylbiphenyl)[1]
  • Role: Calibration Standard.

  • Known Transitions: Crystal

    
     Nematic (22.5 °C); Nematic 
    
    
    
    Isotropic (35.0 °C).
  • Why: If your system accurately detects the 5CB transitions within ±0.5 °C, your data for the target molecule is valid.

Experimental Workflow

The following flowchart illustrates the coupled methodology required to distinguish true thermodynamic phase transitions from kinetic artifacts (e.g., supercooling).

PhaseVerification cluster_0 Thermal Quantification cluster_1 Optical Verification Start Sample Preparation (Target vs. 5CB) DSC DSC Analysis (Heat/Cool Cycles) Start->DSC 2-5 mg Al Pan POM POM Imaging (Texture ID) Start->POM Sandwich Cell Data Data Correlation (Enthalpy & Texture) DSC->Data T_onset, ΔH POM->Data Schlieren/Droplets Result Phase Diagram Confirmation Data->Result Validated T_NI

Figure 1: Integrated workflow for liquid crystal phase verification. DSC provides thermodynamic transition points, while POM confirms the structural nature (nematic vs. smectic) of the phase.

Comparative Analysis: Target vs. Reference

The table below summarizes the expected baseline values. Note that 4-Pentylphenyl 4-methylbenzoate typically exhibits a higher melting point than 5CB.[1]

PropertyReference: 5CBTarget: 4-Pentylphenyl 4-methylbenzoate
CAS Number 40817-08-150649-59-7
Core Structure Biphenyl CarbonitrilePhenyl Benzoate Ester
Melting Point (

)
22.5 °C34.0 – 38.0 °C [1]
Clearing Point (

)
35.0 °CTo be determined (Expected >

)
Phase Type Enantiotropic NematicEnantiotropic Nematic (Typical)
Key Texture Schlieren (Thread-like)Schlieren / Marbled

Technical Note: If the target molecule's clearing point is not observed upon heating (i.e., it melts directly to isotropic liquid), cool the sample slowly. A monotropic nematic phase may appear below the melting point during supercooling.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise transition temperatures (


) and enthalpy (

).
  • Calibration: Calibrate the DSC using Indium (

    
     °C) and Zinc (
    
    
    
    °C) standards.
  • Sample Loading: Weigh 2–5 mg of 4-Pentylphenyl 4-methylbenzoate into a hermetic aluminum pan. Do the same for 5CB as a control.

  • Cycle Parameters:

    • Equilibrate: Hold at 0 °C for 5 min.

    • Heat: Ramp 5 °C/min to 80 °C (Identify

      
       and 
      
      
      
      ).
    • Cool: Ramp 5 °C/min to 0 °C (Identify crystallization hysteresis).

    • Re-Heat: Ramp 5 °C/min to 80 °C (Use 2nd heating data for reporting).

  • Analysis: Integrate the peaks to find

    
    . The Nematic-Isotropic transition is weakly first-order (small peak), while Melting is strongly first-order (large peak).[1]
    
Protocol B: Polarized Optical Microscopy (POM)

Objective: Visual confirmation of the nematic director field.

  • Slide Prep: Place a small amount of solid compound between a glass slide and a cover slip.[1] No alignment layer is strictly necessary for phase identification, but rubbed polyimide helps.[1]

  • Heating Stage: Use a hot stage (e.g., Linkam) to heat the sample to ~45 °C (isotropic state).

  • Observation (Cooling):

    • Cool at 1–2 °C/min.

    • Isotropic Phase: Dark field under crossed polarizers (no birefringence).

    • Nematic Onset: Look for "nematic droplets" appearing from the black background. These droplets coalesce into a Schlieren texture (threads with 2 or 4 brushes).[1]

    • Solidification: Sharp transition to a rigid, multi-colored crystalline texture.[1]

  • Validation: If the texture shows "focal conic fans," the phase is Smectic , not Nematic. 4-Pentylphenyl 4-methylbenzoate is expected to be Nematic.[1]

Mechanism of Action: The Nematic Phase[10]

Understanding why this molecule forms a nematic phase aids in troubleshooting.[1]

MolecularMechanism Molecule 4-Pentylphenyl 4-methylbenzoate Core Rigid Core (Phenyl Benzoate) Molecule->Core Tail Flexible Tail (Pentyl Chain) Molecule->Tail Interaction Anisotropic Dispersion Forces (π-π Stacking) Core->Interaction Promotes Alignment Tail->Interaction Prevents Crystallization Phase Nematic Phase (Orientational Order Only) Interaction->Phase T_CN < T < T_NI

Figure 2: Structural factors driving the nematic phase formation.[1] The ester linkage extends the conjugation length, enhancing the dielectric anisotropy.

References

  • National Institute of Standards and Technology (NIST). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved January 30, 2026, from [Link]

  • PubChem. 4-Pentylphenyl 4-methylbenzoate Compound Summary. Retrieved January 30, 2026, from [Link]

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl (5CB).[1] Retrieved January 30, 2026, from [Link]

Sources

A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook

Author: BenchChem Technical Support Team. Date: February 2026

The NIST Chemistry WebBook is a comprehensive and critically evaluated source of chemical and physical property data.[1][2][3] It serves as a gold standard against which researchers can compare their own findings, providing an essential layer of validation and confidence in their experimental outcomes. This guide will provide a framework for this comparison process, offering not just procedural steps, but also the scientific rationale behind them.

The Imperative of Data Integrity in Research and Drug Development

Before delving into the practical aspects of data cross-referencing, it is crucial to understand why this process is not merely a suggestion, but a fundamental requirement of rigorous scientific practice. In the pharmaceutical industry, for instance, data integrity is the bedrock of regulatory compliance, patient safety, and public trust. Inaccurate or poorly validated data can lead to failed clinical trials, the recall of approved drugs, and significant financial and reputational damage.

At its core, cross-referencing experimental data with a trusted source like the NIST Chemistry WebBook is a direct application of the principle of external validity . It allows researchers to ascertain whether their results are consistent with the broader scientific consensus, thereby strengthening the credibility of their work.

A Systematic Approach to Cross-Referencing

The process of comparing experimental data with the NIST Chemistry WebBook can be broken down into a logical workflow. This workflow ensures that the comparison is systematic, well-documented, and scientifically sound.

Cross_Referencing_Workflow General Workflow for Cross-Referencing Experimental Data cluster_0 Phase 1: Preparation cluster_1 Phase 2: Comparison cluster_2 Phase 3: Documentation & Interpretation A Acquire High-Quality Experimental Data B Identify Compound of Interest (e.g., by CAS Number) A->B C Locate Relevant Data in NIST Chemistry WebBook B->C D Extract and Format Experimental and NIST Data C->D E Perform Qualitative and/or Quantitative Comparison D->E F Conduct Statistical Analysis (if applicable) E->F G Document Comparison Methodology and Results F->G H Interpret Findings and Assess Agreement G->H I Draw Conclusions and Identify Next Steps H->I

Caption: General workflow for cross-referencing experimental data with the NIST Chemistry WebBook.

Part 1: Cross-Referencing Spectroscopic Data

Spectroscopic techniques are workhorses in chemical analysis, providing detailed information about molecular structure and composition. Validating experimentally obtained spectra against the vast libraries of the NIST Chemistry WebBook is a critical step in compound identification and characterization.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The NIST Mass Spectral Library is an indispensable resource for identifying unknown compounds by comparing their experimental mass spectra to a vast collection of reference spectra.[4][5]

This protocol outlines the steps for identifying a volatile organic compound, using the example of linalool oxide, by comparing its Gas Chromatography-Mass Spectrometry (GC-MS) data with the NIST library.[6]

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., hexane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 1:25.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Mass Scan Range: 35-450 amu.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • NIST Library Search:

    • Export the acquired mass spectrum in a compatible format (e.g., JCAMP-DX).[7]

    • Import the spectrum into the NIST Mass Spectral Search Program.[7]

    • The software will compare the experimental spectrum against the library and generate a "hit list" of potential matches based on a match factor.[5]

The results of the NIST library search are typically presented in a table that includes the hit number, the name of the compound, the Chemical Abstracts Service (CAS) registry number, and the match factor.

Table 1: Example NIST Library Search Results for an Unknown Compound

Hit #Compound NameCAS NumberMatch FactorReverse Match FactorProbability (%)
1Linalool Oxide60047-17-895096585
2Furan, 2-ethenyltetrahydro-2,5,5-trimethyl-13679-86-289091010
32(3H)-Furanone, 5-ethyldihydro-4,5-dimethyl-90-75-58508753

A high match factor (typically >900 for an excellent match) indicates a high degree of similarity between the experimental and library spectra.[5] The reverse match factor is also a valuable metric, as it can help to identify co-eluting compounds.[5]

MS_Data_Comparison Workflow for Mass Spectral Cross-Referencing A Run GC-MS Analysis of Unknown Sample B Acquire Mass Spectrum of Target Peak A->B C Export Spectrum to Compatible Format (e.g., JDX) B->C D Import Spectrum into NIST MS Search Program C->D E Perform Library Search D->E F Review 'Hit List' and Match Factors E->F G Confirm Identification (if match is high) F->G Match Factor > 900 H Further Investigation (if match is low) F->H Match Factor < 800

Caption: Workflow for identifying a compound by cross-referencing its mass spectrum with the NIST database.

It is important to be aware of potential challenges that can lead to poor spectral matching.[4][8] These include:

  • Different experimental conditions: The fragmentation pattern of a compound can be influenced by the instrument tuning and other experimental parameters.

  • Co-eluting impurities: The presence of other compounds in the sample can lead to a mixed mass spectrum.

  • Absence of the compound in the library: The NIST library is extensive, but it is not exhaustive.

If a poor match is obtained, it is essential to critically evaluate the experimental data and consider the possibility of these factors.

Infrared (IR) Spectroscopy Data Comparison

Infrared spectroscopy provides information about the functional groups present in a molecule. The NIST Chemistry WebBook contains a large collection of IR spectra that can be used to confirm the identity of a compound.

  • Sample Preparation: Prepare the sample according to the appropriate technique (e.g., KBr pellet, thin film, or solution).

  • Instrument Calibration: Calibrate the wavenumber scale of the FTIR spectrometer using a polystyrene film standard or by referencing known atmospheric water vapor and carbon dioxide absorption bands.

  • Data Acquisition: Acquire the IR spectrum of the sample, ensuring an adequate signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and, if necessary, a spectral subtraction to remove the background or solvent signals.

  • NIST WebBook Search:

    • Navigate to the NIST Chemistry WebBook website.

    • Search for the compound of interest by name, formula, or CAS number.

    • Locate the IR spectrum for the compound.

  • Qualitative Comparison: Visually compare the experimental spectrum with the NIST reference spectrum, paying close attention to the positions, relative intensities, and shapes of the absorption bands.

A table summarizing the key absorption bands and their corresponding functional groups is an effective way to present the comparison.

Table 2: Comparison of Experimental and NIST IR Spectra for Compound X

Experimental Wavenumber (cm⁻¹)NIST Wavenumber (cm⁻¹)Functional Group Assignment
3350 (broad)3348 (broad)O-H stretch (alcohol)
2960 (strong)2962 (strong)C-H stretch (alkane)
1715 (strong)1717 (strong)C=O stretch (ketone)
1260 (medium)1261 (medium)C-O stretch (alcohol)

A close correlation between the experimental and NIST spectra provides strong evidence for the identity of the compound.

Part 2: Cross-Referencing Thermochemical Data

Thermochemical data, such as enthalpy of formation and heat capacity, are crucial for understanding and modeling chemical reactions and processes. The NIST Chemistry WebBook is a primary source for this type of data.

  • Experimental Measurement: Determine the thermochemical property of interest using an appropriate calorimetric technique (e.g., bomb calorimetry for enthalpy of combustion).

  • Data Analysis: Calculate the desired thermochemical value from the raw experimental data, ensuring all necessary corrections (e.g., for heat capacity of the calorimeter) are applied.

  • NIST WebBook Search:

    • Search for the compound in the NIST Chemistry WebBook.

    • Locate the relevant thermochemical data. Note that the WebBook often provides data from multiple sources, along with evaluated or recommended values.

  • Quantitative Comparison: Compare the experimentally determined value with the value(s) reported in the NIST Chemistry WebBook.

A simple table can be used to present the comparison.

Table 3: Comparison of Experimental and NIST Enthalpy of Formation for Compound Y

Data SourceEnthalpy of Formation (kJ/mol)
Experimental-450.2 ± 2.5
NIST (Evaluated)-452.8 ± 1.8

To assess the agreement between the experimental and NIST values, a simple statistical test can be performed. One common approach is to calculate the difference between the two values and compare it to the combined uncertainty.

Statistical Note: When comparing an experimental value to a reference value, it is important to consider the uncertainties of both values. A common approach is to determine if the difference between the two values is statistically significant. A simple t-test can be used for this purpose.

Conclusion: A Commitment to Scientific Rigor

References

  • NIST spectral library matching was poor, puzzling Livermore - Wiley Analytical Science. (2018, May 3). Retrieved from [Link]

  • Thermo physical chemical properties of fluids using the free NIST chemistry webbook database - MedCrave online. (2017, August 28). Retrieved from [Link]

  • Thermo Physical Chemical Properties of Fluids Using the Free NIST Chemistry WebBook Database - ResearchGate. (2017, August 28). Retrieved from [Link]

  • Data Programs at NBS/NIST: 1901–2021 - AIP Publishing. (n.d.). Retrieved from [Link]

  • Quantitative Infrared Database - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Guide to the NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • The NIST Quantitative Infrared Database. (n.d.). Retrieved from [Link]

  • The NIST Quantitative Infrared Database - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thermo physical chemical properties of fluids using the free NIST chemistry web book database - SSRN. (2017, August 28). Retrieved from [Link]

  • Statistical Estimation of Degrees of Equivalence for Key Comparison experiments | NIST. (2010, October 22). Retrieved from [Link]

  • Why am I getting low matching percentage with NIST library to identify unknown compounds? | ResearchGate. (2014, September 2). Retrieved from [Link]

  • Converting Mass Spectrometry Data to NIST File Formats - YouTube. (2019, December 12). Retrieved from [Link]

  • Statistical analysis | NIST. (n.d.). Retrieved from [Link]

  • Performance on Library Matching Task for NIST 17 a - ResearchGate. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Statistics for Analysis of Experimental Data. (n.d.). Retrieved from [Link]

  • The NIST Chemistry WebBook: A chemical data resource on the Internet - ResearchGate. (2001, March). Retrieved from [Link]

  • Comparing Mass Spectra: When Do They Match? | NIST. (2003, January 1). Retrieved from [Link]

  • What's the best statistical method to compare numerical and experimental results for validation purposes? | ResearchGate. (2019, June 10). Retrieved from [Link]

  • NIST Chemistry WebBook Substance Properties Database (FREE ACCESS! + tutorial) - YouTube. (2021, August 7). Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring - Jordi Labs. (n.d.). Retrieved from [Link]

  • An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. (n.d.). Retrieved from [Link]

  • (PDF) The NIST quantitative infrared database - ResearchGate. (n.d.). Retrieved from [Link]

  • Version 3.0 of NIST Search for the Identification of unknowns from EI GC-MS Analyses - YouTube. (2023, May 8). Retrieved from [Link]

  • Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook: Your Go-To Data Source - Kresco. (2025, December 4). Retrieved from [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Catching Critical Defects In TSVs And Stacked Chips - Semiconductor Engineering. (2026, February 10). Retrieved from [Link]

Sources

comparing 4-Pentylphenyl 4-methylbenzoate with other mesogenic compounds

[1]

Executive Summary

4-Pentylphenyl 4-methylbenzoate (PP-MB) represents a classical class of phenyl benzoate esters used in liquid crystal (LC) formulations.[1] While it lacks the room-temperature nematic stability of the industry-gold-standard 5CB (4-Cyano-4'-pentylbiphenyl) , PP-MB offers distinct advantages in viscosity modulation and optical anisotropy tuning within multi-component mixtures.[1]

This guide objectively compares PP-MB against 5CB and the historical standard MBBA, providing experimental protocols for synthesis and critical stability data for researchers in materials science and drug delivery systems.[1]

Part 1: Molecular Architecture & Stability Analysis[1]

To understand the utility of PP-MB, one must analyze its core linkage relative to its competitors.[1] The stability and phase behavior are dictated by the central bridging group between the aromatic rings.[1]

Structural Comparison
CompoundAbbr.Linkage TypeChemical StabilityDielectric Anisotropy (

)
4-Pentylphenyl 4-methylbenzoate PP-MB Ester (

)
Moderate (Susceptible to base hydrolysis)Low/Negative (Structure dependent)
4-Cyano-4'-pentylbiphenyl 5CB C-C BondHigh (Chemically inert core)Large Positive (due to

)
N-(4-Methoxybenzylidene)-4-butylaniline MBBA Schiff Base (

)
Low (Rapid hydrolysis in moisture)Negative
The Stability Hierarchy

The following diagram illustrates the stability and degradation pathways.[1] Researchers developing long-term bio-implants or sensors must note that while PP-MB is more stable than Schiff bases, it cannot match the inertness of biphenyls like 5CB.[1]

StabilityHierarchyC_5CB5CB (Biphenyl)Most StableNo HydrolysisC_PPMBPP-MB (Ester)Moderate StabilityHydrolyzes at High pHC_5CB->C_PPMB Decreasing Chemical Inertness C_MBBAMBBA (Schiff Base)UnstableHydrolyzes in Air/MoistureC_PPMB->C_MBBA Decreasing Chemical Inertness Prod_PPMBDegradation:Benzoic Acid + PhenolC_PPMB->Prod_PPMB + H2O / OH-Prod_MBBADegradation:Aldehyde + AnilineC_MBBA->Prod_MBBA + H2O (Trace)

Figure 1: Chemical stability hierarchy of common mesogens. Note the hydrolytic vulnerability of the ester linkage in PP-MB compared to the inert biphenyl core of 5CB.[1]

Part 2: Phase Behavior & Thermal Performance[1]

For practical applications, the operating temperature range is critical. 5CB is famous for being a room-temperature liquid crystal.[1][2][3] PP-MB, conversely, is typically crystalline at room temperature, requiring heating or mixing to access the nematic phase.[1]

Thermal Transitions Data

Data represents typical values for pure compounds.[1][4]

PropertyPP-MB (Subject)5CB (Benchmark)MBBA (Historical)
Melting Point (

)
34.0 - 38.0 °C [1]22.5 °C [2]~22 °C
Clearing Point (

)
Monotropic / Narrow Nematic35.0 °C [2]47 °C
Room Temp State Solid Crystalline Nematic LiquidNematic Liquid (Metastable)
Viscosity MediumLowMedium

Key Insight: PP-MB is not a standalone replacement for 5CB in room-temperature displays.[1] However, it is an excellent host matrix component .[1] When mixed with other benzoates, it disrupts crystallization, depressing the melting point of the mixture (eutectic effect) while maintaining a viable nematic range.

Part 3: Synthesis Protocol (Self-Validating)

For researchers requiring high-purity PP-MB for drug delivery matrices or optical testing, commercial purity (often 98%) may be insufficient due to trace free phenols.[1] The following Steglich-analogue Acid Chloride Protocol is recommended for >99.5% purity.

Reaction Mechanism
1
Step-by-Step Methodology

Reagents:

  • 4-Methylbenzoyl chloride (1.05 eq)[1]

  • 4-Pentylphenol (1.0 eq)[1]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Flame-dry a 250mL round-bottom flask under

    
     atmosphere. Dissolve 4-pentylphenol (10 mmol) in dry DCM (50 mL).
    
  • Base Addition: Add TEA (12 mmol) and cool the solution to 0°C in an ice bath to control exothermicity.

  • Acylation: Dropwise add 4-methylbenzoyl chloride (10.5 mmol) dissolved in 10 mL DCM over 20 minutes.

    • Validation: Solution should turn slightly cloudy (amine salt formation).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 4 hours.

    • Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1).[1] Disappearance of the phenol spot (

      
      ) confirms conversion.
      
  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).[1]

    • Wash with 1M NaOH (removes unreacted phenol—Critical for biocompatibility ).[1]

    • Wash with Brine, dry over

      
      .[1]
      
  • Purification: Recrystallize from hot Ethanol.

    • Target: White needles.[1] MP should be sharp (34-35°C).[1]

Synthesis Workflow Diagram

SynthesisFlowstartStart: 4-Pentylphenol + DCMstep1Add Base (TEA/Pyridine)Cool to 0°Cstart->step1step2Add Acid Chloride(Dropwise)step1->step2step3Reaction: 4h @ RTstep2->step3checkTLC CheckPhenol Gone?step3->checkcheck->step3No (Stir longer)wash1Wash: 1M HCl(Remove Amine)check->wash1Yeswash2Wash: 1M NaOH(CRITICAL: Remove Phenol)wash1->wash2crystRecrystallize (Ethanol)wash2->crystfinalPure PP-MB(White Needles)cryst->final

Figure 2: Synthesis and purification workflow for PP-MB. The NaOH wash step is highlighted in red as a critical control point to ensure removal of toxic phenolic precursors.

Part 4: Application Context for Drug Development[1]

While 5CB is the standard for displays, PP-MB is increasingly relevant in bio-responsive materials .[1]

  • LC Elastomers (LCEs): PP-MB moieties can be incorporated into polymer backbones to create LCEs that change shape at body temperature (near 37°C), useful for artificial muscles or drug release valves.[1]

  • Safety Profile: Unlike 5CB (which contains a nitrile group), PP-MB degrades into benzoic acid and pentylphenol.[1]

    • Warning: Pentylphenol has known toxicity (endocrine disruption potential).[1] Therefore, PP-MB systems must be encapsulated or used in non-implantable sensing diagnostics rather than direct systemic delivery.[1]

  • Phosphorescence Matrix: PP-MB serves as an effective rigid matrix to induce room-temperature phosphorescence in doped organic dyes (e.g.,

    
    ), enabling high-sensitivity oxygen sensors [1].[1]
    
Final Verdict
  • Choose 5CB if: You need a stable, room-temperature nematic phase for electro-optical switching.[1]

  • Choose PP-MB if: You are designing a temperature-responsive mixture, need a specific ester-based chemical handle for polymerization, or require a matrix for optical sensing dyes.[1]

References

  • Wikipedia.[1] 4-Cyano-4'-pentylbiphenyl (5CB) Properties. Retrieved from [Link][3][4][5]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate Derivatives. Org. Synth. 2019. Retrieved from [Link]

  • National Institutes of Health (NIH).[1] Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer. Retrieved from [Link]

Comparative Analysis: 4-Pentylphenyl 4-methylbenzoate vs. 4'-Pentyl-4-biphenylcarbonitrile (5CB)

[1]

Executive Summary

This technical guide compares 4'-Pentyl-4-biphenylcarbonitrile (5CB) , the industry-standard "fruit fly" of liquid crystal research, against 4-Pentylphenyl 4-methylbenzoate , a phenyl benzoate ester.[1]

The Verdict:

  • Select 5CB for room-temperature applications, biosensing interfaces, and robust electro-optical experiments due to its stable nematic phase (22.5°C – 35.0°C) and high chemical inertness.[1]

  • Select 4-Pentylphenyl 4-methylbenzoate primarily as a low-viscosity additive in multi-component mixtures or for specific host-guest optical matrices.[1] Caution: It exhibits a higher melting point (~34–38°C) and susceptibility to hydrolytic degradation, making it unsuitable for aqueous biological sensing without encapsulation.

Molecular Architecture & Physicochemical Fundamentals

The distinct performance profiles of these two molecules stem directly from their core linkage groups: the chemically robust biphenyl bond in 5CB versus the versatile but labile ester linkage in the benzoate.

Structural Comparison
Feature5CB (Cyanobiphenyl) 4-Pentylphenyl 4-methylbenzoate (Ester)
Core Structure Biphenyl (Conjugated, Rigid)Phenyl Benzoate (Ester Linkage)
Terminal Group Cyano (-CN)Methyl (-CH₃) / Ester Oxygen
Dipole Moment Strong Longitudinal (~4.0 D)Moderate, off-axis contribution
Chemical Class CyanobiphenylPhenyl Benzoate Ester
CAS Number 40817-08-150649-59-7
Mechanistic Implications[1][2]
  • 5CB (Electronic Stability): The direct C-C bond between phenyl rings allows for extended

    
    -conjugation without a "weak link."[1] The terminal cyano group creates a massive dipole moment parallel to the molecular long axis, driving strong positive dielectric anisotropy (
    
    
    ).
  • Benzoate (Viscosity vs. Stability): The ester linkage (-COO-) breaks the linearity slightly and introduces a disruption in conjugation compared to the biphenyl.[1] While this often reduces rotational viscosity (beneficial for switching speeds in mixtures), it introduces a site vulnerable to nucleophilic attack (hydrolysis).

Phase Behavior & Thermal Analysis[3][4]

For researchers, the operating temperature window is the critical selection criterion. 5CB is famous precisely because it is nematic at room temperature.[1]

Thermal Transitions[1][4]
Property5CB 4-Pentylphenyl 4-methylbenzoate
Melting Point (

)
~22.5 °C (Room Temp Nematic)34.0 – 38.0 °C (Solid at RT)
Clearing Point (

)
35.0 °C~40–50 °C (Estimated*)
Phase at 25°C Nematic Liquid Crystal Crystalline Solid

*Note: Pure two-ring esters with short tails often have narrow nematic ranges.[1] The benzoate requires heating above 34°C to access the mesophase, whereas 5CB functions immediately on the benchtop.

Experimental Protocol: Validating Phase Transitions

To verify the suitability of the benzoate for your specific application, you must characterize its exact transition temperatures, as impurities drastically suppress

Protocol: Differential Scanning Calorimetry (DSC)

  • Preparation: Encapsulate 2-5 mg of sample in a hermetically sealed aluminum pan.

  • Cycle 1 (History Erase): Heat to isotropic (e.g., 60°C) at 10°C/min, then cool to -20°C.

  • Cycle 2 (Measurement): Heat at 5°C/min. Record the onset of the endothermic peak as the melting point (

    
    ) and the second peak as the clearing point (
    
    
    ).
  • Validation: Cross-reference with Polarized Optical Microscopy (POM).[1][2] The benzoate should display a classic Schlieren texture upon cooling from isotropic.

Chemical Stability & Environmental Robustness[1]

This is the most significant differentiator for "Drug Development" and biological applications.

The Hydrolysis Risk (Benzoates)

Phenyl benzoates are esters.[3][4] In the presence of water, acids, or bases (common in biological buffers), they undergo hydrolysis , breaking down into the constituent phenol and carboxylic acid. This degrades the liquid crystalline order and alters pH.

The Photo-Fries Rearrangement

Under UV irradiation (often used for curing polymer networks or fluorescence microscopy), phenyl benzoates can undergo the Photo-Fries rearrangement , converting the ester into an ortho-hydroxyketone.[1] This yellows the material and destroys the LC phase.

5CB is immune to hydrolysis and significantly more resistant to UV degradation , making it the only logical choice for aqueous biosensors (e.g., detecting lipids or proteins at an LC-water interface).

Stability Pathway Diagram

StabilityComparisoncluster_5CB5CB (Cyanobiphenyl)cluster_BenzoatePhenyl Benzoate EsterCB_StructBiphenyl Core(C-C Bond)CB_EnvAqueous/UV EnvironmentCB_Struct->CB_EnvCB_ResultStable Nematic Phase(No Degradation)CB_Env->CB_ResultEst_StructEster Linkage(-COO-)Est_EnvAqueous/Acid/BaseEst_Struct->Est_Env pH sensitivityEst_UVUV IrradiationEst_Struct->Est_UVHydrolysisHydrolysis(Acid + Phenol)Est_Env->Hydrolysis pH sensitivityFriesPhoto-FriesRearrangementEst_UV->Fries

Caption: Comparative stability pathways. 5CB retains integrity in harsh environments, while the benzoate ester is susceptible to chemical and photolytic degradation.

Electro-Optical Performance

For display or photonic switching applications:

  • Dielectric Anisotropy (

    
    ): 
    
    • 5CB: Large positive (

      
      ).[1] The cyano group aligns strongly with electric fields, allowing for low threshold voltages (
      
      
      ).
    • Benzoate: Moderate positive.[1] The ester group contributes less to the longitudinal dipole. Expect higher

      
       for pure benzoate devices.[1]
      
  • Viscosity:

    • 5CB: Higher viscosity due to anti-parallel dimerization of the cyano groups.

    • Benzoate: Generally lower rotational viscosity.[1] Use Case: Benzoates are often added to cyanobiphenyl mixtures to lower the overall viscosity and improve response times, even if they reduce

      
       slightly.
      

Synthesis & Purification Workflow

While 5CB is commercially ubiquitous, the benzoate is often synthesized for specific research needs.

Synthesis of 4-Pentylphenyl 4-methylbenzoate (Steglich Esterification):

  • Reagents: 4-methylbenzoic acid + 4-pentylphenol.[1]

  • Catalyst: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Purification (Critical):

    • Filter off the DCU urea byproduct.

    • Wash organic layer with dilute HCl (remove DMAP) and NaHCO₃ (remove unreacted acid).

    • Recrystallization: Use Ethanol or Methanol.[1] Note: Impurities severely depress the LC phase transition. Recrystallize until the melting point is sharp (<1°C range).

References

  • PubChem. "4'-Pentyl-4-biphenylcarbonitrile (5CB) Compound Summary."[1][5] National Library of Medicine.[1] Available at: [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. "New family of nematic liquid crystals for displays." Electronics Letters, 1973. (Foundational text on Cyanobiphenyl stability).
  • NIST. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data. Available at: [Link]

Comparative Performance Guide: HPLC vs. UV-Vis Spectrophotometry for Benzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of sodium benzoate (E211), the choice between High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry is a trade-off between specificity and throughput .

  • HPLC is the regulatory gold standard (AOAC, USP, BP). It offers superior selectivity, capable of isolating benzoate from common interferents like caffeine, ascorbic acid, and artificial colors. It is mandatory for complex matrices (e.g., soft drinks, cough syrups).

  • UV-Vis is a screening tool . It is cost-effective and rapid but lacks the resolution to distinguish benzoate from other aromatic compounds absorbing at ~225 nm. It is valid only for raw material purity testing or simple, colorless matrices.

Fundamental Principles & Mechanisms

To understand the performance divergence, we must analyze the detection physics.

  • UV-Vis (The Summation Principle): The detector measures the total absorbance of the sample at a specific wavelength. It cannot distinguish what is absorbing light, only how much light is absorbed. If Matrix Component X absorbs at the same wavelength as Benzoate, the result is a false positive (positive bias).

  • HPLC (The Separation Principle): The column separates components based on their hydrophobicity (interaction with the C18 stationary phase) before they reach the detector. Benzoate is quantified only at its specific retention time (

    
    ), effectively "ignoring" interferents.
    
Workflow Comparison Diagram

WorkflowComparison cluster_UV UV-Vis Workflow (Summation) cluster_HPLC HPLC Workflow (Separation) UV_Sample Sample Prep (Dilution) UV_Cell Cuvette (No Separation) UV_Sample->UV_Cell UV_Detect Detector (Total Absorbance) UV_Cell->UV_Detect Result Data Analysis UV_Detect->Result HPLC_Sample Sample Prep (Filter 0.45µm) HPLC_Inj Injection (20 µL) HPLC_Sample->HPLC_Inj HPLC_Col C18 Column (Separation) HPLC_Inj->HPLC_Col HPLC_Detect UV Detector (Time-Resolved) HPLC_Col->HPLC_Detect HPLC_Detect->Result

Figure 1: Comparative workflow. Note the critical "Column" step in HPLC that provides selectivity.

Critical Performance Analysis

The following data summarizes typical performance metrics observed in validation studies comparing these techniques for sodium benzoate.

Quantitative Comparison Table
MetricHPLC (Reversed-Phase)UV-Vis Spectrophotometry
Selectivity High (Resolves peaks)Low (Prone to matrix overlap)
LOD (Limit of Detection) 0.1 – 0.5 mg/L1.0 – 5.0 mg/L
Linearity Range 0.5 – 500 mg/L5 – 50 mg/L (Beer's Law limits)
Interference Risk Low (Separates caffeine/colors)High (Caffeine, Ascorbic Acid, Colors)
Analysis Time 8 – 12 mins per sample< 1 min per sample
Cost per Sample High (Solvents, Columns)Negligible
Skill Requirement Expert (Chromatography)Basic (Lab Technician)
The Interference Problem (Selectivity)

This is the primary failure mode for UV-Vis.

  • Benzoate

    
    :  ~224–230 nm.
    
  • Caffeine

    
    :  ~272 nm (but significant tailing overlap at 225 nm).
    
  • Ascorbic Acid (Vitamin C): Absorbs strongly at 245-265 nm, interfering with benzoate quantification in juices.

Expert Insight: In a soda containing caffeine and benzoate, UV-Vis will consistently overestimate benzoate concentration unless complex derivative spectroscopy is used (which introduces mathematical errors). HPLC physically separates these compounds, as shown in the decision logic below.

Decision Logic Diagram

DecisionMatrix Start Start: Select Method Q1 Is the sample a pure raw material? Start->Q1 UV Use UV-Vis (Method A) Q1->UV Yes Q2 Does matrix contain Caffeine, Vit C, or Colors? Q1->Q2 No Q2->UV No (Simple Matrix) HPLC Use HPLC (Method B) Q2->HPLC Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Experimental Protocols

Method A: High-Throughput UV-Vis Screening

Best for: Raw material purity testing (Sodium Benzoate powder).

Reagents:

  • Ultrapure Water (Type 1).

  • 0.1 M HCl (to protonate benzoate if analyzing benzoic acid form).

Protocol:

  • Stock Preparation: Dissolve 100 mg Sodium Benzoate in 100 mL water (1000 ppm).

  • Working Standard: Dilute stock to 10, 20, 30, 40, 50 ppm.

  • Blanking: Use the identical solvent (water) to zero the instrument.

  • Scan: Perform a full scan from 200–400 nm to identify

    
     (typically 224 nm ).
    
  • Measurement: Measure absorbance at

    
    .
    
  • Validation:

    
     should be 
    
    
    
    .[1][2]

Self-Validating Step: If the scan shows a "shoulder" or peak shift >2 nm from the standard, the sample is contaminated. Switch to HPLC.

Method B: Regulatory HPLC Validation (The "Gold Standard")

Best for: Finished products (Soda, Syrups, Sauces).

Mechanism: Reversed-Phase Chromatography (RP-HPLC).[3] Rationale: We use a C18 column.[1][3][4] Sodium benzoate is polar. To ensure it interacts with the non-polar C18 column, we must control the pH.

  • Why pH 4.2? The pKa of benzoic acid is 4.2. At pH 4.2, 50% is ionized and 50% is neutral. This provides a balance of retention (neutral form retains) and peak shape (ionized form prevents tailing).

Instrument Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3][4][5]

  • Wavelength: 225 nm (UV detector).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

Mobile Phase Preparation:

  • Buffer: 0.05 M Sodium Acetate adjusted to pH 4.2 with glacial acetic acid.

  • Mix: Acetate Buffer (70%) : Acetonitrile (30%).[3]

  • Degas: Sonicate for 15 mins to prevent bubble formation in the pump.

Step-by-Step Workflow:

  • Sample Prep: Degas soda samples (ultrasonic bath 5 min) to remove

    
    . Filter through 0.45 µm PTFE filter  (Critical to protect column).
    
  • Equilibration: Run mobile phase for 30 mins until baseline is flat.

  • Standard Curve: Inject standards (10–200 ppm).

  • Sample Injection: Inject samples in duplicate.

  • Wash: Flush column with 50:50 Water:Methanol after use to remove salts.

Validation Criteria (System Suitability):

  • Retention Time (

    
    ):  Benzoate should elute at ~6–8 mins (distinct from caffeine at ~4 mins or ~10 mins depending on specific gradient).
    
  • Tailing Factor (

    
    ):  Must be < 2.0.
    
  • Resolution (

    
    ):  > 1.5 between benzoate and any nearest peak.
    

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 979.08 (Benzoate in Food).[3]

  • U.S. Food and Drug Administration (FDA). (2023). BAM Chapter 23: Methods for Cosmetics and Preservatives.

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid High-Performance Liquid Chromatography Method for the Analysis of Sodium Benzoate and Potassium Sorbate in Foods. Journal of Chromatography A.

  • M. Cunningham. (2009). UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. University of Massachusetts Lab Guides.

  • Sohrabvandi, S., et al. (2010). A Comparison between UV Spectrophotometer and HPLC Method for the Analysis of Sodium Benzoate. ResearchGate.

Sources

validation of molecular structure through single-crystal X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Formula: A Comparative Guide to Molecular Structure Validation via Single-Crystal X-ray Diffraction

Executive Summary: The Gold Standard in a Multi-Method Era

In the pharmaceutical and materials science sectors, the "structure" of a molecule is not merely a connectivity map; it is a precise 3D coordinate system that dictates efficacy, safety, and patentability. While Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) have evolved significantly, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for establishing absolute configuration and atomic-level precision (


).

This guide is designed for researchers who must choose the right validation tool. It moves beyond basic definitions to compare performance metrics, explain the causality of experimental success, and provide a self-validating protocol for SCXRD.

Technological Showdown: SCXRD vs. The Field

Selecting a validation method is a function of sample state, molecular weight, and the specific data required (e.g., absolute stereochemistry vs. conformational dynamics).

Comparative Performance Matrix
FeatureSCXRD (The Standard) Solution NMR MicroED (Cryo-EM) Powder XRD (PXRD)
Primary Output Precise 3D Coordinates & Absolute ConfigurationConnectivity & Dynamics in Solution3D Structure from NanocrystalsPhase ID & Bulk Fingerprinting
Sample State Single Crystal (

)
Solution (High Purity)Micro/Nanocrystals (

)
Polycrystalline Powder
Resolution Sub-atomic (

)
Atomic (via restraints)Near-atomic (

)
Low (for structure solution)
Absolute Config. Definitive (via Anomalous Scattering)Indirect (requires derivatization)Possible (often difficult)Difficult (Rietveld refinement)
Limitations Requires high-quality crystal growthAveraged signal; poor for rigid 3DDynamic scattering effects; complex dataOverlap of peaks; hard for unknowns
FDA Utility Required for chiral API verificationIdentity & Purity confirmationEmerging for polymorphsBatch consistency & Polymorphs
Decision Logic: When to Deploy SCXRD

The following decision matrix illustrates the logical flow for selecting SCXRD over alternatives based on sample constraints and data needs.

DecisionMatrix Start Sample Available CrystalCheck Can you grow a single crystal (>10µm)? Start->CrystalCheck MicroCheck Are microcrystals (<1µm) available? CrystalCheck->MicroCheck No SCXRD METHOD: SCXRD (Gold Standard for Absolute Config) CrystalCheck->SCXRD Yes Solubility Is it soluble? MicroCheck->Solubility No MicroED METHOD: MicroED (Electron Diffraction) MicroCheck->MicroED Yes NMR METHOD: NMR (Dynamics/Connectivity) Solubility->NMR Yes PXRD METHOD: PXRD (Phase ID Only) Solubility->PXRD No (Amorphous/Powder)

Figure 1: Strategic decision tree for molecular structure validation. SCXRD is prioritized for crystalline samples requiring absolute configuration.

Technical Deep Dive: The Mechanics of Validation

As a Senior Application Scientist, I often see researchers treat SCXRD as a "black box." To ensure data integrity, you must understand the validation metrics that distinguish a "solved" structure from a "correct" one.

A. The Flack Parameter (Absolute Configuration)

For chiral drugs, the FDA requires proof of enantiomeric purity. SCXRD uses anomalous dispersion (Friedel pairs) to distinguish enantiomers.

  • The Metric: The Flack parameter (

    
    ).[1][2]
    
  • Interpretation:

    • 
       (with 
      
      
      
      ): The structure is correct.
    • 
      : The structure is inverted (you have the wrong enantiomer).
      
    • 
      : The crystal is a racemic twin or lacks anomalous scatterers.
      
  • Causality: If your crystal lacks "heavy" atoms (heavier than Oxygen), Mo-radiation may not generate sufficient anomalous signal. Switch to Cu-radiation to increase absorption and improve the Flack parameter precision [1].

B. Residual Factors ( and )

These measure the agreement between your model (calculated electron density) and the experiment (observed diffraction intensities).

  • 
     (Unweighted): 
    
    
    
    is excellent;
    
    
    suggests poor crystal quality or wrong space group.
  • 
     (Weighted):  Always higher than 
    
    
    
    . It weights weak reflections less, preventing noise from skewing the fit.
C. CheckCIF (IUCr Validation)

Before any publication or regulatory submission, the .cif (Crystallographic Information File) must pass the CheckCIF protocol [2].

  • Level A Alerts: Fatal errors (e.g., atoms crashing into each other). Must be fixed.

  • Level B Alerts: Potential issues (e.g., missed symmetry). Requires scientific justification.

Experimental Protocol: A Self-Validating System

This protocol is designed to minimize thermal motion and maximize resolution. It is a closed-loop system: if Step 2 fails, you do not proceed to Step 3.

Prerequisites:

  • Source: Molybdenum (Mo)

    
     for routine; Copper (Cu) 
    
    
    
    for absolute config of light atoms.
  • Temperature: 100 K (Cryostream).

Step 1: Crystal Selection & Mounting
  • Action: Under a polarized microscope, rotate the crystal.

  • Validation: The crystal must extinguish (go dark) completely every 90 degrees. If it stays bright or extinguishes unevenly, it is likely a twin or aggregate. Discard.

  • Mounting: Use perfluoropolyether oil (inert) and a MiTeGen loop. Minimize the amount of oil to reduce background scattering.

Step 2: Unit Cell Determination (The Pre-Screen)
  • Action: Collect 20-30 diffraction frames.

  • Causality: This determines the "Unit Cell."

  • Validation: If the software cannot index >80% of spots to a single lattice, the sample is likely cracked or twinned. Stop and remount a new crystal.

Step 3: Data Collection Strategy
  • Action: Collect a full sphere of data (redundancy > 4).

  • Why: High redundancy allows for outlier rejection and better absorption correction.

  • Resolution: Aim for

    
     resolution (
    
    
    
    for Mo).
Step 4: Structure Solution & Refinement
  • Workflow:

    • Phasing: Use Intrinsic Phasing (SHELXT) to solve the "Phase Problem."

    • Assignment: Assign atom types (C, N, O) based on peak height (electron density).

    • Refinement: Use Least Squares (SHELXL) to minimize the difference between

      
       and 
      
      
      
      .
    • Anisotropic Refinement: Model non-hydrogen atoms as ellipsoids (thermal motion).

SCXRD Workflow Diagram

SCXRD_Workflow Crystal 1. Crystal Selection (Polarized Light) Diffraction 2. X-ray Diffraction (Bragg's Law) Crystal->Diffraction Phasing 3. Phasing (SHELXT/Direct Methods) Diffraction->Phasing Refinement 4. Refinement (Least Squares) Phasing->Refinement Validation 5. Validation (CheckCIF / Flack) Refinement->Validation Validation->Crystal Bad Data (Regrow) Validation->Refinement High R-factor (Fix Model)

Figure 2: The iterative SCXRD workflow. Note the feedback loops: validation metrics dictate whether to refine the model or restart the experiment.

References

  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link

  • Food and Drug Administration (FDA). (2014).[3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Nannenga, B. L., & Gonen, T. (2019).[4] The MicroED Revolution in Crystallography. Nature Methods, 16, 369–379. Link

Sources

Safety Operating Guide

4-Pentylphenyl 4-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50649-59-7 | Molecular Formula: C₁₉H₂₂O₂ Classification: Liquid Crystal Mesogen / Benzoate Ester[1]

Executive Summary

Do Not Dispose Down Drain. 4-Pentylphenyl 4-methylbenzoate is a liquid crystal precursor that poses a significant long-term threat to aquatic ecosystems.[1] While it appears chemically similar to benign esters, its hydrolysis yields 4-pentylphenol , a persistent alkylphenol with potential endocrine-disrupting properties.[1]

Immediate Disposal Directive:

  • Solid/Neat Liquid: Segregate into Solid Hazardous Waste or Non-Halogenated Organic Waste .

  • In Solution: Segregate into Non-Halogenated Organic Solvents (unless dissolved in halogenated carriers like DCM).

  • Destruction Method: High-temperature incineration is the only acceptable terminal disposal method.[1]

Chemical Profile & Hazard Logic

To ensure safety and compliance, researchers must understand the causality behind these disposal protocols. This compound is not merely "chemical waste"; it is a biological hazard precursor.

Physicochemical Properties
PropertyDataRelevance to Disposal
Physical State Solid / Viscous LiquidMelts ~34-38°C. May phase-change in warm labs; ensure waste containers are leak-proof.[1]
Flash Point >110°C (Predicted)Not classified as D001 (Ignitable) unless in solvent, but combustible.[1]
Water Solubility NegligibleWill partition into sediment/biota if released to water; highly persistent.[1]
Hydrolysis Slow in neutral pHBreaks down into p-toluic acid and 4-pentylphenol (Aquatic Toxin).[1]
The "Hidden" Hazard: Aquatic Toxicity

While GHS labeling identifies this compound as an irritant (H315, H319), the critical driver for disposal is H410: Very toxic to aquatic life with long-lasting effects .

Mechanism of Action: Upon entering water systems, the ester bond eventually hydrolyzes. The resulting 4-pentylphenol is lipophilic and bioaccumulates in aquatic organisms.[1] Unlike simple esters (e.g., ethyl acetate) that degrade into harmless alcohols, alkylphenols mimic estrogen, disrupting the reproductive cycles of fish and invertebrates. Therefore, drain disposal is strictly prohibited.

Step-by-Step Disposal Protocol

Waste Stream Segregation

Correct segregation prevents cross-contamination and ensures the waste can be incinerated safely.

  • Scenario A: Pure Substance (Expired/Unused Vials)

    • Keep the substance in its original glass vial if possible.

    • Tighten the cap and seal with Parafilm to prevent leakage during transport.

    • Place the entire vial into the Solid Hazardous Waste drum.

    • Why? Bulking small vials prevents exposure to waste handlers.

  • Scenario B: Reaction Mixtures (In Solution)

    • Determine the solvent carrier.

    • If Non-Halogenated (e.g., Ethanol, Toluene): Pour into the Non-Halogenated Organic waste stream.

    • If Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Organic waste stream.

    • Triple Rinse: Rinse the empty reaction vessel 3x with acetone. Add rinsate to the organic waste container.

Spill Management (Immediate Action)

If 4-Pentylphenyl 4-methylbenzoate is spilled on the bench or floor:

  • Isolate: Evacuate the immediate area if the spill is large (>100mL) or hot.

  • PPE: Wear nitrile gloves and safety goggles.

  • Absorb: Do not use water. Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Note: Paper towels are acceptable for micro-spills (<5mL) but must be treated as solid hazardous waste.

  • Clean: Scoop the absorbent into a heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the surface with an acetone-soaked towel to solubilize the lipophilic residue. Dispose of the towel in the same waste bag.

Operational Workflow (Decision Matrix)

The following diagram outlines the logical flow for disposing of 4-Pentylphenyl 4-methylbenzoate based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 4-Pentylphenyl 4-methylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Liquid (Pure Substance) StateCheck->Solid Vials/Powder Solution Dissolved in Solvent (Reaction Mixture) StateCheck->Solution Liquid Mix Spill Spill / Debris (Contaminated Materials) StateCheck->Spill Cleanup SolidWaste Solid Hazardous Waste (Drum/Bag) Solid->SolidWaste SolventCheck Check Solvent Type Solution->SolventCheck Spill->SolidWaste NonHalo Non-Halogenated Waste (Red Can) SolventCheck->NonHalo Acetone, Toluene, EtOH Halo Halogenated Waste (Yellow/Safety Can) SolventCheck->Halo DCM, Chloroform Labeling LABELING: Must list '4-Pentylphenyl 4-methylbenzoate' & 'Aquatic Toxin' NonHalo->Labeling Halo->Labeling SolidWaste->Labeling Final Terminal Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the segregation and disposal of 4-Pentylphenyl 4-methylbenzoate, ensuring compliance with environmental safety standards.

Regulatory & Labeling Requirements

Container Labeling

Regardless of the specific waste stream, the tag must explicitly list the full chemical name. Do not use abbreviations like "Liquid Crystal Mix."

  • Required Text: "4-Pentylphenyl 4-methylbenzoate"

  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • GHS Pictogram: If your label allows, attach the "Dead Fish/Tree" (Environmentally Damaging) pictogram.

RCRA Classification (US Context)

While this specific CAS is not P-listed or U-listed under 40 CFR 261.33, it must be managed as Characteristic Waste if mixed with ignitable solvents (D001) or halogenated solvents (F-listed).[1]

  • Best Practice: Even if "pure," treat as Non-RCRA Regulated Hazardous Waste (state dependent) destined for incineration. Never classify as "Trash."[2]

References

  • Ossila. (2023). 4-Pentylphenyl 4-methylbenzoate Safety Data Sheet (SDS).[1][3] Retrieved from

  • National Institutes of Health (NIH). (2023). Release Behavior of Liquid Crystal Monomers... and Mechanistic Modeling. Environmental Science & Technology. Retrieved from [1]

  • ChemicalBook. (2025).[4] 4-Pentylphenyl 4-methylbenzoate Properties and Safety. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). 4-Pentylphenyl 4-methylbenzoate Product Data. Retrieved from [1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.